molecular formula C6H9N3O2S B1582950 4-Hydrazinylbenzenesulfonamide CAS No. 4392-54-5

4-Hydrazinylbenzenesulfonamide

Cat. No.: B1582950
CAS No.: 4392-54-5
M. Wt: 187.22 g/mol
InChI Key: NBJSNAGTUCWQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) is a key chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C6H10ClN3O2S and a molecular weight of 223.68 g/mol, is a functionalized aromatic hydrazine derivative . It is a salt form of this compound (CAS 4392-54-5), which offers improved stability for handling and storage . The solid appears as a brown powder with a melting point of 217-219 °C . Its primary research value lies in its molecular structure, which incorporates both a hydrazine and a sulfonamide functional group on a benzene ring. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical compounds . Researchers utilize it to create heterocyclic compounds and other derivatives for biological screening. The compound has been submitted to the National Cancer Institute (NSC number 73246) for testing and evaluation, highlighting its relevance in drug discovery pipelines . Handling requires standard laboratory safety precautions. The compound is harmful if swallowed (H302), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and is very toxic to aquatic life with long-lasting effects (H410) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and avoid creating dust . It is recommended to store the material in a tightly closed container under an inert atmosphere at room temperature . Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSNAGTUCWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195989
Record name p-Hydrazinobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-54-5
Record name 4-Hydrazinobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4392-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydrazinobenzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4392-54-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Hydrazinobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydrazinobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Hydrazinobenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642KHM22TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Hydrazinylbenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, particularly in its more stable hydrochloride salt form, is a pivotal chemical intermediate in modern medicinal chemistry.[1][2] Its molecular architecture, featuring a reactive hydrazine moiety and a biologically significant sulfonamide group, renders it a versatile precursor for synthesizing a range of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of its chemical properties, established synthetic routes, and critical applications, with a focus on its role in the development of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its synthetic potential. The hydrochloride salt is often preferred in synthesis due to its enhanced stability and solubility in aqueous media.[1][2]

Physicochemical and Structural Characteristics

A compound's utility in synthesis is fundamentally dictated by its physical and chemical properties. This compound hydrochloride presents as a white to light yellow crystalline powder, a physical characteristic that is indicative of its purity.[1][3][4] Its solubility in water is a key advantage in various reaction setups.[1][2]

Core Physicochemical Data

The essential physicochemical properties of this compound hydrochloride (CAS No: 17852-52-7) are summarized below.[1][5] These parameters are critical for reaction design, purification, and analytical characterization.

PropertyValueReference(s)
CAS Number 17852-52-7[1][5][6]
Molecular Formula C₆H₁₀ClN₃O₂S[1][5][6]
Molecular Weight 223.68 g/mol [1][5][6]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 217-219 °C[1]
Solubility Soluble in water[1][2][3]
SMILES C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[5][6]
InChIKey IKEURONJLPUALY-UHFFFAOYSA-N[2][5][7]
Molecular Structure

The structure of this compound features a benzene ring substituted with a hydrazinyl group (-NHNH₂) at position 4 and a sulfonamide group (-SO₂NH₂) at position 1. This strategic arrangement of functional groups is the basis for its utility in forming pyrazole rings, a common scaffold in many pharmaceutical agents.

Caption: 2D structure of this compound Hydrochloride.

Synthesis of this compound Hydrochloride

Two primary, well-established synthetic routes are commonly employed for the preparation of this key intermediate. The choice between them often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Diazotization and Reduction of Sulfanilamide

This is a classic and widely utilized two-step approach starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide).[1] The process hinges on the conversion of a stable primary amine to a reactive diazonium salt, which is then reduced to the target hydrazine.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation start Sulfanilamide in HCl reagent1 NaNO₂ (aq) 0-5 °C intermediate Diazonium Salt Solution reagent1->intermediate  Diazotization Reaction  (Critical Temperature Control) reagent2 SnCl₂ in conc. HCl (Cold) intermediate->reagent2  Transfer to Reductant product Precipitation of This compound HCl reagent2->product  Reduction Reaction filtration Vacuum Filtration product->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying final_product Purified Product drying->final_product

Caption: Synthesis workflow via diazotization of sulfanilamide.

Expertise & Causality: This protocol is designed for high fidelity and safety. Each step's parameters are critical for the outcome.

  • Diazotization:

    • In a reaction vessel, dissolve 4-aminobenzenesulfonamide (1 equivalent) in concentrated hydrochloric acid diluted with water.

    • Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining this low temperature is paramount as diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield.[1]

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential to ensure homogenous reaction and heat dissipation.

    • The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2-3 equivalents) in concentrated hydrochloric acid, and cool it in an ice bath.

    • Carefully and slowly add the freshly prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

    • Continue stirring the mixture in the ice bath. The product, this compound hydrochloride, will precipitate as a solid.

    • Allow the mixture to stand, preferably overnight in a cold environment, to ensure complete precipitation.[1]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold water to remove residual acids and salts.

    • Dry the product under vacuum to obtain the crude hydrochloride salt.

    • Self-Validation: For applications requiring high purity, recrystallization from a suitable solvent system, such as a methanol/water mixture, is recommended.[1] The purity can be confirmed by melting point analysis and HPLC.

Method 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This alternative route is often favored for industrial-scale production due to its high potential yield and the use of different starting materials.[1] It involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.

  • Reaction Setup:

    • Charge a high-pressure autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[1][8] Causality: The large excess of hydrazine hydrate acts as both a nucleophile and a solvent, driving the reaction to completion.

    • Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

  • Reaction Conditions:

    • Heat the sealed mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[1][8] Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution, making the reaction feasible and efficient.[1]

    • Maintain these conditions with constant stirring until reaction completion, which should be monitored by a suitable analytical technique like HPLC.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to induce crystallization of the product.

    • Filter the crude product and wash it.

    • Acidify the product with hydrochloric acid to form the stable this compound hydrochloride salt.

    • Further purification can be achieved by recrystallization.[1]

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry.

Synthesis of Celecoxib (A COX-2 Inhibitor)

The most prominent application of this compound hydrochloride is as a key starting material in the industrial synthesis of Celecoxib.[1][3] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme. The synthesis involves a condensation reaction between this compound and a suitable 1,3-dicarbonyl compound to form the core pyrazole ring of Celecoxib.[9]

G AA Arachidonic Acid COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Celecoxib (Derived from 4-Hydrazinyl- benzenesulfonamide) Celecoxib->COX2  Inhibits

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.[6]

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[10] Derivatives of this compound have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[10] These studies highlight the potential for developing novel therapeutics targeting CAs for conditions like glaucoma, edema, and certain cancers.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound hydrochloride.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4), may cause an allergic skin reaction (Skin sensitization, Category 1), and causes serious eye irritation (Eye irritation, Category 2).[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

    • Handle in a well-ventilated area or a fume hood to avoid breathing dust.[11][12]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

    • Do not eat, drink, or smoke when using this product.[11]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment and dispose of contents/container in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block in the synthesis of targeted therapeutics. Its well-defined physicochemical properties and versatile reactivity, particularly in the formation of heterocyclic systems, have cemented its importance in the pharmaceutical industry. The synthetic protocols detailed herein, grounded in an understanding of reaction mechanisms and safety, provide a reliable framework for researchers. As drug discovery continues to evolve, the strategic application of such key intermediates will remain critical to the development of novel and effective medicines.

References

  • This compound hydrochloride | C6H10ClN3O2S | CID 2794567. PubChem. [Link]
  • This compound hydrochloride SDS, 17852-52-7 Safety D
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]
  • This compound hydrochloride. CAS Common Chemistry. [Link]
  • Process for 4-sulfonamidophenyl hydrazines.
  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • SAFETY DATA SHEET - 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Fisher Scientific. [Link]
  • 4-Hydrazine Benzene Sulphonamide Hcl | Drug Information, Uses, Side Effects, Pharma intermedi
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. [Link]

Sources

Introduction: The Strategic Importance of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 4-Hydrazinylbenzenesulfonamide

This compound, often handled as its more stable hydrochloride salt (CAS 17852-52-7), is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its molecular architecture, featuring both a reactive hydrazinyl group and a sulfonamide moiety, renders it a versatile building block for the construction of a multitude of heterocyclic compounds.[3] The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[4][5]

This guide provides a comprehensive exploration of the core synthetic routes to this compound, delving into the underlying reaction mechanisms, process considerations, and detailed experimental protocols. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Primary Synthesis Pathways: A Comparative Analysis

Two principal and well-established methodologies dominate the synthesis of this compound. The choice between them is often dictated by factors such as the availability and cost of starting materials, desired scale of production, yield and purity requirements, and equipment availability.[3][5]

  • Pathway I: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide) : This is the classic, widely-documented laboratory-scale approach.[3][6]

  • Pathway II: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide : This alternative route is often favored for industrial-scale production due to its high efficiency and the cost-effectiveness of its starting material.[3][5][7]

The following diagram illustrates the high-level logic of these two distinct synthetic approaches.

G cluster_0 Core Compound cluster_1 Pathway I: Diazotization & Reduction cluster_2 Pathway II: Nucleophilic Substitution Target This compound (or its HCl salt) Start1 Sulfanilamide (4-Aminobenzenesulfonamide) Inter1 Diazonium Salt Intermediate Start1->Inter1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Inter1->Target Step 2: Reduction (e.g., SnCl₂, Na₂SO₃) Start2 4-Chlorobenzenesulfonamide Start2->Target Direct Substitution (Hydrazine Hydrate, High T & P)

Caption: High-level overview of the two primary synthesis pathways.

Pathway I: The Classic Route via Diazotization of Sulfanilamide

This two-step method begins with the readily available and inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide).[3]

Step 1: Diazotization of the Primary Aromatic Amine

Mechanism and Rationale: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic synthesis.[8][9] The process is initiated by mixing sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[9] The aromatic amine of sulfanilamide then acts as a nucleophile, attacking the nitrous acid. A series of proton transfers and water elimination steps follow, ultimately yielding the 4-sulfamoylbenzenediazonium chloride intermediate.[8][10][11]

A critical parameter for this reaction is temperature. The diazonium salt is thermally unstable and prone to decomposition, which can lead to unwanted side products and reduced yields.[8][12] Therefore, the reaction must be strictly maintained at low temperatures, typically between 0 and 5°C, using an ice bath.[3][13] This low temperature ensures the stability of the diazonium salt long enough for the subsequent reduction step.[3]

G Diazotization Mechanism Sulfanilamide Sulfanilamide (Ar-NH₂) Nitrosamine N-Nitrosamine (Ar-NH-N=O) Sulfanilamide->Nitrosamine Nucleophilic attack NitrousAcid Nitrous Acid (HNO₂) Diazohydroxide Diazohydroxide (Ar-N=N-OH) Nitrosamine->Diazohydroxide Tautomerization Diazonium 4-Sulfamoylbenzenediazonium ion(Ar-N₂⁺) Diazohydroxide->Diazonium Protonation & -H₂O

Caption: Simplified mechanism of diazonium salt formation from sulfanilamide.

Step 2: Reduction of the Diazonium Salt

Mechanism and Rationale: The diazonium salt intermediate is then reduced to the target hydrazine.[9][14] Several reducing agents can be employed for this transformation.

  • Stannous Chloride (SnCl₂): A widely used and effective reducing agent for this purpose.[3][14] The diazonium salt solution is typically added to a cold, acidic solution of stannous chloride.[4][15] The tin(II) is oxidized to tin(IV) as it reduces the diazonium group to the hydrazine.

  • Sodium Sulfite (Na₂SO₃): An alternative reducing agent that can provide excellent yields, sometimes reported as high as 88%.[3][16]

  • L-Ascorbic Acid (Vitamin C): A "green chemistry" alternative that avoids the use of heavy metals like tin.[17][18] This method is particularly advantageous for producing materials for pharmaceutical use, where metal contamination is a significant concern.[17]

The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product. For laboratory preparations, stannous chloride remains a common and reliable choice.[3][15]

Experimental Protocol: Synthesis from Sulfanilamide

This protocol is a synthesized representation based on established methodologies.[3][4][15]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice.[3][15] Stir until a fine suspension is formed, ensuring the temperature is maintained below 5°C.[3]

  • Diazotization: While stirring vigorously, slowly add a pre-cooled aqueous solution of 20 mmol of sodium nitrite (NaNO₂) dropwise.[4][15] Maintain the temperature strictly between 0 and 5°C throughout the addition.[3] Continue stirring for 30-60 minutes until the solution becomes clear, indicating the complete formation of the diazonium salt (4-sulfamoylbenzenediazonium chloride).[4][13]

  • Preparation of Reducing Agent: In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 10 g) in concentrated hydrochloric acid (e.g., 10 mL).[4][15]

  • Reduction: Pour the freshly prepared, cold diazonium salt solution into the cold stannous chloride solution with vigorous stirring.[3][4] A solid precipitate of this compound hydrochloride will form.

  • Isolation: Continue stirring the reaction mixture in the ice bath. Allow the mixture to stand, preferably overnight, to ensure complete precipitation and reduction.[3][15]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual acids and salts, then dry under vacuum.[3][4] For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a methanol/water mixture.[3]

Pathway II: Nucleophilic Aromatic Substitution

This route offers a more direct approach and is particularly well-suited for large-scale industrial production.[3][12] It avoids the use of unstable diazonium intermediates.

Mechanism and Rationale

Reaction: This method involves the direct reaction of 4-chlorobenzenesulfonamide with an excess of hydrazine hydrate under elevated temperature and pressure.[3][4][12]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing sulfonamide group (-SO₂NH₂) strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the para position. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, which acts as a good leaving group.

Causality of Experimental Choices:

  • Starting Material: 4-chlorobenzenesulfonamide is a cost-effective and commercially available starting material, making this route economically viable for large-scale synthesis.[5][7]

  • Excess Hydrazine: Hydrazine is used in a large molar excess (e.g., 8:1 to 15:1 ratio relative to the chlorobenzenesulfonamide).[4][5][12] This high concentration increases the reaction rate consistent with a second-order reaction and helps to drive the reaction to completion.[5][7]

  • High Temperature and Pressure: The reaction requires significant energy input to overcome the activation barrier for the SNAr reaction on the relatively unactivated benzene ring. Typical conditions involve heating to 120-125°C in a sealed autoclave, which generates pressures of 0.8-1.2 MPa.[3][4][12] These conditions ensure the reactants remain in the liquid phase and accelerate the reaction rate.[5]

  • Solvent: The reaction can be performed using hydrazine hydrate, where water is present in the reaction medium. This avoids the need for other organic solvents, offering a greener and more straightforward process.[5][7]

G Start 4-Chlorobenzenesulfonamide Product_FreeBase This compound (Free Base) Start->Product_FreeBase Reagent Hydrazine Hydrate (Excess) Reagent->Product_FreeBase Conditions High Temperature (120-125°C) High Pressure (0.8-1.2 MPa) in Autoclave Conditions->Product_FreeBase Product_HCl This compound Hydrochloride Product_FreeBase->Product_HCl Acidification HCl Acidification->Product_HCl

Caption: Experimental workflow for the nucleophilic substitution pathway.

Experimental Protocol: Synthesis from 4-Chlorobenzenesulfonamide

This protocol is based on patented industrial processes.[4][12][19]

  • Reactor Charging: Charge a suitable autoclave with 4-chlorobenzenesulfonamide and hydrazine hydrate. A molar ratio of approximately 1:10 is preferred.[3][12] For example, 0.1 kmol of 4-chlorobenzenesulfonamide (19.2 kg) and 1.0 kmol of 80% hydrazine hydrate (62.5 kg).[12]

  • Inerting: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.[4]

  • Reaction Conditions: Heat the sealed reactor to 120-125°C.[4][12] The pressure will rise; it can be maintained at 0.8-1.2 MPa, if necessary, by introducing nitrogen.[4][12]

  • Monitoring: Maintain the reaction at this temperature and pressure with constant stirring until the starting material is consumed. The reaction progress should be monitored by a suitable analytical method like HPLC.[3]

  • Isolation of Free Base: After the reaction is complete, cool the mixture to induce crystallization of the this compound free base.[3][4]

  • Salt Formation and Purification: Filter the crude product. The resulting filter cake is then treated with hydrochloric acid to form the stable hydrochloride salt.[3][4] The final product can be further purified by recrystallization from a solvent such as a methanol/water mixture to achieve high purity (e.g., >98%).[3][12]

Data Presentation: Comparative Summary of Synthesis Pathways

ParameterPathway I: Diazotization & ReductionPathway II: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents NaNO₂, HCl, Reducing Agent (SnCl₂, Na₂SO₃)[3][15]Hydrazine Hydrate (excess)[3][12]
Reaction Conditions Low Temperature (0-5°C) for diazotization[3][8]High Temperature (120-125°C), High Pressure (0.8-1.2 MPa)[3][12]
Key Intermediate Thermally unstable diazonium salt[3][12]None (Direct substitution)
Typical Yield 55-88%[3][13]>97%[3][12]
Purity (after purification) Good to HighVery High (>98.5%)[12]
Advantages Uses common lab reagents, well-established procedure.[3][6]High yield & purity, cost-effective for large scale, avoids unstable intermediates.[5][7][12]
Disadvantages Thermally unstable intermediate, potential for side products, use of heavy metals (SnCl₂).[12]Requires specialized high-pressure equipment (autoclave).[3][4]

References

  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • Preparation method of p-hydrazine benzene sulfonamide hydrochloride.
  • Assay of sulfa drugs by diazotitration Diazotization Titr
  • understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]
  • Process for 4-sulfonamidophenyl hydrazines.
  • Chemistry Diazotization Reaction.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]
  • Synthesis of this compound. Sulfanilamide (1) was converted through a diazotization reaction to form a diazonium salt intermediate (2), followed by reduction to yield this compound (3).
  • Synthesis and In-Vitro Anticancer Evaluation of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide. Asian Journal of Organic & Medicinal Chemistry. [Link]
  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. American Chemical Society. [Link]
  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.
  • CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • CN101148430A - Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Iraqi Academic Scientific Journals. [Link]
  • 4-Sulfoamido phenyl hydrazine HCl. macsenlab.com. [Link]
  • Diazotization: Significance and symbolism. WisdomLib. [Link]
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed. [Link]
  • CN116606231B - P-sulfonamide phenylhydrazine hydrochloride and preparation method thereof.
  • (NO ) reacts with sulphanilamide to form diazonium ion.
  • This compound hydrochloride. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazinylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. This document is structured to provide not only the spectral data but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation. By adhering to the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide serves as a valuable resource for researchers, scientists, and drug development professionals, ensuring a thorough understanding of the structural elucidation of this important molecule through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound, particularly in its more stable hydrochloride salt form, is a critical building block in medicinal chemistry. Its prominence is largely due to its role as a key precursor in the synthesis of celecoxib, a selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID)[1][2]. The molecule's bifunctional nature, possessing both a reactive hydrazinyl group and a sulfonamide moiety, makes it a versatile synthon for the construction of a variety of heterocyclic compounds with diverse biological activities.

A rigorous and unambiguous structural confirmation of this compound is paramount for quality control in pharmaceutical manufacturing, for ensuring the integrity of subsequent synthetic steps, and for meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the practical and theoretical aspects of acquiring and interpreting the NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

The "Why": Causality Behind Experimental Choices in NMR

The choice of solvent, spectrometer frequency, and specific NMR experiments are not arbitrary; they are dictated by the physicochemical properties of the analyte and the desired level of structural detail.

  • Solvent Selection: this compound hydrochloride exhibits good solubility in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for several reasons: its ability to dissolve a wide range of organic compounds, its relatively high boiling point which minimizes evaporation, and its distinct residual solvent peak that is easily identifiable and serves as a convenient internal standard for chemical shift calibration (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

  • Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or greater for ¹H NMR) is recommended. This provides better signal dispersion, reducing the likelihood of peak overlap, especially in the aromatic region, and increases sensitivity, which is particularly beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 10-15 mg of this compound hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

  • Employ a 30-45 degree pulse angle to balance signal intensity and relaxation time.

  • Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery between scans.

  • Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Utilize proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • A 45-degree pulse angle and a longer relaxation delay (e.g., 5 seconds) are often employed.

  • A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity of the ¹³C nucleus.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

  • Calibrate the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.

NMR Experimental Workflow
Data Interpretation: Decoding the Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons and the protons of the sulfonamide and hydrazinyl groups.

  • Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonamide group are expected to be deshielded and appear downfield, while the protons ortho to the electron-donating hydrazinyl group will be more shielded and appear upfield.

  • Sulfonamide Protons (-SO₂NH₂): These protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Hydrazinyl Protons (-NHNH₃⁺): In the hydrochloride salt, the hydrazinyl group is protonated. The protons on the nitrogen atoms will be exchangeable and may appear as broad signals. The number of observable signals and their broadness can be influenced by the rate of exchange with residual water in the solvent.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Aromatic Carbons: Due to the para-substitution, four signals are expected for the benzene ring carbons. The carbon atom attached to the sulfonamide group (ipso-carbon) and the carbon attached to the hydrazinyl group will have distinct chemical shifts influenced by the electronic effects of these substituents. The remaining two signals will correspond to the other two pairs of equivalent aromatic carbons. Aromatic carbons typically resonate in the 110-160 ppm region[3].

  • Quaternary Carbons: The two ipso-carbons of the benzene ring will appear as signals with lower intensity compared to the protonated carbons.

Spectroscopic Data ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Aromatic Protons ~7.5-7.7 ppm (d, 2H), ~6.8-7.0 ppm (d, 2H)~150-155 ppm (C-S), ~140-145 ppm (C-N), ~125-130 ppm (CH), ~110-115 ppm (CH)
-SO₂NH₂ Protons Broad singlet, variable shift-
-NHNH₃⁺ Protons Broad signals, variable shifts-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": The KBr Pellet Method

For solid samples like this compound hydrochloride, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique[4]. The rationale for this choice is as follows:

  • Transparency to IR: KBr is transparent to infrared radiation over a wide wavenumber range, ensuring that the observed absorption bands are from the analyte and not the matrix.

  • Homogeneous Dispersion: Grinding the sample with KBr produces a fine, homogeneous mixture, which minimizes light scattering and results in a higher quality spectrum[3][5].

  • Solid-State Analysis: This method allows for the analysis of the compound in its solid state, which can provide information about intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Ensuring a High-Quality Spectrum

Sample Preparation (KBr Pellet):

  • Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

  • In an agate mortar, grind 1-2 mg of this compound hydrochloride to a very fine powder.

  • Add approximately 150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FT-IR Data Acquisition:

  • Acquire a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR (KBr Pellet) Experimental Workflow
Data Interpretation: Assigning Vibrational Modes

The FT-IR spectrum of this compound hydrochloride will exhibit characteristic absorption bands corresponding to its various functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Hydrazinium (-NH₃⁺)N-H stretchingBroad, ~3200-2800
Amine (-NH₂)N-H stretching~3400-3300 (asymmetric & symmetric)
Sulfonamide (-SO₂NH₂)N-H stretching~3300-3200
Aromatic C-HC-H stretching~3100-3000
Sulfonamide (-SO₂)Asymmetric S=O stretching~1350-1300
Sulfonamide (-SO₂)Symmetric S=O stretching~1160-1140
Aromatic RingC=C stretching~1600-1450
C-NC-N stretching~1300-1200
S-NS-N stretching~900

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound[6][7].

The "Why": Electrospray Ionization

ESI is the method of choice for this compound for the following reasons:

  • Soft Ionization: ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight of the free base[7].

  • Suitability for Polar Molecules: The technique is ideal for polar and thermally labile compounds that are difficult to ionize by other methods.

  • LC-MS Compatibility: ESI is the standard ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures and the confirmation of purity.

Experimental Protocol: A Standard Approach

Sample Preparation:

  • Prepare a dilute solution of this compound hydrochloride (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

Mass Spectrometry Analysis:

  • Infuse the sample solution directly into the ESI source or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Mass Spectrometry (ESI) Experimental Workflow
Data Interpretation: Molecular Ion and Fragmentation Pattern
  • Molecular Ion: The molecular formula of this compound (the free base) is C₆H₉N₃O₂S, with a monoisotopic mass of approximately 187.04 Da. In the positive ion ESI mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 188.05.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for sulfonamides include[8][9]:

    • Loss of SO₂: A characteristic loss of 64 Da (SO₂) from the parent ion is often observed for aromatic sulfonamides[10].

    • Cleavage of the S-N bond: This can lead to the formation of a benzenesulfonyl cation or related fragments.

    • Cleavage of the C-S bond: This results in the loss of the sulfonamide group.

    • Fragmentation of the Hydrazinyl Group: Cleavage of the N-N bond can also occur.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate. This guide has outlined not only the expected spectroscopic data but also the rationale behind the experimental methodologies, empowering researchers to confidently acquire and interpret their own data with a high degree of scientific integrity.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Russo, M. V., & Avino, P. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Scienze, (10), 1-10.
  • Smith, M. L. (2024, June 10). How to preparation sample for FT-IR analyze? [Discussion post].
  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379.
  • PubChem. (n.d.). This compound hydrochloride.
  • Gholivand, K., & Shariatinia, Z. (2007). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene) amino) benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 747-753.
  • Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Kwiecień, A., Leś, A., & Cyrański, M. K. (2012). A tutorial in small molecule identification via electrospray ionization–mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(9), 1097-1113.
  • Celebi, N., Akyuz, S., & Akyuz, T. (2011). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1547-1552.
  • Muchtaridi, M., Dermawan, D., & Yusuf, M. (2018). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Journal of advanced pharmaceutical technology & research, 9(3), 83.
  • Gürdere, M. B., Çete, S., Ülker, S., & Yüksek, H. (2017). Synthesis of 4-(2-substituted hydrazinyl) benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1238-1243.
  • Adejayan, O. A., Omondi, B., & Guzei, I. A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl) sulfonyl} tryptophan. Molecules, 27(21), 7431.
  • G. Alvernhe, C. M. Ennakoua, S. M. Lacombe, A. J. Laurent, J. Org. Chem. 46 (1981) 4938.
  • Kende, A.S., Fludzinski, P.: J. Org. Chem. 48 (1983) 1384.
  • Ishihara, T., Kuroboshi, M., Yamaguchi, K., Okada, Y.: J. Org. Chem. 55 (1990) 3107.
  • Calder, A., Forrester, A.R., Hepburn, S.P.: J. Chem. Soc., Perkin Trans. 1 (1973) 456.
  • Bertolasi, V., Gilli, P., Ferretti, V., & Gilli, G. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel (II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 113(13), 4917-4925.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2016). Synthesis, spectroscopic characterization and antimicrobial activities of some new sulfonamides. Molecules, 21(6), 733.
  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra....
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Beilstein Journal of Organic Chemistry. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.
  • MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
  • National Institutes of Health. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.
  • ResearchGate. (n.d.). 15 N Chemical Shifts, 1 JH,N1 Coupling Constants and Hydrazone Content....
  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs....

Sources

The Genesis and Synthetic Evolution of 4-Hydrazinylbenzenesulfonamide: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the discovery and historical trajectory of 4-Hydrazinylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and drug development professionals. While its direct discovery is intrinsically linked to the broader history of sulfonamide chemistry, this guide elucidates its emergence as a critical synthetic intermediate. We will explore its physicochemical properties, delve into the established synthetic methodologies with a focus on the causality behind experimental choices, and detail its pivotal role in the synthesis of modern pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. This document serves as a comprehensive resource, blending historical context with practical, field-proven insights into the synthesis and application of this important compound.

Introduction: From a Dye Component to a Pharmaceutical Cornerstone

This compound, also known by synonyms such as 4-sulfamoylphenylhydrazine, is a crystalline solid that has become an indispensable building block in contemporary organic synthesis.[1][2] Its molecular structure, featuring both a hydrazinyl and a sulfonamide group, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[3] The hydrochloride salt is the common commercial form, enhancing its stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1] While the compound itself does not possess the direct therapeutic effects of its predecessors, its role as a key intermediate has solidified its importance in the landscape of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below, providing essential data for its handling and use in experimental settings.

PropertyValue
CAS Number 17852-52-7[1]
Molecular Formula C₆H₉N₃O₂S·HCl
Molecular Weight 223.68 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 217-219 °C[3]
Solubility Soluble in water[1]

A Historical Perspective: The Legacy of Sulfonamides

The story of this compound does not begin with its own synthesis but with the pioneering work on sulfonamide compounds. In 1908, the Austrian chemist Paul Gelmo, as part of his doctoral dissertation at the Technische Hochschule of Vienna, first prepared p-aminobenzenesulfonamide, which would later be known as sulfanilamide.[4][5][6] This synthesis, however, was initially aimed at the development of dyes.[4]

The therapeutic potential of sulfonamides remained unrecognized until the 1930s when the German physician and researcher Gerhard Domagk, working at Bayer, discovered the antibacterial properties of a red azo dye named Prontosil.[3][7] Domagk's groundbreaking work, which earned him the Nobel Prize in Physiology or Medicine in 1939, demonstrated that Prontosil was effective against streptococcal infections in mice and humans.[3][7]

In 1936, researchers at the Pasteur Institute in Paris, led by Ernest Fourneau, made the crucial discovery that Prontosil was a prodrug.[3] In the body, it is metabolized to the active compound, sulfanilamide, the very molecule synthesized by Gelmo decades earlier.[3][5] This revelation unleashed a torrent of research into sulfanilamide derivatives, leading to the development of a vast family of "sulfa drugs" that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[3][7] It is within this fertile period of chemical exploration that the synthesis of this compound became a logical extension of the established chemistry.

The Synthesis of this compound Hydrochloride: Two Primary Routes

The preparation of this compound hydrochloride is predominantly achieved through two well-established synthetic pathways. The choice between these methods often depends on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the process.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and widely utilized method is a two-step process that begins with the readily available sulfanilamide. The underlying principle involves the conversion of the primary aromatic amine of sulfanilamide into a diazonium salt, which is then subsequently reduced to the target hydrazine derivative.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice. The temperature must be strictly maintained below 5°C to ensure the stability of the diazonium salt that will be formed.[3]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The reaction is typically complete when the solution becomes clear.

  • Reduction:

    • In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

    • Carefully and slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.

    • The this compound hydrochloride will precipitate out of the solution as a solid. Continue stirring in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[3]

  • Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The ice-salt bath provides the necessary cooling to control the exothermic reaction and preserve the intermediate.

  • Stannous Chloride: Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. It provides the necessary electrons for the reduction in a controlled manner.

Caption: Synthesis of this compound via Diazotization.

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. This method can be particularly advantageous for industrial-scale production due to its potential for high yields and purity, especially when conducted under elevated temperature and pressure.[3]

  • Reaction Setup:

    • Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate. A molar ratio of approximately 1:10 (4-chlorobenzenesulfonamide to hydrazine hydrate) is often preferred.[3]

    • Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

  • Reaction Conditions:

    • Heat the stirred mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[3]

    • Maintain these conditions until the reaction is complete, which can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to induce crystallization of the crude product.

    • Filter the crude product and then acidify with hydrochloric acid to form the hydrochloride salt.

    • The final product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[3]

  • Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves both as a reactant and as a solvent, driving the reaction to completion according to Le Chatelier's principle.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the relatively unreactive chloro-substituent on the benzene ring. The elevated pressure also helps to maintain the hydrazine hydrate in the liquid phase at the reaction temperature.

Caption: Synthesis via Nucleophilic Substitution.

Application in Drug Synthesis: The Celecoxib Case

The most prominent application of this compound hydrochloride is as a key intermediate in the synthesis of Celecoxib.[1][3] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[3]

The synthesis of Celecoxib involves the condensation of this compound hydrochloride with a β-diketone, typically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. This reaction forms the pyrazole ring system that is characteristic of Celecoxib.

Sources

4-Hydrazinylbenzenesulfonamide: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic importance of versatile chemical intermediates cannot be overstated. Among these, 4-Hydrazinylbenzenesulfonamide, particularly as its hydrochloride salt (CAS No: 17852-52-7), stands out as a critical building block.[1] Its molecular architecture, featuring a reactive hydrazine moiety and a sulfonamide group, makes it a highly valuable precursor for the construction of a diverse array of heterocyclic compounds with significant biological activities.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, delving into its synthesis, chemical properties, and its pivotal role in the development of therapeutic agents. The primary focus will be on its well-established application in the industrial synthesis of the selective COX-2 inhibitor, Celecoxib, with further exploration of its utility in creating other pharmacologically active molecules.[2][3] The hydrochloride salt form is frequently employed to enhance the compound's stability and solubility in aqueous solutions, thereby facilitating its use in a variety of synthetic transformations.[2]

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in synthesis. The key properties of this compound hydrochloride are summarized in the table below. The compound typically appears as a white to light yellow crystalline powder.[1]

PropertyValueReference(s)
CAS Number 17852-52-7[1]
Molecular Formula C₆H₁₀ClN₃O₂S[1]
Molecular Weight 223.68 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 217-219 °C[3]
Solubility Soluble in water[1]
Storage Store in a cool, dry place in a tightly closed container[4]

Synthesis of this compound Hydrochloride

There are two primary, well-established synthetic routes for the preparation of this compound hydrochloride. The choice of method often depends on factors such as the availability of starting materials, desired scale of production, and purity requirements.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classical and widely adopted method is a two-step process commencing with the readily available 4-aminobenzenesulfonamide (sulfanilamide).[3] The initial step is the diazotization of the primary aromatic amine, followed by the reduction of the resultant diazonium salt to the desired hydrazine.[3][5]

  • Diazotization at Low Temperatures (0-5 °C): The diazotization reaction is conducted in an ice bath to maintain a temperature between 0 and 5 °C. This is critical because the diazonium salt intermediate is unstable at higher temperatures and prone to decomposition, which would lead to the formation of unwanted byproducts and a lower yield.[3]

  • Use of Stannous Chloride (SnCl₂) as a Reducing Agent: Stannous chloride is a mild and effective reducing agent for converting diazonium salts to hydrazines.[6] It selectively reduces the diazonium group without affecting the sulfonamide moiety. The reaction proceeds via an electron transfer mechanism from Sn(II) to the diazonium cation.[7][8]

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice.[3]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.[3]

    • Continue stirring until a clear solution of the 4-sulfamoylbenzenediazonium chloride is formed.[9]

  • Reduction:

    • In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3]

    • Pour the freshly prepared, cold diazonium salt solution into the stannous chloride solution with vigorous stirring, while maintaining the temperature at 0-5 °C.[3]

    • Continue stirring the reaction mixture in an ice bath. The product, this compound hydrochloride, will precipitate out of the solution.[3]

    • Allow the mixture to stand, preferably overnight, to ensure complete precipitation.[3]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.[3]

    • Wash the filter cake with a small amount of cold water to remove residual acids and salts.[3]

    • Dry the product under vacuum to obtain this compound hydrochloride.[3]

Synthesis_from_Sulfanilamide Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Diazonium_Salt 4-Sulfamoylbenzenediazonium chloride Sulfanilamide->Diazonium_Salt NaNO₂, HCl 0-5 °C Final_Product This compound Hydrochloride Diazonium_Salt->Final_Product SnCl₂, HCl 0-5 °C

Diagram 1: Synthesis of this compound Hydrochloride from Sulfanilamide.
Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.[3] This method is particularly suitable for industrial-scale production as it can provide high yields and purity, especially when conducted under elevated temperature and pressure.[3][10]

  • Use of Autoclave (High Temperature and Pressure): The reaction is carried out in an autoclave to achieve the necessary high temperatures (120-125 °C) and pressures (0.8-1.2 MPa).[3][10] These conditions are required to facilitate the nucleophilic aromatic substitution of the chloride atom by the hydrazine, which is typically a challenging reaction on an unactivated aromatic ring.

  • Excess Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.[3]

  • Nitrogen Purge: The reactor is purged with nitrogen to create an inert atmosphere, preventing potential side reactions and ensuring the safety of the process, especially when working with hydrazine at high temperatures.[3]

  • Reaction Setup:

    • Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[3]

    • After purging the reactor with nitrogen, heat the mixture to 120-125 °C under a pressure of 0.8-1.2 MPa.[3]

    • Maintain the reaction at this temperature and pressure with continuous stirring until the starting material is consumed, which can be monitored by HPLC.[3]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to induce crystallization of the product.[3]

    • Filter the crude product and then acidify with hydrochloric acid to form the hydrochloride salt.[3]

    • The final product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture.[3]

ParameterMethod 1: Diazotization of SulfanilamideMethod 2: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents Sodium nitrite, Stannous chloride, HClHydrazine hydrate, HCl
Reaction Conditions Low temperature (0-5 °C)High temperature (120-125 °C) and pressure (0.8-1.2 MPa)
Advantages Readily available starting material, well-established laboratory methodHigh yield and purity, suitable for industrial scale-up[3]
Disadvantages Unstable diazonium intermediate, potential for more byproductsRequires specialized high-pressure equipment (autoclave)

Role as a Chemical Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a sulfonamide moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds.

The Celecoxib Case Study

The most prominent application of this compound hydrochloride is in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[2] Celecoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[11]

The synthesis of Celecoxib involves the condensation of this compound hydrochloride with a β-diketone, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2] This reaction leads to the formation of the pyrazole ring, which is the core structure of Celecoxib.

  • Reaction Setup:

    • In a suitable reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and this compound hydrochloride in a solvent such as methanol or a mixture of ethyl acetate and water.[2]

  • Reaction Conditions:

    • Heat the reaction mixture, typically to reflux, and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation and Purification:

    • Cool the reaction mixture to induce crystallization of the crude Celecoxib.

    • Collect the solid product by filtration and wash with a suitable solvent.

    • The crude product can be further purified by recrystallization from a solvent system like toluene.

Celecoxib_Synthesis cluster_reactants Reactants Intermediate This compound Hydrochloride Celecoxib Celecoxib Intermediate->Celecoxib Condensation (e.g., Methanol, heat) Diketone 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione Diketone->Celecoxib Condensation (e.g., Methanol, heat)

Diagram 2: Synthesis of Celecoxib.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Diagram 3: Mechanism of Action of Celecoxib as a COX-2 Inhibitor.
Emerging Applications: Synthesis of Carbonic Anhydrase Inhibitors

Beyond its role in the synthesis of NSAIDs, this compound is a valuable starting material for the development of other biologically active compounds. The inherent sulfonamide moiety is a well-recognized pharmacophore for the inhibition of carbonic anhydrases (CAs).[3] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.

Researchers have synthesized series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives and evaluated their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[1][5] These studies have demonstrated that derivatives of this compound can be potent inhibitors of these enzymes. For instance, novel pyrazole-based benzenesulfonamide derivatives synthesized from 4-hydrazinobenzenesulfonamide hydrochloride have shown significant inhibitory activity against hCA II, IX, and XII.[2][11][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

  • General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area.[4][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14][15] In case of insufficient ventilation, wear suitable respiratory equipment.[13]

  • First Aid Measures:

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[4]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

    • Ingestion: Wash out mouth with water.[4]

    • Inhalation: Remove to fresh air.[4] In all cases of exposure, seek medical attention.[4]

  • Storage: Store in a cool, dry place in a tightly closed container.[4] The compound is hygroscopic.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

This compound has firmly established its position as a cornerstone intermediate in medicinal chemistry and pharmaceutical development. Its straightforward and scalable synthesis, combined with the versatile reactivity of its hydrazine and sulfonamide functional groups, provides a robust platform for the creation of complex, biologically active molecules. The industrial synthesis of Celecoxib serves as a prime example of its significance. Furthermore, the growing body of research into its derivatives as potent carbonic anhydrase inhibitors underscores its continued importance in the discovery of novel therapeutic agents. This guide has provided a detailed technical overview to aid researchers and drug development professionals in the effective and safe utilization of this pivotal chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%.
  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anh.
  • ResearchGate. (n.d.). Synthesis of this compound. Sulfanilamide (1) was....
  • Semantic Scholar. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • National Center for Biotechnology Information. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Googleapis.com. (1998). Process for 4-sulfonamidophenyl hydrazines - European Patent Office - EP 0919546 B1.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 4-yl-ethoxy)phenyl]-5.

Sources

A Technical Guide to the Biological Activity of Novel 4-Hydrazinylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 4-hydrazinylbenzenesulfonamide scaffold, a versatile and pharmacologically significant building block in modern drug discovery. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.

The Sulfonamide Legacy: A Foundation for Innovation

The journey of sulfonamides, or "sulfa drugs," began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent.[1] This discovery revolutionized medicine, leading to a significant drop in mortality from infectious diseases even before the advent of penicillin.[2] The core principle behind their antibacterial action is elegant in its simplicity: competitive inhibition.[1][3] Bacteria, unlike humans, must synthesize their own folic acid, a crucial vitamin for DNA production.[1][3][] Sulfonamides, being structurally similar to p-aminobenzoic acid (PABA), a key substrate in this pathway, act as competitive inhibitors for the enzyme dihydropteroate synthase (DHPS).[1][5] This effectively starves the bacteria of folic acid, rendering them unable to grow and multiply—a bacteriostatic effect.[1][2][]

While bacterial resistance has limited their use as standalone antibiotics, the sulfonamide functional group (-SO₂NH₂) remains a cornerstone in medicinal chemistry.[1][2] Its unique chemical properties have been leveraged to develop drugs for a wide array of conditions, including diuretics, anticonvulsants, and treatments for glaucoma and inflammation.[1][3] It is this versatility that brings us to the focus of this guide: the this compound scaffold, a platform for generating novel therapeutics with diverse biological targets.

The Core Scaffold: this compound

This compound hydrochloride is a critical chemical intermediate characterized by a hydrazine group (-NHNH₂) and a sulfonamide group attached to a benzene ring.[6][7][8] This dual functionality makes it a highly versatile precursor for synthesizing a wide range of heterocyclic compounds, such as pyrazoles and pyrazolines, which are known to possess significant pharmacological properties.[7][9][10][11]

Synthesis Rationale and Protocol

The most common and well-established route to synthesize the this compound hydrochloride core starts from the readily available sulfanilamide (4-aminobenzenesulfonamide).[11] The process involves two key steps: diazotization followed by reduction.

G cluster_0 Synthesis Workflow A 4-Aminobenzenesulfonamide (Sulfanilamide) B Diazotization (NaNO₂, HCl, <5°C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl₂·H₂O, HCl) C->D E This compound Hydrochloride (Core Scaffold) D->E F Reaction with Carbonyls (Ketones, Aldehydes) E->F G Novel Hydrazone & Pyrazoline Derivatives F->G G cluster_0 COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflam Inflammation & Cell Proliferation PGs->Inflam Inhibitor This compound Derivatives (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Simplified pathway of COX-2 inhibition by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of cancer cells in vitro.

Compound TypeCell LineCancer TypeIC₅₀Reference(s)
4-hydrazinylphenyl benzenesulfonateMCF-7Breast Cancer9.32 nM (0.00246 µg/mL)[12][[“]]
2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamideMCF-7Breast Cancer37.8 µg/mL[14]
2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamideMCF-7Breast Cancer38.1 µg/mL[14]
Fluorinated aminophenylhydrazine derivativeA549Lung Cancer0.64 µM[15]
Benzenesulphonohydrazide derivativeHepG2Liver Cancer106.33 µM[15]

This protocol describes a general method for determining the anticancer activity of novel compounds using a cell viability assay, such as the PrestoBlue™ assay mentioned in the literature. [12][[“]]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (vehicle only) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for a specified period, typically 48 or 72 hours.

  • Viability Assessment:

    • Add the viability reagent (e.g., PrestoBlue™) to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Carbonic Anhydrase Inhibition

A significant and well-documented activity of sulfonamides is the inhibition of carbonic anhydrases (CAs). [16][17][18]CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. [17][19]They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. [7][17][18]Derivatives of this compound have been shown to be potent inhibitors of several human CA isoforms (hCA). [16][20] Mechanism of Action: CA Inhibition The sulfonamide group is the key pharmacophore for CA inhibition. [8]The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located in the active site of the enzyme. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The specificity for different CA isoforms can be modulated by altering the substituents on the benzenesulfonamide ring, which can form additional interactions with amino acid residues in and around the active site.

G cluster_0 Mechanism of Carbonic Anhydrase Inhibition CA_Active_Site Carbonic Anhydrase Active Site Zn²⁺ H₂O Product HCO₃⁻ + H⁺ CA_Active_Site:f2->Product Inhibited_Complex Inhibited Enzyme Zn²⁺ R-SO₂NH⁻ CA_Active_Site->Inhibited_Complex Substrate CO₂ Substrate->CA_Active_Site:f1 Catalysis Inhibitor R-SO₂NH₂ SO₂NH⁻ Inhibitor:n->CA_Active_Site:f1 Coordination Binding Inhibitor->Inhibited_Complex

Caption: Sulfonamide group coordinating to the zinc ion in the CA active site.

Quantitative Data: Carbonic Anhydrase Inhibition The inhibitory potency is measured by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate greater potency.

Compound SeriesIsoformKᵢ Range (nM)Reference(s)
4-(2-substituted hydrazinyl)benzenesulfonamideshCA I1.79 - 2.73[16][20]
4-(2-substituted hydrazinyl)benzenesulfonamideshCA II1.72 - 11.64[16][20]
HydrazonobenzenesulfonamideshCA IXLow nanomolar[17]
HydrazonobenzenesulfonamideshCA XIILow nanomolar[17]
Benzamide-4-sulfonamideshCA I5.3 - 334[18]
Benzamide-4-sulfonamideshCA IILow nanomolar / Subnanomolar[18]
Benzamide-4-sulfonamideshCA IXLow nanomolar / Subnanomolar[18]

Expert Insight: The development of isoform-specific CA inhibitors is a major goal in drug discovery. [16]For instance, inhibiting tumor-associated isoforms like hCA IX and XII, which are often overexpressed in hypoxic tumors, is a promising anticancer strategy. [17][19][21]Conversely, avoiding inhibition of widespread cytosolic isoforms like hCA I and II can help minimize undesirable side effects. [17]The data shows that derivatives of this scaffold can achieve potent, low-nanomolar inhibition and can be tailored for selectivity. [16][17]

Antimicrobial Activity

Beyond the classic antibacterial mechanism, novel hydrazone derivatives of the scaffold have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [10][22][23][24][25]The incorporation of the hydrazone moiety (R₂C=NNH-) often enhances the biological activity profile of the parent sulfonamide.

Mechanism of Action: Antimicrobial Effects While the sulfonamide core can still inhibit folate synthesis, the hydrazone component introduces additional mechanisms. The azomethine group (-N=CH-) is a key feature that has been implicated in various biological activities. [23]These compounds can act through mechanisms such as disrupting cell membrane integrity, chelating essential metal ions required for microbial enzyme function, or inhibiting other critical cellular processes. The specific mechanism can vary widely depending on the substituents attached to the hydrazone moiety.

Qualitative Data: Antimicrobial Spectrum Many studies report antimicrobial activity using the agar diffusion method (measuring zones of inhibition) or by determining the Minimum Inhibitory Concentration (MIC).

Organism TypeExamplesActivity NotedReference(s)
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilisModerate to good activity[22][23][24]
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaModerate to good activity[10][22][24]
Fungi / YeastCandida albicans, Aspergillus flavusModerate to good activity[10][22][24]

This protocol outlines the broth microdilution method for determining the MIC of a compound against microbial strains. [8]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Culture the microbial strains (e.g., S. aureus, E. coli) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Future Perspectives and Conclusion

The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of derivatives. The research clearly indicates that these derivatives are potent modulators of multiple, clinically relevant biological targets, including COX-2, carbonic anhydrases, and various microbial pathways.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the scaffold to optimize potency and selectivity for specific targets, such as tumor-associated CA isoforms.

  • Mechanism Elucidation: Moving beyond primary screening to understand the precise molecular interactions and downstream effects of the most promising compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their potential as viable drug candidates.

References

  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.
  • This compound Hydrochloride | 17852-52-7 - Benchchem.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Sulfonamide (medicine) - Wikipedia.
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Found
  • This compound Hydrochloride - Benchchem.
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - Taylor & Francis.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Found
  • CAS 17852-52-7: this compound hydrochlori… - CymitQuimica.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing.
  • A Technical Guide to the Molecular Characteristics of this compound Hydrochloride - Benchchem.
  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7) - Benchchem.
  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers - Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIV
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl)
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
  • Therapeutic Potential of Hydrazones as Anti-Inflamm
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH.

Sources

In Silico Modeling of 4-Hydrazinylbenzenesulfonamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-Hydrazinylbenzenesulfonamide (4-HBS) and its derivatives. 4-HBS is a critical chemical intermediate, notably in the synthesis of the selective COX-2 inhibitor Celecoxib, and its sulfonamide moiety is a well-recognized pharmacophore for targeting metalloenzymes such as carbonic anhydrases.[1] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for leveraging computational modeling to elucidate the molecular interactions of 4-HBS-based compounds. We will explore a multi-faceted computational approach, integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations to predict and analyze the binding behavior of these molecules with their biological targets. The methodologies described herein are designed to be self-validating, promoting scientific rigor and reproducibility in the drug discovery process.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound hydrochloride is a chemical compound characterized by its sulfonamide functional group and a hydrazine moiety attached to a benzene ring.[2] This structural arrangement makes it a versatile precursor for a variety of biologically active molecules.[2] The sulfonamide group is a cornerstone pharmacophore, particularly for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Derivatives of 4-HBS are potent inhibitors of several human carbonic anhydrase (hCA) isoforms.[1] Furthermore, 4-HBS is a key intermediate in the synthesis of Celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation.[1]

Given the therapeutic importance of targets like carbonic anhydrases and COX-2, understanding the molecular interactions of 4-HBS derivatives is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. In silico modeling provides a powerful and cost-effective avenue to explore these interactions at an atomic level, guiding synthetic efforts and accelerating the drug discovery pipeline.[3][4]

The Computational Drug Discovery Workflow: An Overview

Our exploration of 4-HBS interactions will follow a logical and iterative computational workflow. This process begins with defining the essential chemical features for biological activity through pharmacophore modeling, followed by predicting the binding pose and affinity using molecular docking, and finally, assessing the stability and dynamics of the protein-ligand complex via molecular dynamics simulations.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Pharmacophore Modeling cluster_2 Phase 3: Molecular Docking cluster_3 Phase 4: Molecular Dynamics PDB Protein Structure (e.g., Carbonic Anhydrase) Pharm_Model Generate Pharmacophore Model (Ligand- or Structure-Based) PDB->Pharm_Model Structure-Based Docking Predict Binding Pose & Affinity (e.g., AutoDock Vina) PDB->Docking Ligand 4-HBS Derivative (2D to 3D Conversion) Ligand->Pharm_Model Ligand-Based Ligand->Docking V_Screen Virtual Screening (Optional) Pharm_Model->V_Screen V_Screen->Docking Pose_Analysis Analyze Interactions (H-bonds, Hydrophobic) Docking->Pose_Analysis MD_Sim Simulate Complex Dynamics (e.g., GROMACS) Pose_Analysis->MD_Sim Trajectory_Analysis Analyze Stability & Fluctuations (RMSD, RMSF) MD_Sim->Trajectory_Analysis G cluster_0 Carbonic Anhydrase Active Site cluster_1 4-HBS Derivative Pharmacophore Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Thr199 Thr199 Thr200 Thr200 Aromatic Aromatic Ring (HY/AR) Aromatic->Thr200 Hydrophobic Interaction Sulfonamide_N Sulfonamide N (HBD) Sulfonamide_N->Zn Coordination Sulfonamide_O Sulfonamide O (HBA) Sulfonamide_O->Thr199 H-bond Hydrazine Hydrazine (HBD/HBA)

Caption: A conceptual pharmacophore model for a 4-HBS derivative in the carbonic anhydrase active site.

Phase 2: Molecular Docking - Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [4]It is widely used to perform virtual screening and to understand the molecular basis of ligand-receptor interactions. [3]

The Rationale for Docking Post-Pharmacophore Modeling

While pharmacophore modeling provides a high-level filter, molecular docking offers a more detailed, atomistic prediction of the binding mode. [5]By using a scoring function, docking algorithms estimate the binding affinity, allowing for a quantitative comparison of different ligands. [4]This step is crucial for prioritizing compounds for further investigation.

Step-by-Step Protocol for Molecular Docking (using AutoDock Vina)

This protocol details the docking of a 4-HBS derivative into the active site of a prepared protein target.

  • Software and File Preparation:

    • Ensure you have AutoDock Tools (for file preparation) and AutoDock Vina (for docking) installed. [6] * Prepare the protein and ligand files in the required PDBQT format using AutoDock Tools. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. [7]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein. The center and dimensions of the grid box are critical parameters that dictate the search space for the docking algorithm. [6]The grid should be large enough to allow for the free rotation and translation of the ligand within the binding pocket.

  • Configuration File Setup:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search. [8]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. [9]

  • Analysis of Docking Results:

    • The output file (docked_poses.pdbqt) will contain multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. [9]

Data Presentation: Docking Results for Hypothetical 4-HBS Derivatives
DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
4-HBShCA II-6.8His94, His96, His119, Thr199
CelecoxibCOX-2-9.5Arg513, His90, Val523
Derivative AhCA II-7.5His94, Thr199, Thr200
Derivative BCOX-2-8.9Arg513, Ser353, Tyr385

Note: The data in this table is illustrative and intended for demonstration purposes.

Phase 3: Molecular Dynamics Simulations - Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biomolecular systems over time. [10]By simulating the movements of atoms and molecules, MD can be used to assess the stability of a protein-ligand complex, observe conformational changes, and refine the understanding of binding interactions. [11]

The Imperative for Dynamic Simulation

While molecular docking provides a static snapshot of the binding pose, biological systems are inherently dynamic. MD simulations offer a more realistic representation of the physiological environment, allowing for the evaluation of the stability of the predicted binding mode and the influence of solvent. [10]

Step-by-Step Protocol for Protein-Ligand MD Simulation (using GROMACS)

This protocol provides a condensed workflow for running an MD simulation of a protein-ligand complex using GROMACS. [12][13]

  • System Preparation:

    • Topology Generation: Generate topology files for both the protein (using pdb2gmx) and the ligand. Ligand topology and parameters can be generated using servers like CGenFF. [14] * Complex Building: Combine the coordinate files of the protein and the docked ligand into a single file. * Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex. [14] * NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure while maintaining the restraints.

  • Production MD Run:

    • Remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand over time.

G Start Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology Solvate Solvate & Add Ions Topology->Solvate EnergyMin Energy Minimization Solvate->EnergyMin NVT NVT Equilibration (Constant Volume & Temp) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure & Temp) NVT->NPT ProductionMD Production MD Run NPT->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) ProductionMD->Analysis

Caption: A streamlined workflow for Molecular Dynamics simulation using GROMACS.

Conclusion and Future Perspectives

This technical guide has provided a structured, multi-faceted computational approach for investigating the interactions of this compound and its derivatives with their biological targets. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain a comprehensive understanding of the molecular determinants of binding, from identifying key interaction features to assessing the dynamic stability of the complex.

The methodologies outlined herein are not merely a sequence of steps but a self-validating system where the outputs of one phase inform and refine the subsequent phases. The continued evolution of computational power and algorithms, including the integration of machine learning and artificial intelligence, will further enhance the predictive accuracy of these models, paving the way for the accelerated discovery and design of novel therapeutics based on the versatile 4-HBS scaffold. [6][21]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
  • Doke, A. M., & Mahajan, D. B. (2025). Pharmacophore modeling in drug design. PubMed. [Link]
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • (2021). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Ahmad, M., & Shah, M. A. A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]
  • (2025). What is the role of pharmacophore in drug design? - Patsnap Synapse.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
  • (2025).
  • (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
  • Singh, K. (n.d.). “A Review on Pharmacophore Modelling in Drug Design”. ijrpr. [Link]
  • (n.d.).
  • (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. MD Tutorials. [Link]
  • (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
  • (2025). The impact of pharmacophore modeling in drug design.
  • (2018). Molecular dynamics simulation of protein-ligand complex?
  • (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
  • Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]
  • (n.d.). Schrödinger Suite 2025-3. XLence. [Link]
  • (n.d.). This compound hydrochloride | C6H10ClN3O2S | CID 2794567. PubChem. [Link]
  • (n.d.). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]
  • (n.d.). Schrödinger - Computational chemistry Software. IntuitionLabs.ai. [Link]
  • (n.d.). Schrödinger, Inc. - Wikipedia. Wikipedia. [Link].
  • (2017). An Introduction to the Schrödinger Suites. YouTube. [Link]
  • (n.d.).
  • Al-Warhi, T., Al-Aizari, A. A., Al-Mahbashi, H. M., Al-Amodi, A., Al-Ghorbani, M., & Muthanna, A. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. [Link]
  • (2021).
  • Khan, A. A., & Al-Dhfyan, A. (n.d.).
  • D'Ascenzio, M., Carradori, S., Cesa, S., Ceruso, M., & Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
  • De Monte, C., Angeli, A., & Supuran, C. T. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. NIH. [Link]
  • D'Ascenzio, M., Guglielmi, P., & Carradori, S. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

Sources

Review of 4-Hydrazinylbenzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydrazinylbenzenesulfonamide in Medicinal Chemistry

Introduction: A Cornerstone of Modern Drug Discovery

This compound, a molecule elegantly simple in its design, stands as a pivotal building block in the landscape of medicinal chemistry.[1] Characterized by a benzene ring functionalized with both a hydrazinyl (-NHNH₂) and a sulfonamide (-SO₂NH₂) group, this compound offers a unique combination of reactive sites and structural motifs that have been exploited in the synthesis of a wide array of therapeutic agents.[1][2] Its most prominent role is as a key intermediate in the industrial synthesis of Celecoxib, a blockbuster non-steroidal anti-inflammatory drug (NSAID).[1][3][4] However, its utility extends far beyond this single application, serving as a versatile scaffold for the development of novel enzyme inhibitors, and potential anticancer and antimicrobial agents.[1][5][6] The hydrochloride salt form is commonly used to enhance its stability and aqueous solubility, facilitating its application in diverse synthetic protocols.[1][2][3]

This guide provides an in-depth analysis of this compound, exploring its physicochemical properties, established synthetic routes, and its critical applications in the synthesis of biologically active compounds, thereby offering a comprehensive resource for researchers and drug development professionals.

Physicochemical and Molecular Properties

A thorough understanding of the fundamental properties of this compound hydrochloride is essential for its effective use in synthesis and research.

PropertyValueReference(s)
CAS Number 17852-52-7[1][3][7]
Molecular Formula C₆H₁₀ClN₃O₂S[3][7][8]
Molecular Weight 223.68 g/mol [1][3][7][8]
IUPAC Name This compound;hydrochloride[1][7]
Synonyms (4-Sulfamoylphenyl)hydrazine hydrochloride, 4-SAPH.HCl, 4-Sulfonamidophenylhydrazine HCl[1][2][7]
Appearance White to light yellow or brown crystalline powder[2][3][8]
Melting Point 217-219 °C[3][8]
Solubility Soluble in water[1][2][3]

Established Synthetic Routes

The synthesis of this compound hydrochloride is well-documented, with two primary methods prevailing in both laboratory and industrial settings. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and widely adopted laboratory-scale method begins with the readily available drug, sulfanilamide.[3] It is a two-step process that first converts the primary aromatic amine into a diazonium salt, which is then subsequently reduced to the target hydrazine.[3][8] The causality behind this choice lies in the predictable reactivity of aromatic amines and the relative stability of the diazonium salt intermediate under controlled, cold conditions.

  • Diazotization: Dissolve 4-aminobenzenesulfonamide (sulfanilamide) in a solution of concentrated hydrochloric acid and crushed ice. The temperature must be strictly maintained between 0 and 5°C to ensure the stability of the diazonium salt that will be formed.[3]

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the sulfanilamide solution with vigorous and continuous stirring.[1][3] The reaction is complete when the solution becomes clear, indicating the full conversion to 4-sulfamoylbenzenediazonium chloride.

  • Reduction: In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3]

  • Formation of Hydrazine: Carefully and slowly pour the freshly prepared, cold diazonium salt solution into the stannous chloride solution while stirring vigorously in an ice bath.[3]

  • Isolation: The product, this compound hydrochloride, will precipitate out of the solution as a solid. Allow the mixture to stand to ensure complete precipitation.[3]

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove residual salts, and dry under a vacuum.[1][3]

G cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Diazonium 4-Sulfamoylbenzenediazonium Chloride (Intermediate) Sulfanilamide->Diazonium  + HCl_Ice Conc. HCl, Ice (0-5°C) NaNO2 aq. NaNO₂ (cold) Product This compound HCl (Precipitate) Diazonium->Product  + SnCl2 SnCl₂ in Conc. HCl (0-5°C) Filtration Vacuum Filtration & Drying Product->Filtration FinalProduct Final Product Filtration->FinalProduct

Caption: Synthesis via Diazotization of Sulfanilamide.

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.[3] This method is particularly well-suited for industrial-scale production as it can provide high yields and purity, especially when conducted under elevated temperature and pressure, which are necessary to overcome the activation energy for the nucleophilic aromatic substitution.[3][9] The use of a significant excess of hydrazine hydrate serves both as a reactant and, in some protocols, as a solvent, driving the reaction to completion.[9][10]

  • Reactor Charging: Charge a high-pressure autoclave reactor with 4-chlorobenzenesulfonamide and a significant molar excess of hydrazine hydrate (e.g., a molar ratio of 1:8 to 1:15).[8][9]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

  • Reaction Conditions: Heat the mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[3][9]

  • Monitoring: Maintain the reaction at this temperature and pressure with constant stirring until the starting material is consumed, which can be monitored by High-Performance Liquid Chromatography (HPLC).[3]

  • Crystallization & Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.[3]

  • Acidification & Purification: Filter the crude product. To obtain the hydrochloride salt, acidify the product with hydrochloric acid. The final product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[3]

G cluster_reaction Step 1: High-Pressure Reaction cluster_workup Step 2: Isolation & Purification Chlorosulfonamide 4-Chlorobenzenesulfonamide Autoclave Autoclave 120-125°C, 0.8-1.2 MPa Chlorosulfonamide->Autoclave Hydrazine Excess Hydrazine Hydrate Hydrazine->Autoclave Cooling Cooling & Crystallization Autoclave->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration HCl HCl Addition Filtration->HCl Recrystallization Recrystallization HCl->Recrystallization FinalProduct Final Product Recrystallization->FinalProduct

Caption: Synthesis via Nucleophilic Substitution.

Core Applications in Drug Synthesis

The true value of this compound in medicinal chemistry is realized in its application as a versatile precursor for compounds with significant biological activity.

Flagship Application: Synthesis of Celecoxib (COX-2 Inhibitor)

A primary and commercially significant application is its role in synthesizing Celecoxib, a selective Cyclooxygenase-2 (COX-2) inhibitor.[3][4][5] Celecoxib's anti-inflammatory and analgesic effects stem from its ability to block the COX-2 enzyme, which is induced during inflammation and catalyzes the production of prostaglandins.[2][5] The synthesis involves a key cyclocondensation reaction between this compound hydrochloride and a trifluoromethyl-substituted 1,3-dicarbonyl compound, which forms the core pyrazole ring of Celecoxib.[5] The sulfonamide moiety is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature absent in the COX-1 isoform, which imparts its selectivity.

G cluster_pathway Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

Emerging Application: Carbonic Anhydrase Inhibitors

Recent research has illuminated the potential of this compound derivatives as potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that are crucial therapeutic targets for conditions like glaucoma, epilepsy, and even cancer.[6] A study involving the synthesis of various 4-(2-substituted hydrazinyl)benzenesulfonamides, created by reacting the parent compound with different ketones, demonstrated potent inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[6]

The results indicate that these derivatives are highly effective, with inhibition constants (Kᵢ) in the low nanomolar range, highlighting the promise of this scaffold for developing novel and potent carbonic anhydrase inhibitors.[6]

Derivative Class (Reactant Ketone)hCA I Kᵢ (nM) RangehCA II Kᵢ (nM) Range
Substituted Acetophenones1.79 - 2.731.72 - 11.64
2-Acetylthiophene / 2-Acetylfuran2.01 - 2.121.98 - 2.05
Indanones1.95 - 2.051.89 - 1.94
Data synthesized from Taylor & Francis Online.[6]
Other Therapeutic Avenues

The versatile structure of this compound has made it a valuable starting material in broader drug discovery efforts. Derivatives have been investigated for a range of other biological activities:

  • Antimicrobial Agents: The sulfonamide group is a classic pharmacophore for antibacterial activity, and various derivatives have been explored for this purpose.[1][2]

  • Anticancer Research: The parent compound has been submitted for evaluation by the National Cancer Institute, and its derivatives are being actively investigated for their potential cytotoxic effects.[1]

Safety and Handling

As a laboratory chemical, this compound hydrochloride requires careful handling. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][8] It is also noted to be hygroscopic.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. It is recommended to store the compound in a tightly sealed container under an inert atmosphere, either at room temperature or refrigerated (2-8°C).[1]

Conclusion

This compound is far more than a simple chemical intermediate; it is a proven and powerful scaffold in medicinal chemistry. Its dual functionality provides a reliable platform for constructing complex heterocyclic systems, most notably the pyrazole ring central to COX-2 inhibitors like Celecoxib. The continued exploration of its derivatives as potent carbonic anhydrase inhibitors and as potential antimicrobial and anticancer agents underscores its enduring relevance. The well-established and robust synthetic protocols for its preparation further solidify its position as an indispensable tool for scientists and researchers dedicated to the advancement of drug discovery and development.

References

  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. (n.d.). Benchchem.
  • 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7. (n.d.). ChemicalBook.
  • This compound Hydrochloride | 17852-52-7. (n.d.). Benchchem.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (n.d.). Taylor & Francis.
  • CAS 17852-52-7: this compound hydrochlori…. (n.d.). CymitQuimica.
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (n.d.). Google Patents.
  • A Technical Guide to the Molecular Characteristics of this compound Hydrochloride. (n.d.). Benchchem.
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.
  • Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride. (n.d.). LookChem.
  • This compound hydrochloride | C6H10ClN3O2S | CID 2794567. (n.d.). PubChem.
  • This compound Hydrochloride. (n.d.). Benchchem.

Sources

Preliminary screening of 4-Hydrazinylbenzenesulfonamide for enzymatic inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Enzymatic Inhibition Screening of 4-Hydrazinylbenzenesulfonamide

Abstract

This compound is a versatile chemical intermediate whose core structure, the benzenesulfonamide group, is a well-established pharmacophore in drug discovery.[1] This guide provides a comprehensive framework for the preliminary enzymatic screening of this compound, written from the perspective of a Senior Application Scientist. We delve into the rationale for targeting specific enzyme classes, primarily the carbonic anhydrases (CAs), based on the compound's structural motifs.[2][3] This document offers not just protocols, but the underlying causality for experimental choices, emphasizing the creation of self-validating assays. It includes detailed, step-by-step methodologies for screening against key human carbonic anhydrase isoforms, guidance on kinetic analysis to determine the mode of inhibition, and troubleshooting insights. The objective is to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven strategies necessary to robustly evaluate the enzymatic inhibitory potential of this compound and its derivatives.

PART 1: Introduction & Rationale

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry.[4] Since the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, in the 1930s, this scaffold has led to a vast array of FDA-approved drugs.[5][6] The versatility of sulfonamides allows them to serve as building blocks for pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antidiabetic, and anticancer properties.[4][7][8] Their therapeutic efficacy often stems from their ability to act as potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction or binding to key residues within an enzyme's active site.[5]

This compound: Chemical Profile and Rationale for Screening

This compound (CAS RN: 17852-52-7) is a derivative of sulfanilamide that incorporates a hydrazinyl moiety.[9] This addition provides a reactive handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds.[3][10] However, the core rationale for its screening lies in the intrinsic properties of its benzenesulfonamide group. This group is a well-known zinc-binding pharmacophore, making enzymes that utilize a zinc ion for catalysis primary targets for inhibition.[2][11] Furthermore, this compound serves as a key intermediate in the synthesis of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, suggesting its derivatives may also target this pathway.[12][13]

Primary Hypothesis: Inhibition of Carbonic Anhydrases

The most logical and well-documented targets for benzenesulfonamide-containing compounds are the carbonic anhydrases (CAs).[2] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[14][15] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and fluid balance.[15][16] The primary sulfonamide group (-SO₂NH₂) is known to coordinate directly to the Zn²⁺ ion in the CA active site, leading to potent inhibition.[2] Several human CA isoforms (e.g., hCA I, II, IX, XII) are validated drug targets for conditions like glaucoma, and certain cancers.[2][11] Studies have already demonstrated that derivatives of this compound are potent, nanomolar inhibitors of several hCA isoforms, making this enzyme class the primary focus for a preliminary screen.[3][17][18]

PART 2: Core Principles of Preliminary Enzyme Inhibition Screening

Assay Design and Validation: The Self-Validating System

A robust preliminary screen is a self-validating system. Every step is designed to build confidence in the data. Before screening novel compounds, the assay itself must be rigorously characterized.[19] This involves ensuring the reaction is linear with respect to time and enzyme concentration, and that less than 10% of the substrate is consumed during the measurement period to maintain initial velocity conditions.[20][21] Appropriate controls are non-negotiable; these include a positive control (a known inhibitor), a negative control (vehicle, e.g., DMSO), and a blank (no enzyme) to correct for background signal.[19][22]

Key Parameters: IC₅₀, Kᵢ, and Mode of Inhibition

The goal of a preliminary screen is to move beyond simple hit identification to quantitative characterization.

  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of inhibitor required to reduce enzyme activity by 50%. It is a measure of potency but is dependent on assay conditions, particularly substrate concentration.[23]

  • Kᵢ (Inhibition constant): An intrinsic measure of the affinity of the inhibitor for the enzyme. Unlike the IC₅₀, it is independent of substrate concentration. Determining Kᵢ requires understanding the mode of inhibition.

  • Mode of Inhibition: Describes how the inhibitor interacts with the enzyme and substrate. The primary reversible modes are:

    • Competitive: Inhibitor binds only to the free enzyme's active site.[23][24]

    • Non-competitive: Inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex.[23][24]

    • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.[23]

    • Mixed: Inhibitor binds to an allosteric site and has different affinities for the free enzyme and the enzyme-substrate complex.[23]

Workflow for Preliminary Enzymatic Screening

The following workflow provides a logical progression from initial hit identification to mechanistic understanding.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Studies A Assay Optimization (Buffer, pH, Temp) B Enzyme & Substrate Kinetics (Km, Vmax) A->B C Assay Validation (Z'-factor, Linearity) B->C D Single-Point Screen (e.g., 10 µM Compound) C->D Proceed to Screening E Dose-Response Curve (IC50 Determination) D->E F Hit Confirmation & Prioritization E->F G Kinetic Analysis (Mode of Inhibition) F->G Characterize Hits H Determination of Ki G->H I Selectivity Profiling (vs. Isoforms/Other Enzymes) H->I

Caption: A logical workflow for enzymatic inhibition screening.

PART 3: Experimental Protocol: Screening against Carbonic Anhydrase

Target Selection: Rationale for Screening hCA I, II, IX, and XII

A robust preliminary screen should assess both potency and selectivity. We recommend a panel including:

  • hCA I and hCA II: These are ubiquitous, cytosolic "housekeeping" isoforms.[3] Inhibition of these is often associated with side effects, so they serve as critical off-target controls.[25]

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic cancers and are validated anticancer targets.[2][11][17] Selectivity for these isoforms over hCA I and II is a key goal in drug development.[25]

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound hydrochloride (Test Compound)

  • Acetazolamide (AZA) (Positive Control Inhibitor)[3]

  • Tris-HCl or HEPES buffer (e.g., 50 mM, pH 7.4)[26]

  • p-Nitrophenyl acetate (pNPA) (Substrate)[26]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well, clear, flat-bottom microplates

  • Microplate spectrophotometer capable of kinetic reads at 400 nm

Step-by-Step Protocol: Colorimetric Assay using p-Nitrophenyl Acetate

This assay measures the esterase activity of carbonic anhydrase, which hydrolyzes pNPA to the yellow-colored p-nitrophenolate anion, monitored at 400 nm.[26]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for controls). This maintains a consistent final DMSO concentration (e.g., 1%) across all wells.

  • Enzyme Addition: Add 158 µL of assay buffer to all wells. Then, add 20 µL of the appropriate hCA enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells except the "No Enzyme" blank.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[24]

  • Reaction Initiation: Add 20 µL of pNPA substrate solution (dissolved in acetonitrile and diluted in assay buffer) to all wells to initiate the reaction. The final volume should be 200 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 25°C or 37°C). Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.[27]

Data Analysis: IC₅₀ Determination
  • Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize Data: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[27]

PART 4: Data Interpretation & Follow-Up Studies

Interpreting Inhibition Data

The primary output of the screening will be IC₅₀ values for each CA isoform. This allows for direct comparison of potency and selectivity. Data can be effectively summarized in a table.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Ratio (II/IX)
Acetazolamide (Control) 25012255.70.48
This compound Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueCalculated Value
Derivative S11 [3]1.791.72Not ReportedNot Reported~1

Note: Data for Acetazolamide and Derivative S11 are from literature to provide context.[3] The S11 derivative is 4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide.[3]

Kinetic Analysis: Elucidating the Mode of Inhibition

To determine the mechanism of action and calculate the true inhibition constant (Kᵢ), a kinetic analysis is essential. This involves measuring the reaction velocity at various substrate concentrations for several fixed inhibitor concentrations.[19][28] The data is then plotted using a linearization method, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[29]

G cluster_0 Lineweaver-Burk Plots A Competitive (Lines intersect on Y-axis) A_plot A_plot B Non-competitive (Lines intersect on X-axis) B_plot B_plot C Uncompetitive (Lines are parallel) C_plot C_plot

Caption: Characteristic patterns of different inhibition modes on a Lineweaver-Burk plot.

Protocol:

  • Perform the enzyme activity assay with a matrix of substrate (e.g., 8 concentrations spanning 0.5x to 5x Kₘ) and inhibitor concentrations (e.g., 4 concentrations: 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[19]

  • Determine the V₀ for each condition.

  • Plot the data (e.g., as a Lineweaver-Burk plot) and analyze the pattern of line intersections to identify the mode of inhibition.[29]

  • Use non-linear regression to fit the data directly to the appropriate Michaelis-Menten equation for the determined inhibition type to calculate Kₘ, Vₘₐₓ, and Kᵢ.[29]

Troubleshooting Common Pitfalls in Inhibition Assays
  • Inconsistent Inhibition: If inhibition is not dose-dependent or plateaus unexpectedly, consider inhibitor solubility issues, compound aggregation at high concentrations, or a complex, non-Michaelis-Menten mechanism.[30]

  • High Background Signal: This can be due to substrate instability or compound interference (color or fluorescence). Always run appropriate blanks, including a "no enzyme" control for each compound concentration.[31]

  • Irreproducible IC₅₀ Values: This often points to instability of the enzyme or compound, or variations in assay conditions like temperature or pH.[32] Ensure all reagents are fresh and conditions are tightly controlled.

Expanding the Screen: Rationale for COX-2 Inhibition Assays

Given that this compound is a direct precursor to celecoxib, a selective COX-2 inhibitor, it is logical to screen it and its derivatives against COX-1 and COX-2.[1][26] This would provide valuable structure-activity relationship (SAR) data and could reveal dual-inhibitor properties or a different primary target for novel derivatives. Commercially available kits can be used to measure the peroxidase activity of COX enzymes.

PART 5: Conclusion & Future Directions

This guide outlines a robust, logical, and technically sound approach for the preliminary enzymatic screening of this compound. The primary hypothesis focuses on carbonic anhydrase inhibition, a well-documented activity for the sulfonamide scaffold.[2][4] By following a structured workflow from assay validation to IC₅₀ determination and mechanistic studies, researchers can generate high-quality, reliable data. The resulting potency and selectivity profiles against key CA isoforms (hCA I, II, IX, XII) will be crucial for determining the therapeutic potential of this compound and its derivatives. Subsequent studies should expand the screening to other potential targets like COX-2, and promising hits should be advanced to cell-based assays to confirm their activity in a more complex biological context.

PART 6: References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed.

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Omega.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • This compound Hydrochloride | 17852-52-7. Benchchem.

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.

  • Steady-state enzyme kinetics. (2021). The Biochemist.

  • Carbonic anhydrase. Wikipedia.

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.

  • Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed Central.

  • Carbonic anhydrases: Catalytic and inhibition mechanisms, distribution and physiological roles. ResearchGate.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.

  • Carbonic anhydrase, its inhibitors and vascular function. (2024). PubMed Central.

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. PubMed Central.

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI.

  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • CAS 17852-52-7: this compound hydrochloride. CymitQuimica.

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University.

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015). PubMed.

  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). Benchchem.

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate.

  • Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.

  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.

  • Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA. Benchchem.

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PubMed Central.

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI.

  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. Benchchem.

  • Why is the enzyme activity inhibition not consistent?. (2016). ResearchGate.

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.

  • 4-Hydrazino-benzenesulfonamide hydrochloride. PharmaCompass.com.

Sources

The Pivotal Role of 4-Hydrazinylbenzenesulfonamide in Mechanism-Driven Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Hydrazinylbenzenesulfonamide, a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. Rather than possessing a single, direct mechanism of action, the profound utility of this compound lies in its role as a versatile scaffold and key synthetic intermediate. Its chemical architecture, featuring a reactive hydrazine moiety and a pharmacologically critical sulfonamide group, serves as the foundation for synthesizing potent and selective inhibitors of major enzyme classes. This guide will elucidate the mechanistic basis for its application in the development of cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase (CA) inhibitors, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction to this compound: A Strategic Building Block

This compound, often supplied as its more stable hydrochloride salt (CAS 17852-52-7), is a white to light yellow crystalline powder.[1] Its molecular structure is deceptively simple, yet it embodies a powerful combination of functional groups that render it a cornerstone in modern medicinal chemistry.[2] The primary utility of this compound is not derived from its intrinsic biological activity, which is not extensively documented, but from its strategic application as a precursor to high-affinity ligands for specific biological targets.[1][3]

The molecule can be conceptually divided into two key regions:

  • The Benzenesulfonamide Moiety : This functional group is a well-established "warhead" or "zinc-binding group" for a major class of metalloenzymes—the carbonic anhydrases.[4]

  • The Hydrazine Group : This nucleophilic and reactive group provides a synthetic handle for the construction of various heterocyclic ring systems, most notably pyrazoles.

This guide will explore the "mechanism of action" of this compound by dissecting the mechanisms of the highly active therapeutic agents it is used to create.

The Mechanistic Foundation of this compound's Utility

While direct, potent biological effects of this compound itself are not a focal point of current research, its structural motifs are central to the pharmacology of its derivatives.[4][5]

The Sulfonamide Moiety as a Classic Zinc-Binding Group: Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs).[4] CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6]

Mechanism of Inhibition: The un-ionized sulfonamide group (R-SO₂NH₂) is isosteric and isoelectronic with the transition state of the CO₂ hydration reaction. It coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This high-affinity binding is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 in human CA II, effectively blocking the enzyme's catalytic activity.

Derivatives of this compound have been synthesized to create potent CA inhibitors. The hydrazine group is typically reacted with various ketones or aldehydes to form hydrazones, introducing diverse substituents that can be tailored to target the active site clefts of different CA isoforms with varying selectivity.[6]

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Derivative Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytic Center Sulfonamide R-SO₂NH₂ Thr199 Thr199 Sulfonamide->Zn High-Affinity Coordination Sulfonamide->Thr199 H-Bond Stabilization

Figure 1: Mechanism of Carbonic Anhydrase Inhibition
The Hydrazine Group as a Synthetic Tool: Crafting Selective COX-2 Inhibitors

The most prominent application of this compound is as a key starting material for the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3]

Mechanism of COX-2 Inhibition: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The synthesis of Celecoxib involves the condensation of this compound with a β-diketone, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3] This reaction forms the central pyrazole ring of Celecoxib. The sulfonamide-bearing phenyl ring of the original molecule projects into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, a key structural feature responsible for its isoform selectivity.

cluster_Reactants Synthesis of Celecoxib cluster_Pathway Inflammatory Pathway Reactant1 4-Hydrazinyl- benzenesulfonamide Celecoxib Celecoxib (Diarylpyrazole) Reactant1->Celecoxib Condensation Reactant2 β-Diketone Reactant2->Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Selective Inhibition PGs Prostaglandins (Pain & Inflammation) AA Arachidonic Acid AA->PGs COX-2 Catalysis

Figure 2: Role of this compound in COX-2 Inhibition

Quantitative Analysis of Derivatives

The true measure of this compound's utility is reflected in the potency of the compounds derived from it. The following table summarizes the inhibitory activities of representative derivatives against their respective targets.

Derivative ClassExample CompoundTarget Enzyme(s)Inhibition Constant (Kᵢ)Reference
Hydrazone SulfonamideS11 (4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide)Human Carbonic Anhydrase I (hCA I)1.79 ± 0.22 nM[6]
Hydrazone SulfonamideS11 (4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide)Human Carbonic Anhydrase II (hCA II)1.72 ± 0.58 nM[6]
Standard CA InhibitorAcetazolamideHuman Carbonic Anhydrase I (hCA I)5.41 ± 1.28 nM[6]
Standard CA InhibitorAcetazolamideHuman Carbonic Anhydrase II (hCA II)6.82 ± 1.59 nM[6]
DiarylpyrazoleCelecoxibCyclooxygenase-2 (COX-2)IC₅₀ ≈ 40 nM[5]

Key Experimental Protocols

The following protocols are provided as a guide for researchers working with this compound and its derivatives. Adherence to standard laboratory safety procedures is mandatory.

Synthesis of this compound Hydrochloride from Sulfanilamide

This is a classic two-step method involving diazotization followed by reduction.[1]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Diazotization: a. Dissolve sulfanilamide in concentrated HCl and cool the mixture to 0-5°C in an ice bath. b. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a clear solution.

  • Reduction: a. In a separate flask, prepare a cold solution of SnCl₂ in concentrated HCl. b. Slowly pour the freshly prepared diazonium salt solution into the SnCl₂ solution with continuous, vigorous stirring in the ice bath. c. A precipitate of this compound hydrochloride will form. d. Allow the mixture to stand for several hours or overnight in the cold to ensure complete precipitation.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with a small amount of cold water. c. Dry the product under vacuum. For higher purity, recrystallization from a methanol/water mixture can be performed.[1]

Synthesis of a Pyrazole-based CA Inhibitor (General Procedure)

This protocol describes the condensation of this compound with a chalcone to form a pyrazole derivative.

Materials:

  • Chalcone (e.g., 1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one)

  • This compound hydrochloride

  • Glacial Acetic Acid

Procedure:

  • Dissolve the chalcone and this compound hydrochloride in glacial acetic acid.

  • Reflux the reaction mixture for approximately 72 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid precipitate, wash with distilled water, and dry.

  • Purify the crude product using column chromatography.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This is a general spectrophotometric method to determine the inhibitory activity of synthesized compounds against CA isoforms.[3]

Materials:

  • Purified human Carbonic Anhydrase (hCA) isoform (e.g., hCA II)

  • Test compound stock solution (in DMSO)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (substrate)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Add Tris-HCl buffer, the test compound solution (at various concentrations), and the hCA enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-Nitrophenyl acetate.

  • Immediately monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3]

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. While it may not possess a potent, direct mechanism of action on its own, its true value is realized in its role as a foundational element for mechanism-based drug design. The inherent properties of its sulfonamide and hydrazine functional groups provide medicinal chemists with a reliable and versatile platform to construct highly active and selective inhibitors for critical therapeutic targets like carbonic anhydrases and COX-2. Understanding the mechanistic potential embedded within its structure is key to leveraging this compound for the development of next-generation therapeutics.

References

  • Taylor & Francis Online. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects.
  • PubChem. This compound hydrochloride.
  • National Center for Biotechnology Information. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • JETIR. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES.
  • MDPI. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica.
  • National Center for Biotechnology Information. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • National Center for Biotechnology Information. Antimicrobial Activity of Some Steroidal Hydrazones.
  • PharmaCompass. 4-Hydrazino-benzenesulfonamide hydrochloride.

Sources

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS No: 17852-52-7), a critical intermediate in the pharmaceutical industry. Notably, it serves as a foundational building block for the synthesis of selective COX-2 inhibitors, such as Celecoxib.[1][2] This document details two primary, well-established synthetic routes: the diazotization and subsequent reduction of 4-aminobenzenesulfonamide (sulfanilamide), and the nucleophilic aromatic substitution of 4-chlorobenzenesulfonamide. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies, mechanistic insights, safety protocols, and comparative analysis of the synthetic strategies.

Introduction and Physicochemical Properties

This compound, typically handled as its more stable hydrochloride salt, is an aromatic compound distinguished by the presence of both a hydrazinyl and a sulfonamide functional group.[3] This dual functionality makes it a versatile precursor for constructing a variety of heterocyclic compounds used in medicinal chemistry.[1][3] Its principal application is in the industrial synthesis of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][4] The hydrochloride salt form improves the compound's stability and aqueous solubility, which is advantageous for synthetic applications.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
CAS Number 17852-52-7[1][5]
Molecular Formula C₆H₁₀ClN₃O₂S[1][6]
Molecular Weight 223.68 g/mol [6][7]
Appearance White to light yellow crystalline powder[1][7]
Melting Point 217-219 °C[1]
Solubility Soluble in water[1][7]
IUPAC Name This compound;hydrochloride[6][7]
Synonyms (4-Sulfamoylphenyl)hydrazine hydrochloride, p-Sulfamoylphenylhydrazine monohydrochloride[5][7]

Synthetic Routes and Protocols

Two primary methods are predominantly employed for the synthesis of this compound Hydrochloride. The choice of route often depends on the scale of the synthesis, availability of starting materials, and desired purity.

Route 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic, two-step approach is the most common method for laboratory-scale synthesis, utilizing readily available sulfanilamide.[1][8]

Principle: The synthesis begins with the diazotization of the primary aromatic amine of sulfanilamide using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).[9][10] The resulting diazonium salt is highly reactive and unstable at elevated temperatures; therefore, the reaction must be maintained between 0-5°C to prevent decomposition.[1][10] In the second step, the diazonium salt is reduced to the corresponding hydrazine derivative using a mild reducing agent, such as stannous chloride (SnCl₂).[7][8]

G cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation Sulfanilamide Dissolve Sulfanilamide in HCl & Ice Reaction1 Add NaNO₂ dropwise to Sulfanilamide solution (Maintain 0-5°C) Sulfanilamide->Reaction1 NaNO2 Prepare cold NaNO₂ Solution NaNO2->Reaction1 Diazonium Diazonium Salt Solution (Use Immediately) Reaction1->Diazonium Reaction2 Add Diazonium Salt soln. to SnCl₂ solution (Vigorous Stirring) Diazonium->Reaction2 SnCl2 Prepare cold SnCl₂ in HCl Solution SnCl2->Reaction2 Precipitate Allow to stand overnight for complete precipitation Reaction2->Precipitate Filter Vacuum Filter Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product

Diagram 1: Experimental workflow for synthesis via diazotization of sulfanilamide.

Detailed Experimental Protocol (Route 1):

  • Diazotization:

    • In a 250 mL Erlenmeyer flask, dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice.[8]

    • Place the flask in an ice-salt bath to maintain the internal temperature at or below 5°C.[1]

    • In a separate beaker, dissolve 20 mmol of sodium nitrite (NaNO₂) in 5 mL of cold water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the vigorously stirred sulfanilamide solution. The addition rate should be controlled to ensure the temperature does not exceed 5°C.[7]

    • Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution of 4-sulfamoylbenzenediazonium chloride should be kept cold and used immediately in the next step.[8]

  • Reduction:

    • In a separate 500 mL flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.[7][8]

    • With rapid stirring, pour the freshly prepared diazonium salt solution into the stannous chloride solution.[7]

    • A solid precipitate of this compound Hydrochloride will begin to form. Continue stirring the mixture in the ice bath for 30 minutes.

    • Allow the mixture to stand overnight in a cold place (e.g., refrigerator) to ensure complete precipitation of the product.[8]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

    • Wash the filter cake with a small amount of cold water to remove residual acids and salts.[1]

    • Dry the product under vacuum to yield the crude this compound Hydrochloride.

    • For further purification, the crude product can be recrystallized from a minimal amount of a hot methanol/water mixture.[1][7]

Route 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. It is particularly suitable for industrial-scale production due to its potential for high yields and purity.[1][4][12]

Principle: This reaction is a nucleophilic aromatic substitution. The highly nucleophilic hydrazine displaces the chloride leaving group on the aromatic ring. The reaction requires high temperature and pressure to overcome the activation energy associated with breaking the aromatic C-Cl bond, hence the use of an autoclave.[7][12] An excess of hydrazine hydrate is used to act as both the nucleophile and the solvent.[2][4]

G cluster_reaction Step 1: High-Pressure Reaction cluster_isolation Step 2: Isolation & Purification Reagents Charge Autoclave with 4-Chlorobenzenesulfonamide & Hydrazine Hydrate Purge Purge with Nitrogen Reagents->Purge Heat Heat to 120-125°C Pressurize to 0.8-1.2 MPa Purge->Heat Monitor Monitor reaction (e.g., by HPLC) Heat->Monitor Cool Cool mixture to induce crystallization Monitor->Cool Filter Filter crude product Cool->Filter Acidify Acidify with HCl Filter->Acidify Recrystallize Recrystallize from Methanol/Water Acidify->Recrystallize Product Final Product Recrystallize->Product G Hydrazine 4-Hydrazinyl- benzenesulfonamide (Synthesized Product) Celecoxib Celecoxib Hydrazine->Celecoxib Condensation (e.g., in Methanol, heat) Diketone 4,4,4-trifluoro-1- (4-methylphenyl)- 1,3-butanedione Diketone->Celecoxib

Diagram 3: Final condensation step in the synthesis of Celecoxib.

Conclusion

This guide has outlined two robust and validated protocols for the synthesis of this compound Hydrochloride, a vital intermediate in modern medicinal chemistry. The diazotization-reduction pathway offers a reliable method for laboratory-scale synthesis using standard equipment, while the nucleophilic substitution route provides a high-yield alternative suitable for larger-scale production. Adherence to the detailed protocols and stringent safety measures described herein is paramount for the successful and safe synthesis of this important compound.

References

  • Benchchem. An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). URL: https://www.benchchem.com/product/bcp201911
  • Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. URL: https://patents.google.
  • Benchchem. Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. URL: https://www.benchchem.com/product/bcp201911/technical-guide
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. URL: https://patents.google.
  • Google Patents. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines. URL: https://patents.google.
  • Benchchem. This compound Hydrochloride | 17852-52-7. URL: https://www.benchchem.com/product/17852-52-7
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5 -phenyl-pyrazol-1-yl}benzenesulfonamide and Evaluation of its Anti-Breast Cancer Activity. URL: http://www.ajomc.com/abstract.php?id=1310
  • Thermo Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FACROS%2FSDS_20595_EU_EN.pdf
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. URL: https://www.hydrazine.
  • European Patent Office. Process for 4-sulfonamidophenyl hydrazines - EP 0919546 B1. URL: https://patentimages.storage.googleapis.com/09/5f/86/554988775432c3/EP0919546B1.pdf
  • Defense Technical Information Center. Safety and Handling of Hydrazine. URL: https://apps.dtic.mil/sti/pdfs/AD1059711.pdf
  • ChemicalBook. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431109_EN.htm
  • Cole-Parmer. Material Safety Data Sheet - Hydrazine Monohydrate 99%. URL: https://www.coleparmer.com/sds/20268.pdf
  • PrepChem.com. Preparation of 4-hydrazinobenzenesulfonic acid. URL: https://prepchem.com/synthesis-of-4-hydrazinobenzenesulfonic-acid/
  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. URL: https://www.ehs.ucsb.edu/sites/default/files/sop/hydrazine_sop.pdf
  • ResearchGate. Diazotization of sulphanilamide by nitrite under varying conditions. URL: https://www.researchgate.net/figure/Diazotization-of-sulphanilamide-by-nitrite-under-varying-conditions_fig1_237012588
  • Google Patents. CN101148430A - Preparation method for 4-sulfonamidophenylhydrazine hydrochloride. URL: https://patents.google.
  • National Institutes of Health. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6182963/
  • TradeIndia. 4-Sulfoamido phenyl hydrazine HCl. URL: https://www.tradeindia.com/products/4-sulfoamido-phenyl-hydrazine-hcl-c4837330.html
  • MDPI. Geochemical and Radiometric Assessment of Romanian Black Sea Shelf Waters and Sediments: Implications for Anthropogenic Influence. URL: https://www.mdpi.com/2077-1312/12/1/84
  • Satheesh Jee. Chemistry Diazotization Reaction. URL: https://satheeshjee.
  • PubChem. This compound hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2794567
  • CymitQuimica. CAS 17852-52-7: this compound hydrochloride. URL: https://www.cymitquimica.com/cas/17852-52-7
  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. URL: https://www.mdpi.com/1420-3049/23/9/2330
  • Benchchem. Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. URL: https://www.benchchem.
  • Fisher Scientific. 4-Hydrazinobenzenesulfonamide Hydrochloride 98.0+%, TCI America™. URL: https://www.fishersci.com/shop/products/4-hydrazinobenzenesulfonamide-hydrochloride-98-0-tci-america-4/H123025G
  • SlideShare. Assay of sulfa drugs by diazotitration Diazotization Titrations. URL: https://www.slideshare.
  • BLD Pharm. 17852-52-7|this compound hydrochloride. URL: https://www.bldpharm.com/products/17852-52-7.html
  • Sigma-Aldrich. This compound hydrochloride chemical synthesis. URL: https://www.sigmaaldrich.com/US/en/synthesis-reactions/chemical-synthesis/4-hydrazinylbenzenesulfonamide-hydrochloride
  • The Royal Society of Chemistry. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. URL: https://www.rsc.
  • USP Store. This compound Hydrochloride (25 mg). URL: https://store.usp.org/product/1313254

Sources

Application Notes and Protocols: Leveraging 4-Hydrazinylbenzenesulfonamide in Click Chemistry for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Synthesis, A Foray into Bioorthogonal Ligation

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. This has led to the rise of "click chemistry," a concept that champions reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[1][2] Within this realm, bioorthogonal reactions—those that can proceed in living systems without interfering with native biochemical processes—are of particular interest for applications such as protein labeling, in vivo imaging, and the targeted assembly of antibody-drug conjugates (ADCs).[3][4][5][6][7]

One such powerful bioorthogonal reaction is the formation of a hydrazone linkage through the condensation of a hydrazine with an aldehyde or ketone.[8][9] This ligation is characterized by its mild reaction conditions and the pH-sensitive nature of the resulting hydrazone bond, which can be exploited for controlled release applications.[5][10][11]

This guide focuses on the application of 4-hydrazinylbenzenesulfonamide as a versatile building block in hydrazone-based click chemistry. While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals like the COX-2 inhibitor Celecoxib, its inherent chemical functionalities—a nucleophilic hydrazine group and a sulfonamide moiety—make it an attractive candidate for advanced bioconjugation strategies.[2] The sulfonamide group can influence the electronic properties and stability of the resulting conjugate, offering a unique tool for researchers in drug discovery and chemical biology.

Physicochemical Properties of this compound Hydrochloride

Understanding the fundamental properties of this compound is crucial for its effective implementation in experimental protocols. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous solutions.[2]

PropertyValueReference(s)
CAS Number 17852-52-7[2][12][13]
Molecular Formula C₆H₁₀ClN₃O₂S[2][12][13]
Molecular Weight 223.68 g/mol [2][12][13]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in water[2][13]
Melting Point ~204-217 °C (decomposes)[2][13]

The Mechanism and Kinetics of Hydrazone Ligation

The formation of a hydrazone is a condensation reaction that proceeds via a tetrahedral intermediate, with the elimination of a water molecule.[8] The reaction rate is highly dependent on pH.[8][10]

Hydrazone Formation Mechanism cluster_0 Reaction cluster_1 Catalysis R1-CHO Aldehyde/Ketone Intermediate Tetrahedral Intermediate R1-CHO->Intermediate + H2N-NH-R2 SchiffBase Schiff Base Intermediate R1-CHO->SchiffBase + Aniline H2N-NH-R2 This compound Hydrazone Hydrazone Product Intermediate->Hydrazone - H2O H2O Water Catalyst Aniline (optional) SchiffBase->Hydrazone + H2N-NH-R2 (Transimination)

Caption: General mechanism of hydrazone formation and aniline catalysis.

While the reaction can proceed without a catalyst, it is often slow at neutral pH (physiological conditions).[8] The rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate. Therefore, the reaction is fastest at a slightly acidic pH of around 4.5 to 5.5.[8][14] However, at very low pH, the hydrazine becomes protonated and non-nucleophilic, which slows down the reaction.[8]

To accelerate hydrazone formation at neutral pH, nucleophilic catalysts such as aniline are often employed.[14][15][16] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate, which then undergoes transimination with the hydrazine to form the final hydrazone product.[16]

Application Protocol: Site-Specific Labeling of an Aldehyde-Tagged Protein

This protocol provides a general method for the bioconjugation of an aldehyde-containing protein with this compound. This is a representative workflow that should be optimized for each specific application.

Materials and Reagents
  • Aldehyde-tagged Protein: A purified protein that has been functionalized with an aldehyde group at a specific site.

  • This compound Hydrochloride: High purity grade.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer, pH adjusted as needed. For aniline-catalyzed reactions, a sodium phosphate buffer at pH 7.0 is a good starting point.[15] For uncatalyzed reactions, an acetate buffer at pH 5.5 can be used to accelerate the reaction.[14]

  • Aniline (optional catalyst): Freshly distilled or high-purity grade. A stock solution (e.g., 200 mM in reaction buffer) should be prepared.

  • Desalting Columns: For buffer exchange and removal of excess reagents.

  • Analytical Instrumentation: UV-Vis spectrophotometer, SDS-PAGE, and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) for characterization of the conjugate.

Experimental Workflow

Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Aldehyde-Tagged Protein Solution Mixing Combine Protein and Reagents Protein_Prep->Mixing Reagent_Prep Prepare this compound and Aniline Solutions Reagent_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Purification Purify Conjugate (Desalting Column) Incubation->Purification Analysis Characterize Conjugate (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Experimental workflow for protein labeling.

Step-by-Step Protocol
  • Protein Preparation:

    • Buffer exchange the aldehyde-tagged protein into the chosen reaction buffer (e.g., PBS, pH 7.0 for catalyzed reaction or acetate buffer, pH 5.5 for uncatalyzed).

    • Adjust the protein concentration to a suitable range, typically 1-10 mg/mL (low micromolar concentrations).[15]

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in the reaction buffer. A 10-fold molar excess relative to the protein is a good starting point for optimization.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer. A final concentration of 10-20 mM aniline is often effective.[14][15]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-tagged protein solution with the this compound solution.

    • If using a catalyst, add the aniline stock solution to the reaction mixture.

    • Gently mix the components and incubate at room temperature. The reaction time can vary from 1 to 4 hours, and should be monitored for optimal conjugation.

  • Purification of the Conjugate:

    • Following incubation, remove excess unreacted this compound and aniline (if used) by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be observable as a band shift.

    • Mass Spectrometry: Confirm the covalent modification and determine the labeling efficiency by ESI-MS or MALDI-TOF mass spectrometry. The mass of the conjugate should increase by the mass of the this compound moiety minus the mass of a water molecule.

Considerations for Optimization
  • pH: The optimal pH for hydrazone formation is a balance between the nucleophilicity of the hydrazine and the efficiency of the dehydration step.[8] While slightly acidic conditions (pH 5.5-6.5) are generally faster, the stability of the protein at these pH values must be considered. Aniline catalysis allows for efficient ligation at neutral pH.[14][16]

  • Concentration of Reactants: The reaction is bimolecular, so higher concentrations of the protein and this compound will lead to faster reaction rates. However, protein solubility and the potential for aggregation must be taken into account.

  • Catalyst Concentration: While aniline can significantly accelerate the reaction, high concentrations may be detrimental to some proteins.[17] The concentration of aniline should be optimized to achieve a balance between reaction rate and protein stability.

  • Stability of the Hydrazone Bond: The stability of the resulting hydrazone bond is pH-dependent and can be influenced by the electronic nature of the substituents.[10][11] Aromatic hydrazones, such as those formed from this compound, are generally more stable than aliphatic hydrazones.[11] However, they can still be susceptible to hydrolysis, especially in acidic environments or in plasma.[18][19] This property can be advantageous for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes.[5][10]

Safety and Handling

This compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[12] Avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile reagent that can be effectively employed in click chemistry through hydrazone ligation. Its straightforward reactivity with aldehydes and ketones under mild, aqueous conditions makes it suitable for a range of bioconjugation applications. By understanding the principles of hydrazone formation and carefully optimizing reaction parameters, researchers can leverage the unique properties of this compound to create well-defined and functional biomolecular conjugates for applications in drug discovery, diagnostics, and fundamental biological research.

References

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10359–10418.
  • Kovaříková, P., Jirkovský, E., Šimůnek, T., & Štěrba, M. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333–340.
  • Hydrazone reactions as a tool for intracellular bioorthogonal labeling. (n.d.). American Chemical Society.
  • Crisalli, P., & Kool, E. T. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
  • A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal labeling of biomolecules.
  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(49), 16548–16553.
  • Al-Hilal, T. A., Park, J., & Byun, Y. (2013).
  • Antos, J. M., Popp, B. V., & Francis, M. B. (2009). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • Zhang, C., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(28), 6764–6771.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Kovaříková, P., Jirkovský, E., Šimůnek, T., & Štěrba, M. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333–340.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Singh, F. V., & Wirth, T. (2017). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Tetrahedron, 73(33), 4847–4861.
  • Du, J., et al. (2019). Copper‐Catalyzed Sulfonyl Radical‐Enabled Regioselective Cyclization of 1,6‐Enynes.
  • Hydrazone. (n.d.). In Wikipedia.
  • Bailey, J. L., et al. (2010).
  • Click Chemistry. (n.d.). MedChem 101.
  • Sulfo-click reactions: What works and what doesn't. (n.d.). American Chemical Society.
  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
  • Wang, H., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599–39615.
  • Zhang, C., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(28), 6764–6771.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Supporting Information for Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (n.d.). The Royal Society of Chemistry.
  • Wang, H., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599–39615.
  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10359–10418.
  • Parker, C. G., & Pratt, M. R. (2015).
  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). (n.d.). BenchChem.
  • Rashidian, M., et al. (2013). Rapid and reversible site-specific protein immobilization and labeling via oxime and hydrazone ligations using protein farnesyltransferases.
  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Advanced Drug Delivery Reviews, 138, 137–151.
  • Huang, Y., et al. (2023). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
  • Doğan, D., et al. (2022). Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry, 46(18), 8635-8645.
  • This compound hydrochloride. (n.d.). PubChem.
  • This compound hydrochloride Formula. (n.d.). ECHEMI.
  • Bioconjugation Resource Guide. (n.d.). Vector Labs.

Sources

Application Notes and Protocols for the Use of 4-Hydrazinylbenzenesulfonamide in the Development of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the strategic application of 4-hydrazinylbenzenesulfonamide as a versatile scaffold for the design and synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to various physiological processes, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[1] The inherent chemical functionalities of this compound, namely the sulfonamide and hydrazine moieties, provide a robust platform for developing isoform-selective inhibitors. This guide provides an in-depth exploration of synthetic methodologies, detailed protocols for biological evaluation, and insights into the structure-activity relationships that govern the efficacy of the resulting compounds.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3][4]

The clinical relevance of CAs has made them a prime target for therapeutic intervention. Inhibition of specific CA isoforms can lead to desired therapeutic outcomes. For instance, inhibition of CA II, IV, and XII in the eye reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma patients.[5][6] Furthermore, the overexpression of tumor-associated isoforms like CA IX and XII in hypoxic cancers presents a promising avenue for anticancer drug development.[2][5][7]

The sulfonamide group (—SO2NH2) is the cornerstone of classical CA inhibitors. In its deprotonated form, the sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[4][8] this compound hydrochloride emerges as a particularly valuable starting material due to its dual reactive sites: the zinc-binding sulfonamide and a modifiable hydrazine group, allowing for the introduction of diverse chemical moieties to explore the chemical space and achieve desired potency and selectivity.[9][10]

This compound: A Privileged Scaffold

This compound hydrochloride is a white to off-white crystalline solid, soluble in water, making it amenable to various reaction conditions.[9][11] Its structure combines the essential sulfonamide pharmacophore with a reactive hydrazine handle, offering a straightforward path for chemical elaboration.

Key Structural Features and Reactivity:
  • Sulfonamide Group: The primary site of interaction with the catalytic zinc ion in the CA active site.

  • Hydrazine Group: A nucleophilic moiety that can readily react with aldehydes, ketones, and other electrophiles to form hydrazones and other derivatives. This allows for the systematic introduction of various "tail" groups that can interact with amino acid residues in the middle and at the entrance of the active site cavity, thereby influencing isoform selectivity.[4]

Synthetic Strategies and Protocols

The primary synthetic route for creating a library of CA inhibitors from this compound involves the condensation of the hydrazine group with various carbonyl compounds to form hydrazone derivatives.[2][12][13]

General Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives via condensation with aldehydes or ketones.[2][12][13]

Reaction Scheme:

Materials and Reagents:

  • This compound hydrochloride

  • Selected aldehyde or ketone (e.g., acetophenone, 2-acetylfuran, 1-indanone)[12][13]

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound hydrochloride in a minimal amount of ethanol.

  • Addition of Carbonyl Compound: Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallization (if necessary): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2][12]

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized compounds against various CA isoforms is typically determined using an esterase activity assay. This assay is based on the principle that CA can hydrolyze a substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be monitored spectrophotometrically.[1][3]

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds.[1]

Materials and Reagents:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Acetazolamide as a positive control inhibitor

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[1]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[1]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Tris-HCl buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.

    • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired working concentration in cold Tris-HCl buffer.

    • Substrate Stock Solution: Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh.[1]

    • Inhibitor Stock Solutions: Dissolve the synthesized compounds and acetazolamide in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Plate Setup:

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]

      • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]

      • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[1]

      • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.[1]

    • Enzyme-Inhibitor Pre-incubation: Add the assay buffer and inhibitor solutions to the respective wells. Then, add the CA working solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[1]

    • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

    • Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100[1]

    • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the CA inhibition assays can be used to establish a structure-activity relationship (SAR), which provides valuable insights for optimizing the lead compounds.

Compound SeriesR-Group SubstitutionhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
S1-S11 Acetophenones, acetylthiophenes, acetylfurans, indanones1.79 - 2.731.72 - 11.64--[12],[13]
Organometallics Ferrocenyl, rhenium/manganese tricarbonyl1.7 - 22.41.7 - 22.4>10001.9 - 24.4[2]
Triazoles Aryl, alkyl, cycloalkyl41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[7]

Key SAR Insights:

  • Potency: Derivatives of this compound have shown potent inhibition of cytosolic isoforms hCA I and II, with Ki values in the low nanomolar range.[12][13]

  • Selectivity: The nature of the substituent introduced via the hydrazine group significantly influences isoform selectivity. For instance, bulky and hydrophobic groups can enhance binding to the active sites of certain isoforms over others.[4] The development of isoform-specific inhibitors is crucial for minimizing off-target side effects.[13]

  • Tumor-Associated Isoforms: While many derivatives potently inhibit the cytosolic isoforms, specific modifications, such as the introduction of triazole moieties, can lead to highly potent inhibitors of the tumor-associated isoforms hCA IX and XII.[7]

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar Optimization start 4-Hydrazinyl- benzenesulfonamide reaction Condensation Reaction start->reaction carbonyl Aldehyde/Ketone carbonyl->reaction purification Purification & Characterization reaction->purification inhibitor Synthesized Inhibitor purification->inhibitor assay Carbonic Anhydrase Inhibition Assay inhibitor->assay data_analysis IC50 Determination assay->data_analysis sar SAR Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt mechanism_of_action cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH⁻ H2O->Inhibitor Displaces Inhibitor->Zn Coordination Bond

Caption: Sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.

Conclusion and Future Directions

This compound represents a highly tractable and effective starting point for the development of novel carbonic anhydrase inhibitors. The synthetic accessibility and the potential for diverse functionalization of the hydrazine moiety allow for a systematic exploration of the chemical space to achieve high potency and isoform selectivity. Future research in this area should focus on designing inhibitors with improved selectivity for tumor-associated CA isoforms to develop more effective and less toxic anticancer agents. Additionally, the exploration of novel chemical linkers and tail groups could lead to the discovery of inhibitors with unique binding modes and improved pharmacokinetic properties.

References

  • Guler, O. O., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-968.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7041-7055.
  • Angeli, A., et al. (2018). Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1246-1252.
  • Guler, O. O., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-968.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 785-790.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
  • D'Ascenzio, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1.
  • Al-Gharabli, S., et al. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 9(12), 1032.
  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 8089273.
  • Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules, 24(18), 3326.
  • Rollando, R., et al. (2022). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Journal of Applied Pharmaceutical Science, 12(08), 123-130.
  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5569-5574.
  • Ghorab, M. M., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 138-143.
  • De Luca, V., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12291.
  • Abbas, S. Y., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1019-1030.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydrazinylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Hydrazinylbenzenesulfonamide Scaffold in Drug Discovery

This compound (4-HBSA) is a versatile chemical intermediate characterized by a benzenesulfonamide core substituted with a hydrazine group.[1][2] This unique structural arrangement makes it a valuable building block in medicinal chemistry, primarily recognized for two key attributes: its role as a precursor to a wide range of biologically active molecules and the inherent pharmacological potential of its sulfonamide moiety.[2][3]

The primary application of 4-HBSA has been in the synthesis of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3] However, the true potential of the 4-HBSA scaffold lies in its utility for generating libraries of compounds targeting the carbonic anhydrase (CA) family of enzymes. The sulfonamide group is a well-established zinc-binding pharmacophore that potently inhibits various CA isoforms.[4] Dysregulation of these enzymes is implicated in a range of pathologies, including glaucoma, epilepsy, and notably, cancer, making them attractive targets for therapeutic intervention.[5][6] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and invasion.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel inhibitors derived from the 4-HBSA scaffold, with a primary focus on carbonic anhydrase inhibition.

PART 1: High-Throughput Screening Strategies for Carbonic Anhydrase Inhibitors

The identification of potent and selective CA inhibitors from large compound libraries necessitates robust and scalable HTS assays. The choice of assay format is critical and depends on factors such as the specific CA isoform being targeted, the desired throughput, and available instrumentation. Here, we detail two primary HTS-compatible methodologies: a biochemical assay based on esterase activity and a cell-based assay for targeting tumor-associated CAs.

Biochemical HTS Assay: Colorimetric Measurement of Esterase Activity

A widely adopted method for HTS of CA inhibitors is the colorimetric assay that measures the enzyme's esterase activity.[3][7] This assay is readily adaptable to 96-, 384-, and 1536-well formats, making it ideal for automated screening campaigns.[3][10]

Principle: Carbonic anhydrases catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product with a maximum absorbance at 400-405 nm.[1][11] The rate of p-nitrophenol formation is directly proportional to the CA activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency by measuring the reduction in absorbance.[11]

Experimental Workflow: Colorimetric CA Inhibition HTS

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis prep1 Compound Library Dilution & Dispensing (1 µL in 384-well plate) prep2 Addition of Controls: - Positive Control (e.g., Acetazolamide) - Negative Control (DMSO) reac1 Dispense CA Enzyme Solution (e.g., 20 µL of hCA II) prep2->reac1 reac2 Pre-incubation (15 min at RT) reac1->reac2 reac3 Initiate Reaction: Add p-NPA Substrate (e.g., 20 µL) reac2->reac3 det1 Kinetic Read at 405 nm (Plate Reader) reac3->det1 det2 Calculate % Inhibition det1->det2 det3 Determine IC50 Values for Hits det2->det3

Caption: Workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.

Detailed Protocol: 384-Well Colorimetric CA Inhibition Assay

Materials:

  • CA Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds: 4-HBSA derivatives dissolved in 100% DMSO

  • Positive Control: Acetazolamide

  • Microplates: 384-well clear, flat-bottom plates

Instrumentation:

  • Automated liquid handler

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 200 nL of each compound concentration into the wells of a 384-well plate.

    • Dispense 200 nL of 100% DMSO into the negative control wells (0% inhibition).

    • Dispense 200 nL of a high concentration of Acetazolamide (e.g., 100 µM) into the positive control wells (100% inhibition).

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the CA enzyme in CA Assay Buffer. The final concentration should be optimized for a robust signal window (e.g., 10 nM for hCA II).[5]

    • Dispense 20 µL of the CA enzyme solution into all wells except the background control wells (which receive buffer only).

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.[5]

  • Reaction Initiation:

    • Prepare a working solution of p-NPA in CA Assay Buffer. The final concentration should be at or near the Kₘ value for the specific CA isoform.

    • Dispense 20 µL of the p-NPA solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds ("hits").

Data Presentation: Representative HTS Assay Parameters

ParameterValueRationale
Microplate Format384-wellBalances throughput and reagent consumption.[3]
Final Assay Volume40.2 µLSuitable for most automated liquid handlers and plate readers.
Compound Concentration10 nM - 100 µMA wide range to determine potency and dose-response.
Enzyme Concentration10 nM (hCA II)Optimized for a linear reaction rate and sufficient signal window.[5]
Substrate (p-NPA)1 mMNear the Kₘ for many CA isoforms, ensuring sensitivity to competitive inhibitors.
Incubation Time15 minutesAllows for sufficient compound-enzyme binding before reaction initiation.[5]
ReadoutKinetic Absorbance (405 nm)Minimizes interference from colored compounds that can affect endpoint reads.
Positive ControlAcetazolamideA well-characterized, potent pan-CA inhibitor for assay validation.[1]
Cell-Based HTS Assay for Tumor-Associated CA IX and XII

For identifying inhibitors with better physiological relevance, particularly for anti-cancer applications, cell-based assays are indispensable. These assays assess the ability of a compound to inhibit CA IX or CA XII in a cellular context, which accounts for factors like cell permeability and off-target effects.[12]

Principle: This protocol utilizes a fluorescence-based method to measure changes in intracellular pH (pHi) or extracellular pH (pHe). CA IX and XII are transmembrane proteins that acidify the extracellular space.[7] Inhibition of these enzymes will lead to a decrease in pHe or an increase in pHi. pH-sensitive fluorescent dyes can be used to quantify these changes.

Experimental Workflow: Cell-Based CA IX/XII Inhibition HTS

G cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment & Staining cluster_measurement Measurement & Analysis cell1 Seed CA IX/XII-expressing cells (e.g., HT-29, MDA-MB-231) in 384-well plates cell2 Incubate (24-48h) to allow adherence cell1->cell2 treat1 Treat cells with 4-HBSA derivatives cell2->treat1 treat2 Incubate for a defined period treat1->treat2 treat3 Load cells with pH-sensitive dye (e.g., BCECF-AM) treat2->treat3 meas1 Measure fluorescence (High-Content Imager or Plate Reader) treat3->meas1 meas2 Normalize fluorescence signal meas1->meas2 meas3 Identify hits that alter pHi/pHe meas2->meas3

Caption: Workflow for a cell-based high-throughput screening assay for CA IX/XII inhibitors.

Detailed Protocol: Fluorescence-Based Intracellular pH Assay

Materials:

  • Cell Line: A cancer cell line endogenously expressing or engineered to overexpress hCA IX or hCA XII (e.g., HT-29, MDA-MB-231).

  • Culture Medium: Appropriate cell culture medium (e.g., McCoy's 5A for HT-29).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • pH-sensitive dye: BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

  • Test Compounds: 4-HBSA derivatives dissolved in DMSO.

  • Positive Control: A known cell-permeable CA IX/XII inhibitor (e.g., U-104).

  • Microplates: 384-well black, clear-bottom cell culture plates.

Instrumentation:

  • High-content imaging system or fluorescence plate reader with dual-wavelength excitation capability.

Procedure:

  • Cell Plating:

    • Seed the CA IX/XII-expressing cells into 384-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Treatment:

    • Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include DMSO and positive controls.

    • Incubate the plates for a predetermined time (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading solution of BCECF-AM in HBSS (e.g., 2 µM).

    • Wash the cells once with HBSS.

    • Add the BCECF-AM loading solution to each well and incubate for 30-45 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.

  • Data Analysis:

    • Calculate the fluorescence ratio for each well.

    • Normalize the data to the DMSO controls.

    • Identify hit compounds that cause a statistically significant increase in the fluorescence ratio, indicating an elevation of intracellular pH due to CA inhibition.

PART 2: Secondary and Orthogonal Assays for Hit Validation

Initial hits identified from primary HTS campaigns require further validation to eliminate false positives and to characterize their mechanism of action.

Orthogonal Biochemical Assay: Stopped-Flow Spectrophotometry

To confirm that hits from the p-NPA esterase assay are genuine inhibitors of the CA-catalyzed CO₂ hydration, a stopped-flow spectrophotometric assay is the gold standard.[12][13] This method directly measures the physiological reaction.

Principle: This assay monitors the change in pH resulting from the hydration of CO₂. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator. The change in the indicator's absorbance over time is recorded.[14][15]

Due to the specialized instrumentation and lower throughput, this assay is not suitable for primary screening but is essential for validating a smaller number of prioritized hits.

Label-Free HTS Assays

Advanced label-free technologies, such as those based on mass spectrometry, offer an alternative for primary screening or hit confirmation, mitigating issues of compound interference with fluorescent or colorimetric readouts.[4][16] Desorption Electrospray Ionization (DESI) MS, for example, can directly measure the enzymatic conversion of substrate to product from the assay plate with very high speed.[4]

PART 3: Antimicrobial Susceptibility HTS

The sulfonamide scaffold is a classic antibacterial pharmacophore.[17] Derivatives of 4-HBSA can be screened for antimicrobial activity in an HTS format using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: 384-Well Broth Microdilution for MIC Determination

  • Prepare Compound Plate: Serially dilute 4-HBSA derivatives in DMSO in a 384-well source plate.

  • Inoculate Assay Plate: Dispense a standardized suspension of the microorganism (e.g., E. coli, S. aureus) in the appropriate broth (e.g., Mueller-Hinton Broth) into a 384-well assay plate.

  • Compound Transfer: Transfer a small volume (e.g., 200 nL) of the compounds from the source plate to the assay plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents, particularly potent and selective carbonic anhydrase inhibitors. The HTS protocols detailed in these application notes offer robust and scalable methodologies for identifying and characterizing promising lead compounds. By integrating biochemical and cell-based screening approaches, researchers can efficiently advance a drug discovery campaign from a large chemical library to validated hits with physiological relevance. The continued exploration of diverse chemical modifications to the 4-HBSA core, coupled with innovative screening technologies, holds significant promise for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening Assays Utilizing Acetazolamide-d3. BenchChem.
  • BenchChem. (2025). Application Notes for High-Throughput Screening of Carbonic Anhydrase Inhibitors. BenchChem.
  • Request PDF. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 4-Amino-3-methoxybenzenesulfonamide Analogs. BenchChem.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
  • Slaninova, V., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery. [Link]
  • Morato, N. M., et al. (2020). High-Throughput Label-Free Enzymatic Assays Using Desorption Electrospray-Ionization Mass Spectrometry.
  • Zhang, J. H., et al. (2013). Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors. Analytical Biochemistry. [Link]
  • BenchChem. (2025). Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors. BenchChem.
  • Kose, E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
  • da Silva, I. T., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]
  • A. M. Occhipinti, et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The FASEB Journal. [Link]
  • R Discovery. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. R Discovery. [Link]
  • Iyer, R., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. [Link]
  • ResearchGate. (2006). (PDF) Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds.
  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. [Link]
  • Thompson, R. B. (2014). Determination of zinc using carbonic anhydrase-based fluorescence biosensors. Methods in Molecular Biology. [Link]
  • BenchChem. (2025). Application Notes: High-Throughput Screening of Benzamide Inhibitors for Carbonic Anhydrase. BenchChem.
  • BenchChem. (2025). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. BenchChem.
  • Mutschlechner, O., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Link]
  • Jan Konvalinka Group. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Jan Konvalinka Group. [Link]
  • Angeli, A., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research. [Link]
  • Kalka, E., et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the. FLORE. [Link]
  • ResearchGate. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents.
  • Wierbol, P., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Kowalik, M., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Excli Journal. [Link]
  • Al-Suhaimi, K. S. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal. [Link]

Sources

Application Notes and Protocols: 4-Hydrazinylbenzenesulfonamide as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazinylbenzenesulfonamide, a pivotal building block in synthetic and medicinal chemistry. We delve into its synthesis, physicochemical properties, and its versatile applications in the construction of a diverse range of heterocyclic compounds. Detailed, field-proven protocols for the synthesis of medicinally relevant pyrazoles, triazoles, and pyridazines are presented, with an emphasis on the rationale behind experimental choices and reaction mechanisms. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, facilitating the exploration of novel chemical entities with therapeutic potential.

Introduction: The Significance of this compound

This compound, also known as 4-sulfamoylphenylhydrazine, is a bifunctional organic molecule of significant interest in the pharmaceutical industry.[1][2] Its structure, incorporating both a reactive hydrazinyl moiety and a biologically active sulfonamide group, renders it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][2][3] The sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs, while the hydrazine group serves as a key synthon for the construction of various nitrogen-containing heterocycles.[2][4]

The hydrochloride salt of this compound is often preferred in synthesis due to its enhanced stability and solubility in aqueous media.[1][2] This guide will focus on the practical application of this key intermediate in the synthesis of pyrazoles, triazoles, and pyridazines, classes of heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[5][6][7]

Synthesis of the Key Building Block: this compound Hydrochloride

The efficient synthesis of this compound hydrochloride is crucial for its subsequent use in heterocyclic synthesis. Two primary and well-established methods are widely employed, the choice of which often depends on the availability of starting materials, desired scale, and purity requirements.[1]

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and reliable two-step method utilizes the readily available and inexpensive 4-aminobenzenesulfonamide (sulfanilamide) as the starting material.[1][8] The process involves the initial formation of a diazonium salt, followed by its reduction to the corresponding hydrazine.[1][8][9]

Causality of Experimental Choices: The diazotization reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[1][8] Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common and effective reducing agent for the conversion of the diazonium salt to the hydrazine hydrochloride.[8]

Experimental Protocol:

  • Diazotization: In a flask immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.[9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains between 0 and 5°C.[1][8] The completion of the reaction is indicated by the formation of a clear solution.[9]

  • Reduction: In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1]

  • Pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with vigorous stirring.[1]

  • Continue stirring the reaction mixture in an ice bath. The product, this compound hydrochloride, will precipitate out of the solution.[1]

  • Allow the mixture to stand overnight to ensure complete precipitation.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[1] Further purification can be achieved by recrystallization from a suitable solvent mixture, such as methanol/water.[1]

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.[1][3] This method is particularly suitable for industrial-scale production due to its potential for high yields and purity, especially when conducted under elevated temperature and pressure.[1][10]

Causality of Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of side products.[11] The reaction is typically carried out in an autoclave to safely handle the required high temperatures and pressures.[3][10]

Experimental Protocol:

  • Reaction Setup: Charge an autoclave with 4-chlorobenzenesulfonamide (1.0 eq) and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[1][3][11]

  • Reaction Conditions: After purging the reactor with nitrogen, heat the mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[3][10]

  • Maintain the reaction at this temperature and pressure with stirring until the starting material is consumed (monitoring by HPLC is recommended).[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.[1]

  • Filter the crude product and then acidify with hydrochloric acid to obtain this compound hydrochloride.[1]

  • The final product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture.[1]

Table 1: Comparison of Synthetic Routes for this compound Hydrochloride

FeatureMethod 1: Diazotization & ReductionMethod 2: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents NaNO₂, HCl, SnCl₂Hydrazine Hydrate
Reaction Conditions 0-5 °C120-125 °C, 0.8-1.2 MPa
Advantages Readily available starting material, mild conditionsHigh yield and purity, suitable for scale-up
Disadvantages Stability of diazonium salt can be a concernRequires high pressure and temperature equipment

Synthesis of Pyrazole Derivatives: Access to Potent Pharmacophores

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][12][13] The most common and straightforward method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15]

General Reaction Scheme: Knorr Pyrazole Synthesis

The reaction of this compound with a 1,3-diketone proceeds via a condensation reaction followed by a cyclization and dehydration step to yield the corresponding N-aryl pyrazole.

Knorr_Pyrazole_Synthesis Reactant1 This compound Product 1-(4-Sulfamoylphenyl)-3,5-disubstituted-1H-pyrazole Reactant1->Product + Reactant2 1,3-Diketone Reactant2->Product Water H₂O

Caption: General scheme for the Knorr pyrazole synthesis.

Application Example: Synthesis of a Celecoxib Analogue

A significant application of this compound hydrochloride is in the synthesis of Celecoxib, a selective COX-2 inhibitor.[1][3][9] The following protocol describes the synthesis of a pyrazole derivative analogous to the core structure of Celecoxib.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol, add the 1,3-dicarbonyl compound (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq).[9][16]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the desired 1-(4-sulfamoylphenyl)-pyrazole derivative.[16]

Causality of Experimental Choices: The use of an alcohol as a solvent facilitates the dissolution of the reactants and promotes the reaction. Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps. The regioselectivity of the reaction, determining which carbonyl group of an unsymmetrical diketone reacts with which nitrogen of the hydrazine, can be influenced by the steric and electronic properties of the substituents on the diketone.[6]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of five-membered heterocycles containing three nitrogen atoms. They are known for a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[7][17][18] A common synthetic route to 1,2,4-triazoles involves the reaction of a hydrazine with a derivative of formic acid or a related one-carbon synthon, followed by cyclization.

General Reaction Pathway

A versatile method for the synthesis of 1,2,4-triazoles involves the reaction of this compound with an appropriate precursor to form a hydrazide, which is then cyclized.

Triazole_Synthesis_Workflow Start This compound Step1 Reaction with Formic Acid Derivative (e.g., Triethyl Orthoformate) Start->Step1 Intermediate Formylhydrazide Intermediate Step1->Intermediate Step2 Cyclization with Amine Source (e.g., Hydrazine) Intermediate->Step2 Product 3-Substituted-4-(4-sulfamoylphenyl)- 4H-1,2,4-triazole Step2->Product

Caption: Synthetic workflow for 1,2,4-triazole derivatives.

Protocol for the Synthesis of a 1,2,4-Triazole Derivative

Experimental Protocol:

  • Formation of Hydrazide: Reflux a mixture of this compound (1.0 eq) and an excess of triethyl orthoformate for several hours.

  • Cyclization: After cooling, add hydrazine hydrate (1.0 eq) to the reaction mixture and reflux for an additional period.

  • Isolation: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices: Triethyl orthoformate serves as a source of a one-carbon unit to form the initial formylhydrazide intermediate. The subsequent addition of a nitrogen source, such as hydrazine, facilitates the cyclization to form the 1,2,4-triazole ring.

Synthesis of Pyridazine Derivatives

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to possess a variety of biological activities, including cardiovascular, antihypertensive, and anticancer effects.[19] A common synthetic strategy for pyridazines involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or its equivalent.[20][21]

General Reaction Pathway

The condensation of this compound with a γ-ketoacid or a related 1,4-dicarbonyl compound leads to the formation of the pyridazine ring.

Pyridazine_Synthesis cluster_reactants Reactants cluster_products Product Reactant1 This compound Product 6-Substituted-2-(4-sulfamoylphenyl) pyridazin-3(2H)-one Reactant1->Product + Reactant2 1,4-Dicarbonyl Compound (e.g., γ-Ketoacid) Reactant2->Product

Caption: General pathway for pyridazine synthesis.

Protocol for the Synthesis of a Pyridazinone Derivative

Experimental Protocol:

  • Reaction Setup: A mixture of this compound hydrochloride (1.0 eq) and a γ-ketoacid (e.g., levulinic acid) (1.0 eq) in a suitable solvent like glacial acetic acid is prepared.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).

Causality of Experimental Choices: Glacial acetic acid serves as both a solvent and an acid catalyst, promoting the condensation and subsequent cyclization-dehydration steps. The γ-ketoacid provides the necessary four-carbon backbone to form the six-membered pyridazine ring.

Pharmacological Significance and Future Directions

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery. The sulfonamide moiety often imparts desirable pharmacokinetic properties and can interact with various biological targets, such as carbonic anhydrase.[22] The heterocyclic core, be it a pyrazole, triazole, or pyridazine, provides a rigid scaffold that can be further functionalized to optimize binding to specific enzymes or receptors.

The derivatives of this compound have shown promise as:

  • Anti-inflammatory agents: Primarily through the inhibition of COX-2.[1][3][9]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[2][23]

  • Anticancer agents: Showing cytotoxic effects against various cancer cell lines.[5][13]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a key feature for this class of drugs.[22]

Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The versatility of this compound as a building block ensures its continued importance in the quest for new therapeutic agents.

References

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC - NIH.
  • Scheme 4. The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. - ResearchGate.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC - NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • (PDF) Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI.
  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides | Bentham Science.
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - Taylor & Francis.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
  • Synthesis of pyridazines - Organic Chemistry Portal.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Pharmacological activities of pyrazolone derivatives.
  • 4-yl-ethoxy)phenyl]-5 - Asian Journal of Organic & Medicinal Chemistry.
  • Pyrazole derivatives with diverse therapeutic activities - ResearchGate.
  • Synthesis of 1,2,4-triazole hydrazone and 1,2,4-triazole sulphonamide derivatives.
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents.
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry.
  • Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles - Research Journal of Pharmacy and Technology.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents.
  • This compound hydrochloride | C6H10ClN3O2S | CID 2794567.
  • 4-Hydrazino-benzenesulfonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace.

Sources

Analytical techniques for the characterization of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

This compound hydrochloride (CAS: 17852-52-7), often abbreviated as 4-SAPH, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its most prominent application is as a primary building block for Celecoxib, a selective COX-2 inhibitor used widely as a non-steroidal anti-inflammatory drug (NSAID).[1][3] The structural integrity, purity, and impurity profile of 4-SAPH directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive suite of analytical methodologies for the complete characterization of this compound hydrochloride. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in established scientific principles to ensure rigorous material assessment. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why' for each analytical technique.

Physicochemical and Structural Data

A foundational understanding of the molecule's properties is essential before commencing any analytical work. This compound hydrochloride is a sulfonamide derivative characterized by a hydrazine group and a sulfonamide moiety attached to a benzene ring.[3][4] The hydrochloride salt form is typically used to enhance its stability and solubility in aqueous solutions.[3][4]

PropertyValueReference(s)
IUPAC Name This compound;hydrochloride[5]
CAS Number 17852-52-7[2][5]
Molecular Formula C₆H₁₀ClN₃O₂S[5]
Molecular Weight 223.68 g/mol [1][5]
Appearance White to light yellow crystalline powder[2][6]
Melting Point ~204-211 °C (with decomposition)[3][7]
Solubility Soluble in water, slightly soluble in methanol[2][3][6]
Hygroscopicity Hygroscopic[1][2]

Analytical Workflow: A Multi-Technique Approach

A robust characterization of 4-SAPH relies on the synergistic use of multiple analytical techniques. Chromatographic methods are employed for separation and quantification of impurities, while spectroscopic techniques provide definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Assessment A Sample Receipt & Physicochemical Tests (Appearance, Solubility) B HPLC Analysis (Purity, Impurity Profile) A->B C LC-MS Analysis (Impurity Identification) B->C G Data Consolidation & Review C->G Data Integration D NMR Spectroscopy (¹H, ¹³C - Structural Identity) E FT-IR Spectroscopy (Functional Group Analysis) D->E F Mass Spectrometry (HRMS) (Molecular Formula Confirmation) E->F F->G H Certificate of Analysis (CoA) Generation G->H

Caption: A typical analytical workflow for the complete characterization of 4-SAPH.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle: HPLC is the cornerstone technique for assessing the purity of 4-SAPH and quantifying any process-related impurities or degradation products.[1][8] A reversed-phase method provides excellent separation of the polar 4-SAPH from non-polar and closely related impurities.

Experimental Protocol
ParameterRecommended Conditions
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.01 M Ammonium Acetate buffer, pH 4.0
Mobile Phase B Methanol or Acetonitrile
Gradient Program Time (min): 0, %B: 10; Time (min): 30, %B: 90; Time (min): 35, %B: 90; Time (min): 36, %B: 10; Time (min): 40, %B: 10
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV-Vis or Photo-Diode Array (PDA) at 265 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh ~25 mg of 4-SAPH and dissolve in 25 mL of a suitable diluent (e.g., water/methanol mixture) to achieve a 1 mg/mL solution.[8]
Data Interpretation
  • Purity: The purity of 4-SAPH is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. High-purity samples should exhibit a purity of >98%.[9]

  • Impurities: Potential impurities, such as the starting material 4-aminobenzenesulfonamide (sulfanilamide), should be identified and quantified.[8] A sensitive LC-MS method can be developed for the definitive identification and quantification of trace-level impurities.[10]

Causality and Expertise
  • Column Choice: A C8 or phenyl-based column is often preferred over a C18 for this analysis.[10] The moderately polar nature of 4-SAPH interacts well with the C8 stationary phase, providing sharp peaks and efficient separation from both more polar starting materials and potentially less polar by-products.

  • Mobile Phase: An ammonium acetate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the analyte. A pH of 4.0 ensures the hydrazine and sulfonamide groups are appropriately protonated for good peak shape.

  • Detector: A PDA detector is highly recommended. It not only quantifies impurities but also provides UV spectral data, which can be used for peak tracking during method development and to assess peak purity, ensuring no co-eluting impurities are hidden.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous confirmation of the chemical structure of 4-SAPH. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton.[1][3]

Experimental Protocol
  • Sample Preparation: Accurately weigh 10-15 mg of 4-SAPH and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a relaxation delay of 2-5 seconds. Acquire at least 16 scans.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.

Expected Spectroscopic Data & Interpretation
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~8.2Singlet (broad)SO₂NH₂ (exchangeable)
~7.4DoubletAromatic CH (ortho to SO₂NH₂)
~6.9DoubletAromatic CH (ortho to NHNH₂)
VariableBroad signalsNH NH₂ and HCl salt (exchangeable)
¹³C NMR ~150-155SingletC-NHNH₂
~140-145SingletC-SO₂NH₂
~128-130SingletAromatic CH
~112-115SingletAromatic CH

Note: The exact chemical shifts of the exchangeable N-H protons can vary depending on concentration, temperature, and residual water content.

Causality and Expertise
  • Solvent Choice: DMSO-d₆ is the solvent of choice for several reasons. It readily dissolves the hydrochloride salt of 4-SAPH.[3] Crucially, it is aprotic and forms hydrogen bonds with the N-H protons, slowing down their exchange rate with any trace water. This allows the distinct signals for the sulfonamide and hydrazine protons to be observed, which might otherwise be broadened or exchanged away in protic solvents like D₂O or CD₃OD.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups within the 4-SAPH molecule, serving as a fingerprint for its identity.[1][11]

Experimental Protocol (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the 4-SAPH sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands & Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3330-3250Strong, BroadN-H stretching vibrations (hydrazine and sulfonamide)
~1600MediumAromatic C=C stretching
~1340 & ~1160StrongAsymmetric and symmetric S=O stretching (sulfonamide)
~900MediumS-N stretching

The presence of strong absorption bands for both the N-H and S=O groups is a key diagnostic feature for 4-SAPH.[3]

Causality and Expertise
  • Sample Preparation: The KBr pellet method is ideal for crystalline solid samples like 4-SAPH. It eliminates interference from solvent peaks that would be present in a solution-based measurement, providing a clear and unobstructed spectrum of the analyte itself. Ensuring the KBr is completely dry is critical to prevent a broad water absorption band around 3400 cm⁻¹ from obscuring the N-H stretching region.[3]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which serves to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for unambiguous formula determination.

Experimental Protocol
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Infusion: Prepare a dilute solution of 4-SAPH (~10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture. Infuse the solution directly into the mass spectrometer.

  • Analysis: Acquire the mass spectrum.

Expected Data & Interpretation
  • Molecular Formula (Free Base): C₆H₉N₃O₂S

  • Exact Mass (Free Base): 187.04155 Da

  • Observed Ion [M+H]⁺: m/z 188.04883

The observation of a prominent ion at m/z 188.04883, corresponding to the protonated free base, confirms the molecular weight of the compound.[3]

Causality and Expertise
  • Ionization Technique: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This minimizes fragmentation and ensures the predominant species observed is the intact, protonated molecule ([M+H]⁺). The basic nitrogen atoms in the hydrazine and sulfonamide groups are readily protonated, making positive ion mode the logical and most sensitive choice for this analysis.

Impurity Profiling: Controlling the Synthesis Pathway

The quality of 4-SAPH is defined by its purity. The most common laboratory synthesis involves the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by reduction.[1][12] Therefore, unreacted sulfanilamide is a primary potential process impurity that must be monitored.

Synthesis_Pathway A 4-Aminobenzenesulfonamide (Starting Material / Impurity A) B 4-Sulfamoylbenzenediazonium chloride (Intermediate) A->B  NaNO₂, HCl  0-5°C C This compound (Final Product) B->C  SnCl₂ or Na₂SO₃  (Reduction)

Caption: Key species in the synthesis of 4-SAPH, highlighting the starting material as a potential impurity.

Alternative synthetic routes, such as starting from p-chlorobenzenesulfonamide, will introduce different potential impurities that must be considered during method development.[12][13] A thorough understanding of the manufacturing process is essential for a targeted and effective impurity control strategy.

References

  • PubChem. This compound hydrochloride.
  • LookChem. Cas 17852-52-7, 4-Hydrazinobenzene-1-sulfonamide hydrochloride. [Link]
  • Sari, Y., et al. (2020). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. National Institutes of Health (NIH). [Link]
  • ResearchGate. FTIR spectra (a) and mass spectra (b)
  • PharmaCompass.
  • PASL. CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. [Link]
  • Ashraf, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health (PMC). [Link]
  • ChemSafety PRO.
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Patel, B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Li, Y., et al. (2019).
  • Medyantseva, E. P., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives.

Sources

The Strategic Application of 4-Hydrazinylbenzenesulfonamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the strategic utilization of 4-Hydrazinylbenzenesulfonamide as a valuable fragment in Fragment-Based Drug Discovery (FBDD) campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and its application in primary screening and hit validation using state-of-the-art biophysical techniques. Furthermore, this document will explore the subsequent steps of fragment-to-lead optimization, offering a complete roadmap for researchers, scientists, and drug development professionals.

Introduction to Fragment-Based Drug Discovery and the Role of this compound

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD lies in screening libraries of low molecular weight compounds (typically < 300 Da), known as fragments, against a biological target.[3][4] These fragments, due to their smaller size and lower complexity, can explore the chemical space of a target's binding sites more effectively, often resulting in higher hit rates.[2][3] The initial interactions are typically weak, with binding affinities in the micromolar to millimolar range, necessitating highly sensitive biophysical techniques for their detection.[4][5][6]

This compound hydrochloride is a chemical compound featuring a sulfonamide functional group and a hydrazine moiety.[7] It is typically a white to off-white crystalline solid and is soluble in water due to its hydrochloride salt form.[7][8] The sulfonamide group is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to form key interactions with biological targets, particularly metalloenzymes like carbonic anhydrases.[9][10][11][12] The hydrazine group, on the other hand, can act as a versatile chemical handle for subsequent fragment evolution.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃O₂S[13][14]
Molecular Weight 223.68 g/mol [14]
Appearance White to light yellow crystalline powder[8]
Solubility Soluble in water[8]
Melting Point 149-152 °C[8]

The FBDD Workflow Using this compound

The journey from a fragment library to a lead compound is a systematic process. The following diagram illustrates a typical FBDD workflow incorporating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment Library Screening Fragment Library Screening Hit Validation Hit Validation Fragment Library Screening->Hit Validation Primary Hits Structural Biology Structural Biology Hit Validation->Structural Biology Validated Hits Fragment Evolution Fragment Evolution Structural Biology->Fragment Evolution Lead Optimization Lead Optimization Fragment Evolution->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols: Screening and Validation

The successful identification of fragment hits requires robust and sensitive biophysical techniques. Here, we provide detailed protocols for screening and validating the binding of this compound to a target protein.

Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the primary screening of fragment libraries due to its high sensitivity, real-time monitoring of binding events, and relatively low protein consumption.[15][16][17]

Protocol: SPR Screening of this compound

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.

    • Include a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding signals.

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable buffer (e.g., PBS) with a low percentage of DMSO if necessary for solubility, ensuring the final DMSO concentration is matched in the running buffer.

    • Prepare a concentration series of the fragment for injection (e.g., 1 µM to 1 mM).

  • SPR Analysis:

    • Perform a binding analysis by injecting the different concentrations of this compound over the target and reference flow cells.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor chip surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Fit the steady-state responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Hits are typically identified as fragments that show a concentration-dependent binding response.[5]

Hit Validation and Mechanistic Insights with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly versatile and robust method for fragment screening and hit validation.[18][19] It can not only confirm binding but also provide information about the binding site on the protein.[20]

Protocol: NMR-based Hit Validation

  • Protein Preparation:

    • Produce and purify ¹⁵N-labeled target protein. The protein should be stable and soluble at the high concentrations required for NMR.

  • NMR Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock solution of this compound hydrochloride in the same buffer.

  • ¹H-¹⁵N HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's backbone amide signals.

    • Significant and concentration-dependent CSPs for specific residues indicate a binding event at or near those residues.[20]

    • The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.

    • Mapping the residues with significant CSPs onto the protein's structure can reveal the binding site.

NMR_Validation 15N-labeled Protein 15N-labeled Protein NMR Spectrometer NMR Spectrometer 15N-labeled Protein->NMR Spectrometer Fragment This compound Fragment->NMR Spectrometer HSQC Spectra HSQC Spectra NMR Spectrometer->HSQC Spectra Data Analysis Data Analysis HSQC Spectra->Data Analysis Chemical Shift Perturbations Binding Site Mapping Binding Site Mapping Data Analysis->Binding Site Mapping Validated Hit

Caption: Workflow for NMR-based hit validation.

Structural Characterization with X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for the subsequent structure-guided optimization of the hit.[1]

Protocol: Co-crystallization of Target Protein with this compound

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain apo crystals.[21] This can be done using high-throughput robotic screening.[21]

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo crystals to a solution containing a high concentration of this compound hydrochloride for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with an excess of the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[22]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density maps to confirm the binding of this compound and to determine its binding mode and key interactions with the protein.

From Fragment to Lead: The Path of Optimization

Once a fragment hit like this compound is validated and its binding mode is understood, the next crucial phase is to evolve it into a more potent, lead-like molecule.[23] This is typically achieved through three main strategies: fragment growing, fragment linking, or fragment merging.[24][25]

  • Fragment Growing: This strategy involves adding chemical moieties to the fragment to make additional interactions with the target protein, thereby increasing its affinity and potency.[24] The hydrazine group of this compound provides a convenient point for chemical elaboration.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in binding affinity.[6][24]

  • Fragment Merging: If two fragments bind in overlapping regions of the same binding site, their key features can be combined into a single, more potent molecule.[24]

Fragment_Evolution cluster_0 Optimization Strategies Growing Growing Lead Compound Lead Compound Growing->Lead Compound Linking Linking Linking->Lead Compound Merging Merging Merging->Lead Compound Validated Fragment Hit This compound Hit Validated Fragment Hit->Growing Validated Fragment Hit->Linking Validated Fragment Hit->Merging

Caption: Strategies for fragment-to-lead optimization.

Safety and Handling of this compound Hydrochloride

As with any laboratory chemical, proper safety precautions must be taken when handling this compound hydrochloride.[13][26][27]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][26][27]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[26] Avoid contact with skin and eyes.[13][26] Handle in accordance with good industrial hygiene and safety practices.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][26]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[13][26] In case of skin contact, wash off immediately with plenty of water.[13] If swallowed, clean mouth with water and drink plenty of water afterwards.[13] In case of inhalation, remove to fresh air.[13] Seek medical attention if symptoms occur.[13]

Conclusion

This compound represents a valuable starting point for FBDD campaigns. Its sulfonamide moiety is a proven pharmacophore, and the hydrazine group offers a versatile handle for chemical modification. By employing a systematic workflow of sensitive biophysical screening techniques, hit validation, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent drug candidates.

References

  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. Cole-Parmer.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. (2024-02-16).
  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • This compound hydrochloride. PubChem.
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate.
  • Fragment-based drug discovery: A graphical review. PubMed Central. (2025-09-10).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed.
  • Fragment-Based Drug Discovery. Proteopedia. (2013-06-25).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Fragment screening by surface plasmon resonance. Semantic Scholar.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. (2020-12-23).
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications.
  • Fragment screening by surface plasmon resonance. PubMed. (2010-02-04).
  • Protocol to perform fragment screening using NMR spectroscopy. PubMed. (2024-08-22).
  • Fragment Screening by Surface Plasmon Resonance. PubMed Central. (2010-02-04).
  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery. (2023-09-14).
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Fragment-based identification and lead optimization strategies in the developing CDK2 inhibitors with high affinity, cellular activity and good pharmacokinetic properties. ResearchGate.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. (2020-08-05).
  • 4-Hydrazino-benzenesulfonamide hydrochloride. PharmaCompass.
  • Fragment-based lead discovery. Wikipedia.
  • NMR-based fragment screening and hit identification. ResearchGate.
  • Fragment-based drug discovery using NMR spectroscopy. Fesik Lab, Vanderbilt University.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. (2020-02-17).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central.
  • Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE. (2022-03-16).
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed Central.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols.
  • X-Ray crystallography. Forschungszentrum Jülich.
  • A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. National Institutes of Health. (2020-03-29).
  • Fragment Screening. Sygnature Discovery.
  • X Ray crystallography. PubMed Central.
  • (PDF) A general protocol for the crystallization of membrane proteins for X-ray structural investigation. ResearchGate. (2025-08-09).
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. (2025-06-21).
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. (2020-08-05).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydrazinylbenzenesulfonamide. This critical intermediate, notably used in the production of the COX-2 inhibitor Celecoxib, is synthesized through a well-established but nuanced chemical pathway.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction yields, and ensure the highest purity of the final product.

Core Synthesis Pathway: Diazotization and Reduction

The most prevalent and classic method for preparing this compound is a two-step process starting from sulfanilamide (4-aminobenzenesulfonamide).[1][2]

  • Step 1: Diazotization. Sulfanilamide is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a diazonium salt intermediate.[3][4] This reaction is highly temperature-sensitive.

  • Step 2: Reduction. The resulting diazonium salt is then reduced to the corresponding hydrazine derivative using a mild reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[5][6][7]

This guide will focus on troubleshooting this specific, widely-used pathway.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction resulted in a very low yield, or I couldn't isolate any product. What are the most likely causes?

A1: A low or negligible yield is the most frequent problem and almost always points to issues in the initial diazotization step. The diazonium salt intermediate is thermally unstable.[8]

  • Primary Cause: Inadequate Temperature Control. The diazotization reaction is highly exothermic. If the temperature rises above the critical 0-5 °C range, the diazonium salt will rapidly decompose, evolving nitrogen gas and forming undesired phenolic byproducts, which will halt the synthesis.[8][9]

  • Secondary Causes:

    • Improper Reagent Addition: Adding the sodium nitrite solution too quickly can create localized "hot spots," causing decomposition even if the overall bath temperature appears correct.[8]

    • Incorrect Stoichiometry: An insufficient amount of sodium nitrite will lead to incomplete conversion of the starting sulfanilamide. Conversely, a large excess of nitrous acid can lead to side reactions.

    • Degraded Reagents: Sodium nitrite can degrade over time. It is crucial to use a fresh, high-purity reagent.

    • Inefficient Reduction: An insufficient amount of the reducing agent (e.g., stannous chloride) will not fully convert the diazonium salt to the desired hydrazine.

Troubleshooting Protocol:

  • Optimize Temperature Management: Use an ice-salt bath to achieve temperatures below 0 °C before starting. Add crushed ice directly to the reaction mixture of sulfanilamide and hydrochloric acid to maintain the temperature between 0-5 °C throughout the nitrite addition.[1][10]

  • Control Reagent Addition: Add the aqueous sodium nitrite solution dropwise using an addition funnel, with vigorous stirring, ensuring the temperature never exceeds 5 °C.[8][10]

  • Monitor for Excess Nitrous Acid: After the addition is complete, check for the slight excess of nitrous acid needed to ensure full conversion. To do this, dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An instantaneous blue-black color indicates the presence of nitrous acid.[9]

  • Ensure Sufficient Reducing Agent: Use a molar excess of stannous chloride or sodium sulfite for the reduction step to drive the reaction to completion.[10]

Issue 2: Product Impurity and Discoloration

Q2: My final product is off-white (e.g., yellow, pink, or brown) and shows multiple spots on a TLC plate. What causes this and how can I purify it?

A2: Discoloration typically indicates the presence of azo compounds, which are intensely colored. These arise from unwanted side reactions.

  • Primary Cause: Azo Coupling Side Reaction. If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with unreacted sulfanilamide (a nucleophile) to form a colored azo dye.[6][8]

  • Secondary Cause: Oxidation. Hydrazine compounds can be susceptible to air oxidation, which can lead to discoloration over time.

Troubleshooting and Purification Protocol:

  • Maintain High Acidity: Ensure a sufficient excess of hydrochloric acid (typically 2.5 to 3 molar equivalents relative to the amine) is used in the diazotization step.[3] This fully protonates the starting amine, preventing it from acting as a nucleophile and coupling with the diazonium salt.[8]

  • Work Quickly and Under Inert Atmosphere: Once the hydrazine is formed, minimize its exposure to air. If possible, perform the filtration and drying steps under a nitrogen or argon atmosphere.

  • Purification by Recrystallization: The most effective method for purification is recrystallization.

    • Dissolve the crude, colored product in a minimum amount of a hot solvent mixture, such as methanol/water.[1]

    • Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to induce the crystallization of the purified, colorless product.

    • Collect the crystals by vacuum filtration and dry under vacuum.[1]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the diazotization of sulfanilamide? A: The temperature must be strictly maintained between 0 °C and 5 °C.[1][8][9] Temperatures above this range lead to significant decomposition of the diazonium salt intermediate, which is the primary cause of low yields.[8]

Q: Which reducing agent is better: stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃)? A: Both are effective. Stannous chloride in concentrated HCl is widely cited and reliable, often giving yields around 76%.[7][10][11] Sodium sulfite is a viable alternative and has been reported to provide yields as high as 88%.[5][10] The choice may depend on reagent availability, cost, and downstream purification considerations.

Q: How can I confirm the formation of the diazonium salt before proceeding to the reduction step? A: A quick qualitative test involves adding a small aliquot of your cold diazonium salt solution to a cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored red or orange azo dye precipitate confirms the successful formation of the diazonium salt.[8]

Q: Is it necessary to use the diazonium salt immediately? A: Yes. The diazonium salt is an unstable intermediate and should be used immediately in the subsequent reduction step.[3] It should not be isolated or stored. The entire reaction sequence should be performed in one continuous process.

Q: What are the main safety precautions for this synthesis? A:

  • Diazonium salts, especially when dry, can be explosive.[3] Never attempt to isolate the diazonium salt intermediate.

  • Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The reaction involves strong acids. Handle with care.

Data & Protocols

Table 1: Key Reaction Parameters
StepReagentMolar Ratio (vs. Sulfanilamide)TemperatureKey Considerations
Diazotization Sulfanilamide1.00-5 °CMaintain temperature strictly.[1]
Hydrochloric Acid (conc.)~2.5 - 3.00-5 °CEnsures complete salt formation and prevents side reactions.[3]
Sodium Nitrite (NaNO₂)~1.0 - 1.10-5 °CAdd dropwise; use fresh reagent.[8][10]
Reduction Stannous Chloride (SnCl₂·2H₂O)~3.0 - 4.00-10 °CAdd diazonium salt solution to the cold SnCl₂ solution.[1]
Detailed Experimental Protocol

This protocol is a standard laboratory-scale procedure adapted from established methods.[1][10]

  • Preparation of Amine Salt Solution: In a 250 mL flask, combine sulfanilamide (e.g., 10 mmol) with concentrated hydrochloric acid (e.g., 10 mL) and crushed ice (e.g., 20 g). Stir the mixture in an ice-salt bath until the temperature is below 5 °C and the solid has dissolved.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol) in a small amount of cold water. Slowly add this solution dropwise to the stirred amine salt solution, ensuring the internal temperature never rises above 5 °C.

  • Confirmation (Optional): Once the addition is complete, test for a slight excess of nitrous acid using starch-iodide paper.

  • Preparation of Reducing Solution: In a separate 500 mL flask, dissolve stannous chloride dihydrate (e.g., 35 mmol) in concentrated hydrochloric acid (e.g., 15 mL). Cool this solution thoroughly in an ice bath.

  • Reduction: Pour the freshly prepared, cold diazonium salt solution into the cold, vigorously stirred stannous chloride solution. A precipitate of this compound hydrochloride should form.

  • Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

  • Purification (if necessary): Recrystallize the crude product from a methanol/water mixture.[1]

Visual Guides

Synthesis Workflow Diagram

This diagram illustrates the critical two-step synthesis pathway from sulfanilamide to the final product.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction Sulfanilamide Sulfanilamide Diazonium Diazonium Salt (Intermediate) Sulfanilamide->Diazonium NaNO₂, HCl 0-5 °C Product This compound Hydrochloride Diazonium->Product SnCl₂ / HCl 0-10 °C

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This chart provides a logical flow for diagnosing and solving low yield issues.

Troubleshooting Start Problem: Low Product Yield Temp Was Temp > 5°C during diazotization? Start->Temp Reagents Are NaNO₂ and Sulfanilamide pure? Temp->Reagents No Sol_Temp Cause: Diazonium Decomposition Solution: Use ice-salt bath, add NaNO₂ slowly. Temp->Sol_Temp Yes Acidity Was sufficient excess HCl used? Reagents->Acidity Yes Sol_Reagents Cause: Degraded Reagents Solution: Use fresh, high-purity starting materials. Reagents->Sol_Reagents No Reduction Was excess reducing agent used? Acidity->Reduction Yes Sol_Acidity Cause: Azo Coupling Solution: Increase HCl to ~3 equivalents. Acidity->Sol_Acidity No Sol_Reduction Cause: Incomplete Reduction Solution: Use molar excess of SnCl₂. Reduction->Sol_Reduction No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 7, 2026.
  • This compound Hydrochloride | 17852-52-7. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (n.d.). Benchchem. Retrieved January 7, 2026.
  • 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7. (n.d.). ChemicalBook. Retrieved January 7, 2026.
  • Reactions of Aryl Diazonium Salts. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Synthesis of this compound. Sulfanilamide (1) was... (n.d.).
  • Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved January 7, 2026.
  • Diazotization of sulphanilamide by nitrite under varying conditions. (n.d.).
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 7, 2026.
  • Diazonium compound. (n.d.). Wikipedia. Retrieved January 7, 2026.
  • Enhancing the stability of diazonium salts in azo dye synthesis. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Assay of sulfa drugs by diazotitration Diazotization Titrations. (n.d.). SlideShare. Retrieved January 7, 2026.

Sources

Troubleshooting common issues in 4-Hydrazinylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazinylbenzenesulfonamide Reactions

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this critical pharmaceutical intermediate. This compound hydrochloride is a key building block, most notably in the synthesis of the selective COX-2 inhibitor, Celecoxib.[1][2][3] Its stability and reactivity are paramount for successful outcomes.[4][5] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Section 1: Troubleshooting the Synthesis of this compound Hydrochloride

The two most prevalent methods for synthesizing this compound hydrochloride are the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) and the nucleophilic aromatic substitution of 4-chlorobenzenesulfonamide.[1][4] Each route presents unique challenges.

Route 1: Diazotization of Sulfanilamide

This classic two-step process involves the formation of a diazonium salt, followed by its reduction.[2]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A Sulfanilamide B 4-Sulfamoylbenzenediazonium chloride (in situ) A->B  NaNO₂, HCl  0-5 °C   C This compound HCl B->C  SnCl₂·2H₂O, HCl  0-5 °C  

Caption: Synthesis of this compound HCl via diazotization.

Q1: My yield is significantly lower than expected, or the reaction failed entirely. What went wrong?

A1: Low yield in this reaction is almost always linked to the instability of the diazonium salt intermediate.

  • Primary Cause: Temperature excursion. The 4-sulfamoylbenzenediazonium chloride intermediate is highly unstable at temperatures above 5°C and can easily decompose, leading to byproducts and reduced yield.[1][6]

  • Solution:

    • Strict Temperature Control: Ensure the temperature of the sulfanilamide solution is maintained between 0 and 5°C before and during the dropwise addition of the sodium nitrite solution.[3][7] Use a crushed ice/water bath for efficient cooling.

    • Immediate Use: The diazonium salt should be used immediately in the subsequent reduction step. Do not store the intermediate solution.[1]

    • Monitoring: The reaction is complete when the solution becomes clear, typically within 30-60 minutes.[2][7]

Q2: The final product is discolored (e.g., brown or dark yellow) and shows multiple spots on TLC/HPLC. How can I improve purity?

A2: Product discoloration and impurities often stem from side reactions during diazotization or incomplete reduction.

  • Possible Cause 1: Byproduct Formation. If the temperature is not strictly controlled, the diazonium salt can decompose, leading to phenolic impurities and other colored byproducts.[6]

  • Solution 1: Recrystallization. The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[1][4]

  • Possible Cause 2: Incomplete Reduction. Insufficient reducing agent or reaction time can leave unreacted diazonium salt, which will decompose upon workup.

  • Solution 2:

    • Stirring: Ensure vigorous stirring when adding the diazonium salt solution to the cold stannous chloride solution to ensure rapid and complete mixing.[1]

    • Reaction Time: Allow the reduction mixture to stand overnight, preferably in an ice bath, to ensure complete precipitation of the product.[1]

G start Low Yield in Diazotization Route q1 Was temperature maintained between 0-5°C during NaNO₂ addition? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the diazonium salt solution used immediately for reduction? a1_yes->q2 res_no1 Primary Cause: Diazonium salt decomposition. Action: Re-run reaction with strict temperature control. a1_no->res_no1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reduction mixture stirred vigorously and allowed to stand overnight? a2_yes->q3 res_no2 Cause: Decomposition during storage. Action: Prepare fresh and use immediately. a2_no->res_no2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield should improve. Consider recrystallization for purity. a3_yes->end res_no3 Cause: Incomplete reduction. Action: Ensure vigorous stirring and sufficient reaction time. a3_no->res_no3 G cluster_0 Two Possible Attack Pathways reagents This compound + Unsymmetrical 1,3-Dicarbonyl path1 Attack at Carbonyl 1 reagents->path1 path2 Attack at Carbonyl 2 reagents->path2 product1 Desired Product (e.g., Celecoxib) path1->product1 product2 Regioisomeric Impurity path2->product2

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Hydrazinylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-hydrazinylbenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance yield, purity, and overall success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound hydrochloride?

A1: There are two well-established and industrially relevant methods. The classical approach involves the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by a reduction step . A second, more direct route is the nucleophilic aromatic substitution (SNAr) of 4-chlorobenzenesulfonamide with hydrazine hydrate , often preferred for industrial scale-up due to higher yields and purity when performed under optimized conditions.[1]

Q2: My diazotization reaction turned dark brown and my yield is very low. What happened?

A2: A dark brown or black coloration is a classic indicator of diazonium salt decomposition. The 4-sulfamoylbenzenediazonium chloride intermediate is thermally unstable and will rapidly decompose at temperatures above 5°C.[2] This decomposition typically leads to the formation of phenolic byproducts and the evolution of nitrogen gas, which drastically reduces the yield of your desired product. Strict temperature control is the most critical parameter in this step.

Q3: How can I confirm the formation of the diazonium salt before proceeding to the reduction step?

A3: A simple and effective qualitative test is to perform an azo coupling reaction. Add a small aliquot of your cold diazonium salt solution to a pre-prepared cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically a vibrant red or orange precipitate) provides strong evidence for the successful formation of the diazonium salt.

Q4: I'm performing the high-pressure reaction with 4-chlorobenzenesulfonamide and hydrazine hydrate. Why is the molar ratio so important?

A4: In the nucleophilic aromatic substitution route, a significant molar excess of hydrazine hydrate is crucial to drive the reaction to completion and maximize yield. Research and patent literature indicate that an optimal molar ratio of 4-chlorobenzenesulfonamide to hydrazine hydrate is between 1:8 and 1:15.[2] A ratio of approximately 1:10 is often cited as a preferred balance between reaction efficiency and material cost.[2] Using an insufficient amount of hydrazine will likely result in an incomplete reaction with residual starting material complicating your purification.

Q5: My final product is a pale yellow powder, not pure white. Is this an issue?

A5: A white to light yellow crystalline powder is a common appearance for this compound hydrochloride and is not necessarily indicative of impurity. However, a more pronounced yellow or brown color could suggest the presence of residual impurities from side reactions. If purity is critical for your downstream application, recrystallization is highly recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Diazotization/Reduction Pathway
Symptom Potential Cause Troubleshooting & Validation Steps
Reaction mixture turns dark; vigorous bubbling (N₂ evolution). Loss of Temperature Control: Temperature exceeded the critical 0-5°C range, causing diazonium salt decomposition.Corrective Action: Ensure your ice-salt bath is well-maintained throughout the sodium nitrite addition. Add the NaNO₂ solution very slowly (dropwise) to allow the reaction exotherm to dissipate. Validation: Monitor the internal reaction temperature with a low-temperature thermometer.
Final product yield is low, but no significant color change was observed. Incomplete Diazotization: Insufficient acidity can fail to generate the necessary nitrosonium ion (NO⁺) from NaNO₂.Corrective Action: Use a sufficient excess of a strong mineral acid like HCl. The acid protonates the amine and facilitates the formation of the reactive electrophile. Validation: Check the pH of your sulfanilamide solution before cooling to ensure it is strongly acidic.
Incomplete Reduction: The amount of reducing agent (e.g., SnCl₂) was insufficient, or the reduction was not allowed to proceed to completion.Corrective Action: Use an adequate molar excess of stannous chloride. After combining the diazonium salt and SnCl₂ solutions, allow the mixture to stir at 0-5°C for several hours or even overnight to ensure complete reduction.[3] Validation: Monitor the reaction by Thin Layer Chromatography (TLC). Spot the starting sulfanilamide, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicates reaction progression.[4]
A solid precipitates during NaNO₂ addition. Amine Salt Insolubility: The hydrochloride salt of sulfanilamide may not be fully dissolved before diazotization begins.Corrective Action: Ensure the sulfanilamide is completely dissolved in the aqueous HCl before cooling the solution to 0°C. Gentle warming may be required initially, but the solution must be thoroughly chilled before adding nitrite.
Issue 2: Impurities in the Final Product
Symptom Potential Cause (Synthetic Route) Troubleshooting & Purification
Analytical data (e.g., ¹H NMR) shows peaks consistent with starting material. Incomplete Reaction (Either Route): The reaction was not run for a sufficient time or under optimal conditions.Route 1 (Diazotization): Primarily caused by incomplete reduction. See Issue 1. Route 2 (SNAr): Caused by insufficient temperature, pressure, or hydrazine excess. Ensure reaction is monitored (e.g., by HPLC or TLC) until the 4-chlorobenzenesulfonamide is consumed.
Product has an off-color and broad, ill-defined peaks in ¹H NMR. Side-Reactions (Diazotization Route): Formation of phenolic impurities from diazonium salt decomposition or azo-coupling byproducts.Prevention: Strictly maintain temperature at 0-5°C and ensure high acidity. Purification: Recrystallization is key. A methanol/water solvent system is effective. Dissolve the crude product in a minimal amount of hot methanol and add hot water dropwise until the solution becomes slightly turbid. Cool slowly to allow for the formation of pure crystals.
Product contains residual tin salts. Inadequate Washing (Diazotization/SnCl₂ Route): Tin salts have been carried through the workup.Purification: After filtering the crude product, wash the filter cake thoroughly with cold water, followed by a non-aqueous solvent like cold methanol or ethanol to remove residual starting materials and inorganic salts.[1]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Diazotization of Sulfanilamide

This is the classic laboratory-scale synthesis.

Step-by-Step Methodology:

  • Amine Solution Prep: In a 250 mL Erlenmeyer flask, dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice.[5]

  • Diazotization: Cool the flask in an ice-salt bath to maintain an internal temperature below 5°C. While stirring vigorously, slowly add a pre-cooled solution of 20 mmol of sodium nitrite in 2-3 mL of water dropwise. Maintain the temperature strictly between 0-5°C.

  • Reducing Agent Prep: In a separate flask, prepare a cold solution of stannous chloride dihydrate (~45 mmol) in 10 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Reduction: Pour the freshly prepared, cold diazonium salt solution into the rapidly stirring stannous chloride solution. A thick, white or off-white precipitate should form.[5]

  • Isolation: Continue stirring the mixture in the ice bath for at least 2 hours (or overnight for best results) to ensure complete reduction. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of cold water to remove residual acids and tin salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot methanol. Add hot water until the solution just becomes cloudy. Cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

dot digraph "Diazotization_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Dissolve Sulfanilamide\nin HCl + Ice", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0-5°C\n(Ice-Salt Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dropwise add\nNaNO₂(aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Diazonium Salt\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Prepare Cold\nSnCl₂ in HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Add Diazonium Salt\nto SnCl₂ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Stir at 0-5°C\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Filter & Wash Solid", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Recrystallize\n(MeOH/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure 4-Hydrazinyl-\nbenzenesulfonamide HCl", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> B; B -> C [label="Critical Temp\nControl"]; C -> D; E -> F; D -> F [label="Immediate Use"]; F -> G; G -> H; H -> I; I -> J; } enddot Caption: Workflow for synthesis via diazotization and reduction.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This method is suitable for larger scale preparations and avoids unstable intermediates.

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure autoclave, combine 4-chlorobenzenesulfonamide and hydrazine hydrate. A molar ratio of 1:10 is recommended.[2]

  • Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 120-125°C. Pressurize the vessel with nitrogen to 0.8-1.2 MPa.[2]

  • Monitoring: Maintain these conditions with constant stirring. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) to track the consumption of the 4-chlorobenzenesulfonamide starting material.

  • Isolation: Once the reaction is complete, cool the mixture to induce crystallization of the free base product. Filter the crude product.

  • Salt Formation: The filter cake can then be slurried in a suitable solvent (e.g., methanol) and treated with concentrated hydrochloric acid to form the hydrochloride salt.[1]

  • Purification: The resulting this compound hydrochloride can be further purified by recrystallization as described in Protocol 1.

dot digraph "SNAr_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Charge Autoclave:\n4-Chlorobenzenesulfonamide\n+ Hydrazine Hydrate (1:10)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purge with N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heat: 120-125°C\nPressurize: 0.8-1.2 MPa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Monitor Reaction\n(e.g., HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cool to Crystallize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Filter Crude Product\n(Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Treat with HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product (HCl Salt)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> B; B -> C [label="High T/P"]; C -> D; D -> E [label="Upon Completion"]; E -> F; F -> G; G -> H; } enddot Caption: Workflow for the high temperature/pressure SNAr synthesis.

Safety First: Handling Hazardous Reagents

Hydrazine and Hydrazine Hydrate:

  • Hazards: Acutely toxic via all routes of exposure, corrosive, a suspected carcinogen, and highly reactive/flammable.[6]

  • Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[7]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen blanket), away from heat, ignition sources, and oxidizing agents.

Diazonium Salts:

  • Hazards: Arenediazonium salts are notoriously unstable, especially in dry form, and can be explosive.

  • Handling: NEVER isolate the diazonium salt intermediate. It should always be prepared in a cold solution (0-5°C) and used immediately in the subsequent reaction step. Avoid any conditions that could cause it to dry out or heat up.

References

  • Google Patents. (1999). Process for 4-sulfonamidophenyl hydrazines. EP0919546B1.
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. EH&S.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • Google Patents. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. CN110256304A.
  • SlideShare. (2019). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
  • ResearchGate. (2014). Effect of time of sulphanilamide diazotization at different...
  • SlidePlayer. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations.
  • ResearchGate. (2014). Diazotization of sulphanilamide by nitrite under varying conditions.
  • Reddit. (2022). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation.
  • PubChem. (n.d.). This compound hydrochloride.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Answering in English.

Introduction: Welcome to the comprehensive technical guide for 4-Hydrazinylbenzenesulfonamide and its hydrochloride salt (CAS: 17852-52-7). This document is designed to provide researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical strategies to overcome common solubility challenges encountered with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals like Celecoxib, a selective COX-2 inhibitor, successfully managing its solubility is critical for reaction efficiency, purification, and downstream applications.[1][2][3] This guide offers a structured, problem-solving approach, from understanding the compound's intrinsic properties to implementing advanced solubilization techniques.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental physicochemical properties of this compound that govern its solubility.

Q1: What are the primary structural features of this compound that dictate its solubility?

The solubility of this compound is a balance of competing factors within its molecular structure:

  • Hydrophobic Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which contributes to poor solubility in aqueous solutions.[4]

  • Polar Functional Groups: It possesses two key polar groups: a weakly acidic sulfonamide (-SO₂NH₂) and a basic hydrazinyl (-NHNH₂) group. These groups allow for hydrogen bonding and ionization.

  • Hydrochloride Salt Form: This compound is very commonly supplied as a hydrochloride salt.[1][5] In this form, the basic hydrazinyl group is protonated, creating a positive charge that significantly enhances its stability and solubility in water and other polar protic solvents.[1][5]

Q2: I'm using the hydrochloride salt, which is listed as "water-soluble," but my compound is crashing out of solution. What could be the cause?

While the hydrochloride salt is indeed water-soluble, several factors can lead to precipitation, especially at higher concentrations:[3][6][7][8]

  • Concentration Limits: "Soluble" does not mean infinitely soluble. Every compound has a saturation limit. One safety data sheet reports a water solubility of 144 g/L at 20°C, but this is at a highly acidic pH of 1.3.[9] Solubility will decrease as the pH approaches neutral.

  • pH of the Medium: The solubility of the hydrochloride salt is greatest at a low pH. If you are dissolving it in a neutral or basic buffer, the protonated hydrazinyl group can be neutralized, reducing its solubility and potentially causing precipitation.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., a high molarity HCl or NaCl buffer), it can suppress the dissolution of the hydrochloride salt, leading to lower-than-expected solubility.

  • Temperature: Like many solids, its solubility is temperature-dependent. A solution prepared at a warm temperature may precipitate upon cooling to room temperature or 4°C.

Part 2: Troubleshooting & Practical Protocols

This section provides actionable workflows and step-by-step guides for common experimental scenarios.

Q3: What is the most reliable method for preparing a stock solution for a biological assay?

For most biological applications, where the final concentration is low and the medium is aqueous, preparing a concentrated stock solution in an organic solvent is the standard and recommended method.

Protocol 1: Preparation of a DMSO Stock Solution

This is the preferred method to avoid issues with pH and buffer compatibility at high concentrations.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride in a suitable vial.

  • Solvent Addition: Add a minimal volume of high-purity dimethyl sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). The compound is readily soluble in DMSO.[7]

  • Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. Gentle warming is typically not necessary for DMSO.

  • Dilution: For the experiment, perform a serial dilution of the DMSO stock into your aqueous assay buffer.

  • Final Solvent Concentration: Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to prevent solvent-induced artifacts or toxicity in biological systems. [6]

A Start: Weigh 4-HBS HCl B Add high-purity DMSO to desired stock concentration (e.g., 50 mM) A->B C Vortex until fully dissolved B->C D Perform serial dilutions into final aqueous assay buffer C->D E Confirm final DMSO concentration is non-inhibitory (e.g., <0.5%) D->E F Ready for Assay E->F

Caption: Workflow for preparing a DMSO stock solution for biological assays.

Q4: My organic synthesis requires a non-polar solvent, and the compound is not dissolving. How should I proceed?

The hydrochloride salt form has poor solubility in non-polar organic solvents. A systematic approach is needed to find a suitable solvent system.

Troubleshooting Workflow: Organic Solvent Solubility

A Observation: Poor solubility in target organic solvent (e.g., DCM, Toluene) B Is a polar aprotic solvent compatible with the reaction? A->B C Test solubility in: - DMF - DMSO - NMP B->C Yes E Can a co-solvent system be used? B->E No D If soluble, proceed with the polar aprotic solvent. C->D F Titrate a solution of 4-HBS HCl in a polar solvent (e.g., DMF) with the target non-polar solvent. Determine the ratio before precipitation. E->F Yes H Consider converting the salt to the free base via neutralization and extraction for better organic solubility. E->H No G Use the optimized co-solvent ratio. F->G

Caption: Decision workflow for improving solubility in organic synthesis.

Part 3: Advanced Strategies & Data

For more persistent issues, chemical modification or advanced formulation techniques may be necessary.

Protocol 2: pH-Mediated Aqueous Solubilization

This technique leverages the acidic proton on the sulfonamide group. By raising the pH, this proton is removed, creating an anionic salt that is highly water-soluble.

  • Suspension: Suspend the this compound (either free base or HCl salt) in water or a low-molarity buffer.

  • Basification: While stirring vigorously, add a 1 M solution of a non-reactive base (e.g., NaOH, KOH) dropwise.

  • Monitoring: Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution: As the pH increases above ~9, the solid should begin to dissolve as the sulfonamide is deprotonated. Continue adding base until all solid is dissolved.

  • Application: This method is highly effective but must be compatible with the stability of all other reagents in your experiment.

Quantitative Solubility Data (Illustrative)

The following table illustrates how different strategies can impact the solubility of a sulfonamide-containing compound. Actual values for 4-HBS must be determined experimentally.[4]

MethodConditionIllustrative Solubility (mg/mL)Fold Increase (Approx.)
Baseline pH 7.4 Phosphate Buffer51x
pH Adjustment pH 2.0 (0.01 M HCl)153x
Co-solvency 20% PEG 400 in Water (pH 7.4)255x
Complexation 5% (w/v) HP-β-Cyclodextrin306x

Part 4: Summary of Physicochemical Properties

PropertyValueReference(s)
CAS Number 17852-52-7 (for Hydrochloride)[1][7][8]
Molecular Formula C₆H₁₀ClN₃O₂S[7][10]
Molecular Weight 223.68 g/mol [7][10]
Appearance White to light yellow crystalline powder[1][3][8]
Melting Point 149-152 °C (lit.)[3][7][8]
Water Solubility Soluble; 144 g/L (20 °C, pH 1.3)[6][7][8][9]
Organic Solvents Soluble in DMSO, Ethanol; Slightly soluble in Methanol (with heating)[3][6][7]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.
  • Benchchem. (n.d.). This compound Hydrochloride | 17852-52-7.
  • ChemBK. (2024). 4-hydrazino benzene sulfonamide hydrochloride - Physico-chemical Properties.
  • LookChem. (n.d.). Cas 17852-52-7, 4-Hydrazinobenzene-1-sulfonamide hydrochloride.
  • Benchchem. (n.d.). Synthesis of this compound Hydrochloride: A Technical Guide for Researchers.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 17852-52-7: this compound hydrochloride.
  • ECHEMI. (n.d.). 17852-52-7, this compound hydrochloride Formula.
  • ChemicalBook. (2025). 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7.
  • Kaur, R., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Google Patents. (2019). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Taylor & Francis Online. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PharmaCompass. (n.d.). 4-Hydrazine Benzene Sulphonamide Hcl | Drug Information.
  • PharmaCompass. (n.d.). 4-Hydrazino-benzenesulfonamide hydrochloride | Drug Information.
  • Benchchem. (n.d.). An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7).
  • ChemSrc. (n.d.). This compound hydrochloride SDS, 17852-52-7 Safety Data Sheets.

Sources

Technical Support Center: Purification of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Hydrazinylbenzenesulfonamide (4-HBS), a critical intermediate in the synthesis of pharmaceuticals like Celecoxib.[1][2] Achieving high purity of this compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3] This guide provides in-depth, experience-based answers to common challenges encountered during the purification process.

Part 1: Frequently Asked Questions - Understanding Your Crude Product
Question 1: What are the likely impurities in my crude 4-HBS product?

Answer: The impurity profile of your crude 4-HBS largely depends on the synthetic route employed.

  • From 4-Chlorobenzenesulfonamide: This is a common, cost-effective industrial route.[3] Key impurities can include unreacted 4-chlorobenzenesulfonamide, and by-products from side reactions of hydrazine.[3]

  • From 4-Aminobenzenesulfonamide (Sulfanilamide): This classic route involves diazotization followed by reduction.[4] Potential impurities include unreacted sulfanilamide, by-products from incomplete reduction of the diazonium salt, and colored impurities from diazonium salt degradation.[5]

Application Scientist's Insight: It is crucial to have an analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify these impurities before selecting a purification strategy.[1] Knowing your enemy is half the battle; a well-defined impurity profile allows for a targeted and efficient purification approach.

Question 2: My crude product is a dark, discolored powder. What causes this and how can I fix it?

Answer: Discoloration, typically ranging from light yellow to orange or brown, is a common issue.[6] It often arises from the degradation of the diazonium salt intermediate if the reaction temperature is not strictly controlled (i.e., kept below 5°C).[4] These colored compounds are often highly polar and can sometimes be removed using a charcoal treatment during recrystallization.

Application Scientist's Insight: While charcoal can be effective, it can also lead to a loss of your desired product through adsorption. Use the minimum amount necessary. A better long-term solution is to optimize the synthesis to prevent the formation of these impurities in the first place.

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most common and effective method for purifying 4-HBS.[1] The goal is to find a solvent system where 4-HBS is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Question 3: How do I select the best solvent for recrystallizing my 4-HBS?

Answer: The ideal solvent should dissolve the compound when hot and allow it to crystallize upon cooling, while impurities remain in solution.[8] For this compound hydrochloride, aqueous solutions or mixtures of alcohols and water are frequently effective.[1] A methanol/water mixture is a commonly cited and effective choice.[4]

Application Scientist's Insight: Systematic solvent screening is key. Use small amounts of your crude product to test solubility in various solvents at room and elevated temperatures. A good starting point is to test polar solvents like water, ethanol, methanol, and isopropanol, as well as solvent mixtures.

Table 1: Solvent Selection Guide for 4-HBS Recrystallization

Solvent SystemSuitability for 4-HBSBoiling Point (°C)Key Considerations
WaterGood; 4-HBS HCl is water-soluble[9][10]100Excellent for removing non-polar impurities. High heat of vaporization means slow drying.
Methanol/WaterExcellent; commonly recommended[1][4]65-100Allows for fine-tuning of polarity to exclude a wider range of impurities.
Ethanol/WaterVery Good78-100Similar to methanol/water, but ethanol is less toxic.
IsopropanolFair to Good82Can be effective, but solubility may be lower.
Question 4: I've added hot solvent, but my compound has "oiled out" instead of dissolving. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid. This is problematic because impurities can be trapped within the oil. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is significantly impure.[11]

Application Scientist's Insight: The immediate fix is to add more solvent to fully dissolve the oil while maintaining the high temperature.[11] To prevent this in the future, consider using a solvent with a lower boiling point or a mixed solvent system. Slowly adding a "good" solvent (in which the compound is very soluble) to a hot suspension of the compound in a "poor" solvent can often prevent oiling out.

Question 5: My 4-HBS won't crystallize from the solution upon cooling. What's wrong?

Answer: This is a very common issue that can be attributed to several factors:

  • Too much solvent was used: This is the most frequent cause.[11] The solution is not supersaturated, so the compound remains dissolved.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[8]

  • The rate of cooling is too slow.

Application Scientist's Insight: Here is a systematic approach to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[8]

  • Add a "seed crystal" of pure 4-HBS to the solution to initiate crystal growth.[12]

  • Cool the solution in an ice bath to further decrease the solubility.[7]

  • If none of the above work, reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[11]

Question 6: My recovery yield after recrystallization is very low. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized. Common causes include:

  • Using a large excess of solvent.[8]

  • Not allowing sufficient time for crystallization to complete.

  • Washing the collected crystals with a solvent that is not ice-cold.[8]

Application Scientist's Insight: To maximize your yield, dissolve the crude product in the minimum amount of near-boiling solvent.[8] After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor without re-dissolving your product.

Diagram 1: Troubleshooting Logic for 4-HBS Recrystallization

G start Start Recrystallization dissolve Dissolve Crude 4-HBS in Minimum Hot Solvent start->dissolve oiling Compound Oiled Out? dissolve->oiling cool Cool Solution Slowly crystals Crystals Form? cool->crystals filter Filter & Wash with Cold Solvent crystals->filter Yes troubleshoot_no_xtal Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume crystals->troubleshoot_no_xtal No oiling->cool No troubleshoot_oil Troubleshoot: 1. Add More Solvent 2. Re-heat to Dissolve oiling->troubleshoot_oil Yes dry Dry Pure Product filter->dry troubleshoot_no_xtal->cool troubleshoot_oil->dissolve

Caption: A flowchart for troubleshooting common recrystallization issues.

Part 3: FAQ - Purity Analysis
Question 7: How can I confirm the purity of my final 4-HBS product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your recrystallized 4-HBS.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any residual impurities. A purity of >98% is often desired.[6][13]

  • Melting Point: Pure compounds have a sharp, defined melting point range. The reported melting point for 4-HBS hydrochloride is around 217-219°C or 149-152°C, though values can vary.[2][4][9] A broad or depressed melting point range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in your sample. A pure sample should ideally show a single spot.

Application Scientist's Insight: Always run a co-spot on your TLC plate with the starting material and the purified product to confirm that the impurity has been removed. For HPLC analysis, ensure your method is validated for linearity, accuracy, and precision to have confidence in your purity values.

Part 4: Experimental Protocols
Protocol 1: General Recrystallization of this compound Hydrochloride
  • Solvent Selection: Based on prior screening (see Table 1), select an appropriate solvent system (e.g., methanol/water).

  • Dissolution: Place the crude 4-HBS (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) portion-wise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Water must be thoroughly removed as the compound is hygroscopic.[1][2][13]

Diagram 2: Purification Strategy Selection Workflow

G start Crude 4-HBS Product analyze Analyze by HPLC/TLC start->analyze purity Purity > 98%? analyze->purity impurities Major Impurities Identified? purity->impurities No final_product Pure 4-HBS purity->final_product Yes recrystallize Perform Recrystallization impurities->recrystallize Yes, structurally similar chromatography Consider Column Chromatography impurities->chromatography No, or very close polarity recrystallize->analyze chromatography->analyze

Caption: A decision workflow for selecting the appropriate purification method.

References
  • ChemBK. 4-hydrazino benzene sulfonamide hydrochloride. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • University of York, Department of Chemistry.
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • University of Rochester, Department of Chemistry.
  • Community College of Philadelphia.
  • PharmaCompass.
  • Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • PubChem. This compound hydrochloride | C6H10ClN3O2S | CID 2794567. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Hydrazinylbenzenesulfonamide hydrochloride (also known as 4-sulfamoylphenylhydrazine hydrochloride). As a critical intermediate in the synthesis of pharmaceuticals like Celecoxib, achieving high purity and yield is paramount.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to proactively address and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the diazotization of sulfanilamide, and why?

A1: The most critical parameter is temperature. The diazotization reaction, which converts the primary aromatic amine of sulfanilamide into a diazonium salt, must be strictly maintained between 0°C and 5°C.[1][4] The resulting 4-sulfamoylbenzenediazonium chloride is highly unstable at elevated temperatures.[5][6] If the temperature rises above this range, the diazonium salt will readily decompose, reacting with water to form 4-hydroxybenzenesulfonamide (a phenolic impurity) and releasing nitrogen gas. This decomposition is a primary source of impurities and significantly reduces the yield of the desired product.

Q2: My final product is a distinct yellow or brown powder, not the expected white to light-yellow crystals. What is the likely cause?

A2: Discoloration typically points to the presence of impurities. The most common culprits are azo-coupling byproducts or oxidation products.

  • Azo-coupling: If the addition of sodium nitrite is too rapid or mixing is inefficient, localized excesses of diazonium salt can react with unreacted sulfanilamide to form colored azo compounds.

  • Oxidation: The final hydrazine product is susceptible to air oxidation, which can form colored impurities.

  • Phenolic Impurities: As mentioned in Q1, temperature excursions during diazotization lead to phenolic byproducts which can contribute to color.[5]

To mitigate this, ensure slow, dropwise addition of the nitrite solution under vigorous stirring and consider performing the reduction and isolation steps under an inert atmosphere (e.g., nitrogen).[7] Further purification by recrystallization from a suitable solvent like a methanol/water mixture can also remove these colored impurities.[1]

Q3: I'm experiencing consistently low yields (<60%). What are the common experimental pitfalls I should investigate?

A3: Persistently low yields can stem from issues in either the diazotization or the reduction step.

  • Incomplete Diazotization: Ensure your starting sulfanilamide is fully dissolved in the acidic solution before cooling and starting the sodium nitrite addition. Use fresh, high-purity sodium nitrite, as it can degrade over time. An insufficient amount of acid can also lead to an incomplete reaction.[6]

  • Diazonium Salt Decomposition: Re-verify that your cooling bath (ice-salt is effective) maintains the reaction temperature below 5°C throughout the nitrite addition.[1][8]

  • Inefficient Reduction: The diazonium salt solution should be added promptly to a cold, vigorously stirred solution of the reducing agent (e.g., stannous chloride).[1] Ensure the stannous chloride is of high quality and used in sufficient molar excess to drive the reduction to completion.

  • Losses During Workup: The hydrochloride salt has some solubility in water.[1][4] Avoid using excessive amounts of cold water for washing the filtered product.

Q4: Are there viable alternatives to the sulfanilamide diazotization route?

A4: Yes, an alternative industrial method involves the direct nucleophilic aromatic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate.[1][7][9] This method avoids the unstable diazonium intermediate but requires high temperatures (120-125°C) and pressures (0.8-1.2 MPa), necessitating the use of an autoclave.[5][7] While potentially offering higher yields and purity suitable for large-scale production, it requires specialized equipment.[5][7]

Troubleshooting Guide: Side Reaction Prevention

This section provides a structured approach to identifying and resolving specific issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Diazonium salt decomposition: Temperature during diazotization exceeded 5°C.[6] 2. Incomplete reduction: Insufficient stannous chloride (SnCl₂) or poor quality reagent. 3. Loss of product during isolation: Excessive washing with water.1. Use an ice-salt bath and monitor the internal reaction temperature closely. Add pre-cooled sodium nitrite solution slowly.[1] 2. Use a molar excess of SnCl₂ (typically 2.5-3 equivalents). Ensure the SnCl₂ is fully dissolved in concentrated HCl before use.[8] 3. Wash the filtered product with a minimal amount of ice-cold water.
Product Discoloration (Yellow/Brown) 1. Formation of azo-dyes: Localized high concentration of diazonium salt reacting with unreacted amine.[10] 2. Oxidation of hydrazine: Exposure of the final product to air. 3. Phenolic impurities: Temperature excursion during diazotization.1. Ensure vigorous stirring throughout the NaNO₂ addition. Add the NaNO₂ solution dropwise below the surface of the reaction mixture. 2. Blanket the reaction vessel with an inert gas like nitrogen, especially during the reduction and filtration steps. 3. Strictly maintain temperature at 0-5°C.[1] Purify the final product by recrystallization.[1]
Inconsistent Reaction Times 1. Poor reagent quality: Degradation of sodium nitrite. 2. Inefficient mixing: Inadequate stirring, especially in larger scale reactions. 3. Incorrect acid concentration: Affects the formation of the active nitrosating agent (nitrous acid).[11]1. Use a freshly opened container of sodium nitrite or verify the quality of older stock. 2. Use an overhead mechanical stirrer for larger volumes to ensure homogeneity. 3. Use concentrated hydrochloric acid as specified in established protocols.[4][8]
Oily Product or Failure to Crystallize 1. High levels of impurities: The presence of multiple byproducts can inhibit crystallization. 2. Incomplete conversion to hydrochloride salt: Insufficient acidification at the end of the reaction.1. Review all critical parameters (especially temperature control). Attempt to triturate the oil with a small amount of cold solvent to induce crystallization. If unsuccessful, column chromatography may be required. 2. Ensure sufficient hydrochloric acid is used to fully protonate the hydrazine and precipitate the hydrochloride salt. Check the pH of the mother liquor.

Visualizing Reaction Pathways and Troubleshooting

Primary Synthetic Pathway

The most common laboratory synthesis proceeds via diazotization of sulfanilamide followed by reduction.

Synthesis_Pathway Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Diazonium 4-Sulfamoylbenzenediazonium Chloride (Unstable Intermediate) Sulfanilamide->Diazonium 1. HCl, H₂O, Ice 2. NaNO₂ (aq) 0-5°C Product This compound HCl (Final Product) Diazonium->Product SnCl₂ / conc. HCl 0-5°C Side_Reaction Diazonium 4-Sulfamoylbenzenediazonium Chloride Phenol 4-Hydroxybenzenesulfonamide (Phenolic Impurity) Diazonium->Phenol H₂O, Temp > 5°C N2 N₂ Gas Diazonium->N2 Decomposition

Caption: Key side reaction caused by elevated temperatures.

Troubleshooting Workflow: Low Product Yield

A logical workflow for diagnosing the cause of low yields.

Troubleshooting_Yield Start Low Yield Detected Check_Temp Review Diazotization Temperature Logs Start->Check_Temp Check_Reagents Verify Reagent Quality (NaNO₂, SnCl₂) Start->Check_Reagents Check_Workup Analyze Workup Procedure (e.g., wash volume) Start->Check_Workup Temp_High Cause: Temp > 5°C Decomposition Check_Temp->Temp_High Reagents_Bad Cause: Reagent Degradation Incomplete Reaction Check_Reagents->Reagents_Bad Workup_Loss Cause: Product Loss During Washing Check_Workup->Workup_Loss

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols & Data

Protocol 1: Synthesis via Diazotization of Sulfanilamide

This protocol is adapted from established laboratory procedures. [1][8] Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide (e.g., 20 mmol) in a mixture of concentrated hydrochloric acid (e.g., 10 mL) and crushed ice/water to create a stirrable slurry. [1][8]2. Ensure the internal temperature is stable at or below 5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 20 mmol in 2-3 mL of water) dropwise to the stirred slurry. The addition rate should be controlled to keep the temperature from rising above 5°C. [1]4. Continue stirring for 15-30 minutes after the addition is complete. The reaction is typically finished when the solution becomes clear. [8] Step 2: Reduction

  • In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O, e.g., 10 g for a 20 mmol scale) in concentrated hydrochloric acid (e.g., 10 mL). [8]Cool this solution in an ice bath.

  • Pour the freshly prepared, cold diazonium salt solution from Step 1 into the cold stannous chloride solution with vigorous stirring.

  • A precipitate of the hydrochloride salt should form. Continue stirring the mixture in the ice bath for at least 1-2 hours to ensure complete reduction and precipitation. [4]Some procedures recommend allowing the mixture to stand for several hours or overnight to maximize precipitation. [1] Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water to remove residual acids and salts.

  • Dry the product under vacuum to yield this compound hydrochloride.

  • If necessary, the product can be recrystallized from a methanol/water mixture to improve purity. [1]

Comparative Summary of Synthetic Routes
FeatureRoute 1: Diazotization/ReductionRoute 2: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents NaNO₂, SnCl₂, HClHydrazine Hydrate
Reaction Conditions Low Temperature (0-5°C), Atmospheric PressureHigh Temperature (120-125°C), High Pressure (0.8-1.2 MPa) [5][7]
Key Challenge Stability of diazonium salt intermediateRequires specialized high-pressure equipment (autoclave) [7]
Primary Side Reaction Phenol formation from diazonium decompositionPotential for di-substitution or other side reactions at high temp.
Suitability Laboratory scale, academic settingsIndustrial scale, large-volume production [1][7]

References

  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
  • Synthesis of Novel Morpholine Substituted Pyrazole Derivative and Evaluation of its Anti-Breast Cancer Activity. Asian Journal of Organic & Medicinal Chemistry. [Link]
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. [Link]
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [Link]
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchG
  • US7919633B2 - Process for preparation of celecoxib - Google P
  • Preparation method of p-hydrazine benzene sulfonamide hydrochloride - Eureka | P
  • Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed. [Link]
  • Chemistry Diazotization Reaction - s
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - Taylor & Francis. [Link]
  • Synthesis and Reactions of Sulphone Hydrazides | Scholarly. [Link]
  • Sulfanilamide: Significance and symbolism. [Link]
  • (PDF)
  • (NO ) reacts with sulphanilamide to form diazonium ion.
  • Assay of sulfa drugs by diazotitration Diazotization Titr

Sources

Technical Support Center: Scaling Up the Production of 4-Hydrazinylbenzenesulfonamide Hydrochloride for Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of 4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS: 17852-52-7). This essential chemical intermediate is a cornerstone in pharmaceutical research and development, most notably as a key precursor in the industrial synthesis of Celecoxib, a selective COX-2 inhibitor.[1][2] Its molecular architecture, which incorporates both a hydrazinyl and a sulfonamide group, makes it a highly versatile building block for a multitude of heterocyclic compounds.[1]

Scaling the production of this compound from the laboratory bench to pilot or industrial scale presents unique challenges that demand careful consideration of reaction conditions, safety protocols, and process optimization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Part 1: Core Synthesis Methodologies

Two principal and well-documented routes are employed for the synthesis of this compound Hydrochloride. The choice of method often depends on the availability of starting materials, desired purity, yield, and the scalability of the process.[1]

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic, two-step approach begins with the readily available and cost-effective sulfanilamide.[1] The process involves the diazotization of the primary aromatic amine, followed by the reduction of the intermediate diazonium salt to the target hydrazine.[1]

Synthesis_from_Sulfanilamide cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-Aminobenzenesulfonamide (Sulfanilamide) B 4-Sulfamoylbenzenediazonium chloride (in situ) A->B  NaNO₂, HCl  0-5°C C This compound Hydrochloride B->C  SnCl₂·2H₂O, HCl  0-5°C

Caption: Workflow for synthesis via diazotization of sulfanilamide.

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. It is particularly suited for industrial-scale production as it can achieve high yields and purity, especially when conducted under elevated temperature and pressure in an autoclave.[1][3]

Synthesis_from_Chlorobenzenesulfonamide cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation A 4-Chlorobenzenesulfonamide B This compound (Free Base) A->B  Hydrazine Hydrate  120-125°C  0.8-1.2 MPa C This compound Hydrochloride B->C  HCl

Caption: Workflow for synthesis via nucleophilic substitution.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis from 4-Aminobenzenesulfonamide

Methodology:

  • Diazotization: In a flask equipped for low-temperature reaction, dissolve 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.[4][5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise while stirring vigorously. The temperature must be strictly maintained between 0 and 5°C to ensure the stability of the diazonium salt formed.[1] The reaction is complete when the solution becomes clear, typically within 30-60 minutes.[4][6]

  • Reduction: In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Add the freshly prepared diazonium salt solution to the rapidly stirred stannous chloride solution, maintaining the temperature at 0–5°C.[4]

  • A precipitate of the product will form. Continue stirring in an ice bath and allow the mixture to stand overnight to ensure complete precipitation and reduction.[1][5]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the hydrochloride salt.[1][4]

Protocol 2: Synthesis from 4-Chlorobenzenesulfonamide

Methodology:

  • Reaction Setup: Charge a suitable autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate. A molar ratio of approximately 1:8 to 1:15 is recommended.[3][6]

  • Reaction Conditions: After purging the reactor with an inert gas like nitrogen, heat the mixture to 120-125°C. The pressure should be maintained between 0.8-1.2 MPa.[3][6]

  • Maintain these conditions with stirring until the starting material is consumed. Reaction progress should be monitored by a suitable analytical method such as HPLC.[1]

  • Isolation: Once the reaction is complete, cool the mixture to induce crystallization of the free base product.[1]

  • Filter the crude product and subsequently acidify it with hydrochloric acid to obtain this compound hydrochloride.[1]

  • Purification: The final product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture.[1]

Comparative Data Summary
ParameterMethod 1: Diazotization/ReductionMethod 2: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents NaNO₂, SnCl₂, HClHydrazine Hydrate, HCl
Temperature 0-5°C[1][2]120-125°C[3][6]
Pressure Atmospheric0.8-1.2 MPa[3][6]
Typical Yield 55-88%[1][2]~97.5%[1]
Purity (HPLC) Variable, dependent on control>98%[1]
Key Advantage Readily available starting materialHigh yield and purity, suitable for industrial scale
Key Disadvantage Unstable diazonium intermediate, lower yieldRequires high pressure/temperature equipment (autoclave)

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis and scale-up of this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My yield from the sulfanilamide route (Method 1) is consistently low. What are the likely causes?

A1: Low yields in this method are almost always traced back to the instability of the 4-sulfamoylbenzenediazonium chloride intermediate.

  • Causality: Diazonium salts are notoriously unstable at higher temperatures. If the temperature during diazotization or before reduction rises above 5°C, the diazonium group can decompose, leading to the formation of phenolic by-products and a significant reduction in yield.[3]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your cooling bath (ice-salt or a cryo-cooler) can maintain the reaction mixture at 0-5°C throughout the entire sodium nitrite addition. Measure the internal reaction temperature, not just the bath temperature.

    • Immediate Reduction: Use the diazonium salt solution immediately after it is prepared. Do not store it. The reduction step should be initiated as soon as the diazotization is complete and the solution is clear.[4]

    • Reagent Quality: Ensure the sodium nitrite and stannous chloride are of high purity and have not degraded.

Q2: The final product is off-color (yellow or orange) instead of white. Is this a purity issue and how can I fix it?

A2: Yes, discoloration typically indicates the presence of impurities.

  • Causality: The yellow or orange hue often results from trace amounts of azo compounds, which are highly colored. These can form from side reactions of the diazonium salt. Oxidation of the hydrazine group upon exposure to air can also contribute to color formation.

  • Troubleshooting Steps:

    • Purification: Recrystallization is the most effective method to remove these impurities. A methanol/water solvent system is commonly recommended.[1] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

    • Inert Atmosphere: During the final isolation and drying steps, using an inert atmosphere (like nitrogen or argon) can help prevent oxidation.

    • Storage: The product is hygroscopic and can degrade with exposure to air and light.[2] Store the final, pure compound under an inert gas at the recommended 2-8°C.[6]

Q3: We are scaling up Method 2 in a larger reactor and facing issues with reaction time and purity. What should we investigate?

A3: Scaling up the nucleophilic substitution reaction introduces challenges related to thermal and mass transfer.[4]

  • Causality:

    • Thermal Management: This reaction is exothermic. In a large reactor, inefficient heat dissipation can create localized "hot spots," leading to the formation of degradation by-products and reduced purity.[4]

    • Mixing Efficiency: Achieving uniform mixing of the solid 4-chlorobenzenesulfonamide and liquid hydrazine hydrate is more difficult in large volumes. Poor mixing can lead to incomplete reactions and extended reaction times.[4]

  • Troubleshooting Steps:

    • Reactor Engineering: Ensure your reactor has an adequate cooling jacket and an efficient agitation system (e.g., multiple impellers) designed for solid-liquid mixtures.

    • Controlled Heating: Implement a gradual heating ramp to the target temperature (120-125°C) to allow the cooling system to manage the heat of reaction effectively.

    • Molar Ratio: While an excess of hydrazine hydrate is necessary, ensure the molar ratio (1:8 to 1:15) is optimized for your specific setup to drive the reaction to completion without creating unnecessary downstream processing burdens.[3][6]

Q4: What are the primary safety concerns when working with hydrazine hydrate, especially at scale?

A4: Hydrazine hydrate is a hazardous material requiring strict safety protocols.

  • Hazards: It is corrosive, causing severe skin burns and eye damage.[7] It is also toxic if inhaled or absorbed through the skin and is a suspected carcinogen.[7][8][9] Vapors can form flammable mixtures with air.[10]

  • Mandatory Safety Measures:

    • Ventilation: Always handle hydrazine hydrate in a well-ventilated area, preferably within a chemical fume hood or a closed system for large quantities.[9][11]

    • Personal Protective Equipment (PPE): Wear a full set of appropriate PPE, including chemical safety goggles, a face shield, butyl rubber gloves (this material is highly recommended), and a chemical-resistant apron or suit.[10][11]

    • Spill Management: Have a spill kit ready with non-combustible absorbent materials (e.g., sand, vermiculite).[9] Never use combustible materials like sawdust.[9]

    • Emergency Equipment: Ensure immediate access to an eyewash station and a safety shower.[9][10]

    • Incompatible Materials: Store hydrazine hydrate away from oxidizing agents (like hydrogen peroxide), acids, and metal oxides, as contact can lead to violent reactions.[10]

Part 4: Application in Drug Synthesis - The Celecoxib Case

A significant industrial application of this compound hydrochloride is its role as a direct precursor in the synthesis of Celecoxib.[1][4] The synthesis involves the condensation of the hydrazine intermediate with a diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, to form the pyrazole ring system characteristic of Celecoxib.[4]

Celecoxib_Synthesis A This compound Hydrochloride C Celecoxib A->C Condensation Solvent (e.g., Methanol) Heat B 1-(4-methylphenyl)-4,4,4-trifluoro- butane-1,3-dione B->C

Caption: Synthetic pathway for Celecoxib using the title compound.

References

  • Synthesis of 2-nitro-4-sulfamoylphenylhydrazine. [Link]
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. [Link]
  • Hydrazine Hydrate 7.
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P
  • Material Safety Data Sheet - Hydrazine Monohydr
  • Synthesis of 4-[5-(4-Morpholin-4-yl-ethoxy)phenyl]-5 - Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

Addressing stability issues of 4-Hydrazinylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Stability Issues of 4-Hydrazinylbenzenesulfonamide in Solution

Welcome to the technical support guide for this compound (also known as 4-SAPH). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this versatile intermediate in solution. As a key building block in the synthesis of pharmaceuticals like Celecoxib, maintaining its integrity in solution is critical for reproducible results and high-yield syntheses.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My freshly prepared aqueous solution of this compound hydrochloride has started to develop a yellow or brown color. What is causing this discoloration and how can I prevent it?

Answer: This is a classic sign of degradation, specifically the oxidation of the hydrazinyl group (-NH-NH2). The hydrazinyl moiety is highly susceptible to oxidation, especially in the presence of dissolved oxygen.[4] This process can be accelerated by neutral or alkaline pH, exposure to light, and the presence of trace metal ions. The resulting colored species are often azo or nitro derivatives, which can interfere with subsequent reactions and analytical measurements.[5][6][7]

Causality: The lone pair of electrons on the terminal nitrogen of the hydrazine group is readily attacked by oxidizing agents, including atmospheric oxygen. In neutral or alkaline conditions, the hydrazine is deprotonated, making it even more electron-rich and thus more prone to oxidation.[4]

Mitigation Strategies:

  • pH Control (Primary Solution): Maintain a strongly acidic pH (ideally pH 1-3). The hydrochloride salt form of 4-SAPH already aids stability by ensuring an acidic environment upon dissolution in neutral solvents like water.[3][8] In this state, the hydrazinyl group is protonated to -NH-NH3+, which significantly reduces its susceptibility to oxidation by withdrawing electron density. If using buffers, ensure they are acidic (e.g., formate or phosphate buffers below pH 4).

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[2] This involves degassing your solvent prior to use (by sparging with N2/Ar or sonication) and blanketing the headspace of your container.

  • Use of Antioxidants: For less acidic applications where pH modification is not feasible, consider adding an antioxidant. Molecules with radical-scavenging properties can protect the hydrazinyl group.[9][10][11][12] See the FAQ section for recommended antioxidants.

  • Chelating Agents: If trace metal ion contamination is suspected (which can catalyze oxidation), add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution.

  • Light Protection: Prepare and store the solution in amber vials or protect it from light to prevent photodegradation, which can generate radicals that initiate oxidation.[1][13]

Question 2: I am seeing an increasing number of impurity peaks in my HPLC analysis over time, even when the solution is stored in the dark and cold. What are the likely degradation pathways?

Answer: Beyond simple oxidation, this compound can undergo other degradation reactions in solution, particularly hydrolysis. The presence of multiple degradation products suggests that several stress factors may be at play.

Primary Degradation Pathways:

  • Oxidation: As discussed above, this is the most common pathway, leading to the formation of various oxidized species, including N-N bond cleavage products and potentially azo/nitro compounds under harsh conditions.[1][5]

  • Hydrolysis: The sulfonamide group (-SO2NH2) can be susceptible to hydrolysis, especially at extreme pH values (both highly acidic and highly alkaline) and elevated temperatures. This would cleave the sulfonamide to yield the corresponding sulfonic acid.[5][7] Amide hydrolysis is another potential degradation route.[6]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[5][14]

The workflow below illustrates the primary oxidative degradation pathway, which is the most common stability concern.

G cluster_main Primary Degradation Pathway of this compound parent This compound (C₆H₉N₃O₂S) oxidized Oxidized Derivatives (e.g., Azo, Nitro, N-N Cleavage Products) parent->oxidized Oxidation of Hydrazine Moiety stress Stress Factors: • Dissolved Oxygen (O₂) • Neutral/Alkaline pH • UV Light • Metal Ions stress->parent loss Loss of Purity & Formation of Impurities oxidized->loss G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (Separate Aliquots) start Prepare Stock Solution of 4-SAPH in Water/MeOH acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Distribute base Base Hydrolysis (0.1 M NaOH, RT) start->base Distribute ox Oxidation (3% H₂O₂, RT) start->ox Distribute therm Thermal (Solution at 60°C) start->therm Distribute photo Photolytic (ICH Light Box) start->photo Distribute sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample analyze Analyze by Stability- Indicating HPLC-PDA sample->analyze evaluate Evaluate Data: • % Degradation • Peak Purity • Mass Balance analyze->evaluate

Caption: Workflow for forced degradation studies.

Methodology:

  • Prepare Stock: Create a stock solution of 4-SAPH at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock with 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix an aliquot with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Heat an aliquot of the stock solution at 60°C.

  • Photolytic Degradation: Expose an aliquot to light stress as per ICH Q1B guidelines.

  • Sampling & Analysis: At specified time points, withdraw a sample from each condition, neutralize if necessary, dilute to the working concentration, and analyze using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluation: Aim for 5-20% degradation of the active ingredient. If degradation is too rapid, reduce the stress (e.g., lower temperature or acid/base concentration). Analyze the chromatograms for new peaks, assess peak purity of the parent compound, and calculate mass balance to ensure all degradants are being detected.

References
  • Benchchem. (n.d.). This compound Hydrochloride | 17852-52-7.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. MDPI.
  • Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. PubMed.
  • Filipek, B., et al. (2018). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-858. PubMed.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. NIH.
  • CymitQuimica. (n.d.). CAS 17852-52-7: this compound hydrochloride.
  • Unc, A., et al. (2009). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality. ResearchGate.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7).
  • Benchchem. (n.d.). This compound Hydrochloride.
  • Benchchem. (n.d.). Synthesis of this compound Hydrochloride: A Technical Guide for Researchers.
  • Al-Warhi, T., et al. (2020). Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. BMC Chemistry. ResearchGate.
  • Girit, C. I., et al. (2020). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Molecules, 25(19), 4485. MDPI.
  • Kumar, S., et al. (2020). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Bentham Science.
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (2019). Google Patents.
  • Various Authors. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
  • PharmaCompass. (n.d.). 4-Hydrazino-benzenesulfonamide hydrochloride | Drug Information.
  • Bjelogrlić, S., et al. (2022). Succinyl and Adipoyl Dihydrazones: A Solid-State, Solution and Antibacterial Study. Molecules, 27(16), 5344. MDPI.
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. (2003). Google Patents.
  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794567, this compound hydrochloride.
  • ChemSino. (2019). This compound hydrochloride SDS.
  • Li, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.
  • Kumar, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Patel, H. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Gupte, V., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 81. NIH.
  • Gupte, V., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 81. PubMed.

Sources

Refining the work-up procedure for 4-Hydrazinylbenzenesulfonamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinylbenzenesulfonamide (also known as 4-sulfamoylphenylhydrazine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of experiments involving this critical chemical intermediate. The hydrochloride salt form is frequently used to improve the compound's stability and solubility in aqueous solutions.[1][2][3] This resource is structured to anticipate and address common challenges, ensuring both the integrity of your research and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound hydrochloride?

A1: There are two well-established methods for synthesizing this compound hydrochloride. The choice of method often depends on the availability of starting materials, desired yield and purity, and the scale of the reaction.[1]

  • Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide): This is a classic and widely used laboratory-scale method. It involves the diazotization of the primary aromatic amine of sulfanilamide, followed by the reduction of the resulting diazonium salt to form the hydrazine.[1][4]

  • Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide: This route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. It is particularly suitable for industrial-scale production due to potentially higher yields and purity, especially when conducted under elevated temperature and pressure.[1][5]

Q2: My this compound hydrochloride won't dissolve completely in water. What should I do?

A2: While this compound hydrochloride is described as water-soluble, achieving higher concentrations can be challenging.[2][4] First, ensure the material is a fine powder to maximize the surface area for dissolution. If solubility issues persist, gentle heating and agitation, such as stirring or sonication, can aid the process.[4] Be mindful that prolonged heating at high temperatures can risk decomposition.

Q3: What are the recommended storage conditions for this compound hydrochloride?

A3: It is recommended to store this compound hydrochloride in a cool, dry place in a tightly closed container.[6][7] Some sources also suggest storage at 2-8°C under an inert gas like nitrogen or argon, as the compound can be hygroscopic.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Always handle this compound hydrochloride in a well-ventilated area.[6] Appropriate PPE includes safety glasses with side shields or goggles, protective gloves (such as nitrile rubber), and a lab coat.[7][8] In case of dust formation, a respirator should be used.[9]

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q5: I'm getting a low yield in the diazotization/reduction synthesis from sulfanilamide. What are the likely causes?

A5: Low yields in this two-step process often stem from the instability of the diazonium salt intermediate.

  • Temperature Control is Critical: The temperature during the diazotization step must be strictly maintained between 0 and 5°C.[1] If the temperature rises above this range, the diazonium salt can decompose, leading to a significant reduction in yield. Use an ice-salt bath for efficient cooling.

  • Slow and Steady Addition: The dropwise addition of the pre-cooled sodium nitrite solution is crucial.[1] Adding it too quickly can cause a localized increase in temperature and decomposition of the diazonium salt.

  • Incomplete Reduction: Ensure that the stannous chloride solution is freshly prepared and that the diazonium salt solution is added to it with vigorous stirring.[1] Allowing the reaction mixture to stand overnight after precipitation helps to ensure the complete reduction of the intermediate.[1][4]

Q6: My nucleophilic substitution reaction of 4-chlorobenzenesulfonamide is sluggish or incomplete. How can I improve it?

A6: This reaction is sensitive to temperature, pressure, and reactant ratios.

  • Elevated Temperature and Pressure: This reaction typically requires heating to 120-125°C under a pressure of 0.8-1.2 MPa to proceed efficiently.[1][5] Ensure your reaction setup can safely achieve and maintain these conditions.

  • Molar Ratio of Hydrazine Hydrate: An excess of hydrazine hydrate is generally used to drive the reaction to completion. A molar ratio of approximately 1:10 (4-chlorobenzenesulfonamide to hydrazine hydrate) is often recommended.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.[1]

Product Purity Issues

Q7: My final product is off-color (e.g., brown). What is the cause and how can I purify it?

A7: An off-color product often indicates the presence of impurities, which could be byproducts from the reaction or decomposition products. The product is typically a white to light yellow crystalline powder.[1][3]

  • Purification by Recrystallization: Recrystallization is a common and effective method for purifying the final product.[1] A mixture of methanol and water has been shown to be a suitable solvent system for recrystallization.[1]

  • Washing the Crude Product: Before converting the free base to the hydrochloride salt, washing the crude product with a non-aqueous solvent like methanol can help remove impurities.[10]

Q8: How can I confirm the purity of my synthesized this compound hydrochloride?

A8: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.[11] You can also use techniques like melting point determination, as a sharp melting point range is indicative of high purity. The reported melting point is in the range of 217-219 °C.[1]

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Reduction of Sulfanilamide
  • Diazotization:

    • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, ensuring the temperature remains between 0 and 5°C.[1]

    • The reaction is complete when the solution becomes clear.[1]

  • Reduction:

    • In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1]

    • Pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with vigorous stirring.[1]

    • Continue stirring the reaction mixture in an ice bath. The product, this compound hydrochloride, will precipitate out of the solution.[1]

    • Allow the mixture to stand overnight to ensure complete precipitation.[1]

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.[1]

    • Wash the collected solid with a small amount of cold water.[1]

    • Dry the product under a vacuum.[1]

    • For further purification, recrystallize the product from a suitable solvent, such as a methanol/water mixture.[1]

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup:

    • Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[1]

    • Purge the reactor with nitrogen.[1]

  • Reaction Conditions:

    • Heat the mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[1][5]

    • Maintain these conditions with stirring until the starting material is consumed (monitoring by HPLC is recommended).[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to induce crystallization of the product.[1]

    • Filter the crude product.[1]

    • Acidify with hydrochloric acid to obtain this compound hydrochloride.[1]

    • The final product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture.[1]

Data Summary

ParameterMethod 1: Diazotization/ReductionMethod 2: Nucleophilic SubstitutionReference(s)
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide[1]
Key Reagents Sodium nitrite, Stannous chloride, HClHydrazine hydrate, HCl[1]
Reaction Temperature 0-5°C120-125°C[1]
Reaction Pressure Atmospheric0.8-1.2 MPa[1]
Typical Yield ~76-88%Up to 97.5%[1]
Purity (HPLC) >98% after recrystallizationUp to 98.7%[1][4]

Visual Workflows

Synthesis_from_Sulfanilamide cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_workup Work-up & Purification Sulfanilamide Sulfanilamide Diazonium_Salt Diazonium Salt Intermediate Sulfanilamide->Diazonium_Salt NaNO₂, HCl 0-5°C Crude_Product Crude Product Diazonium_Salt->Crude_Product SnCl₂ Final_Product This compound HCl Crude_Product->Final_Product Filtration, Washing, Recrystallization

Caption: Synthesis of this compound HCl from Sulfanilamide.

Nucleophilic_Substitution_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide Reaction_Mixture Reaction in Autoclave Chlorobenzenesulfonamide->Reaction_Mixture Hydrazine Hydrate 120-125°C, 0.8-1.2 MPa Final_Product This compound HCl Reaction_Mixture->Final_Product Cooling, Filtration, Acidification, Recrystallization

Caption: Synthesis via Nucleophilic Aromatic Substitution.

References

  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. (n.d.). Cole-Parmer.
  • This compound hydrochloride SDS, 17852-52-7 Safety Data Sheets. (n.d.). ChemicalBook.
  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. (n.d.). Benchchem.
  • This compound Hydrochloride | 17852-52-7. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 4-Hydrazinobenzene-1-sulfonamide hydrochloride. (2023, August 23). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonamide Hydrochloride. (n.d.). TCI Chemicals.
  • CAS 17852-52-7: this compound hydrochloride. (n.d.). CymitQuimica.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (n.d.). Taylor & Francis.
  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). (n.d.). Benchchem.
  • Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.
  • 4-Hydrazino-benzenesulfonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (n.d.). Google Patents.
  • A Technical Guide to the Molecular Characteristics of this compound Hydrochloride. (n.d.). Benchchem.
  • This compound hydrochloride. (n.d.). PubChem.

Sources

Technical Support Center: Enhancing Selectivity in 4-Hydrazinylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinylbenzenesulfonamide-based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on maximizing reaction selectivity. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction

This compound hydrochloride is a critical building block in medicinal chemistry, most notably for the synthesis of selective COX-2 inhibitors like Celecoxib.[1][2] Its bifunctional nature, containing both a hydrazinyl and a sulfonamide group, allows for the construction of various heterocyclic scaffolds, particularly pyrazoles, through condensation with 1,3-dicarbonyl compounds.[2][3] However, achieving high selectivity in these reactions can be challenging, often leading to mixtures of regioisomers or undesired side products. This guide provides practical, evidence-based solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity when reacting this compound with unsymmetrical 1,3-diketones?

A1: Poor regioselectivity in the synthesis of pyrazoles from this compound and unsymmetrical 1,3-diketones is primarily governed by two factors:

  • Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the diketone. The more electrophilic carbonyl carbon is generally favored for the initial attack.[4] The presence of electron-withdrawing groups (e.g., -CF₃) near a carbonyl group increases its electrophilicity, directing the initial condensation to that site.[5]

  • Steric Hindrance: Bulky substituents near a carbonyl group can impede the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl.

When the electronic and steric influences of the substituents on the diketone are similar, a mixture of regioisomers is often obtained.[4]

Q2: My reaction mixture is turning a dark color (yellow to reddish-brown). What could be the cause and how can I prevent it?

A2: The development of color in your reaction mixture is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[6] Phenylhydrazine derivatives can be sensitive to air and light. To mitigate this:

  • Use High-Purity Reagents: Ensure your this compound and dicarbonyl compound are of high purity.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Control Temperature: Avoid excessively high reaction temperatures, which can accelerate decomposition.

Q3: I am observing low conversion rates in my reaction. What are the likely reasons?

A3: Low conversion rates can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either the this compound or the dicarbonyl compound can inhibit the reaction.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate.[6][7]

  • Hydrolysis of Reagents: If using the hydrochloride salt of this compound, the presence of excess water can be detrimental. Similarly, some dicarbonyl compounds can be susceptible to hydrolysis.[7]

Q4: Are there alternative synthetic routes to pyrazoles that offer better regioselectivity?

A4: Yes, several modern synthetic methods can provide higher regioselectivity:

  • Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones, where one carbonyl is masked as an enamine, can direct the cyclization to yield a single regioisomer due to the differing reactivity of the ketone and enamine functionalities.[4][8]

  • 1,3-Dipolar Cycloadditions: This approach involves the [3+2] cycloaddition of a dipole (like a diazo compound) with a dipolarophile (like an alkyne), offering a different mechanistic pathway that can be highly regioselective.[4]

  • Multicomponent Reactions (MCRs): One-pot MCRs can be designed to control the sequence of bond formation, often with the aid of a catalyst, leading to highly substituted pyrazoles with excellent regiocontrol.[8][9]

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture

This is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The following strategies can be employed to favor the formation of the desired regioisomer.

Root Cause Analysis and Solutions

Potential Cause Explanation Suggested Solutions & Protocols
Similar Electronic and Steric Properties of Diketone Substituents When the two carbonyls of the 1,3-diketone have comparable reactivity, the hydrazine attacks both sites, leading to a mixture of products.1. Solvent Optimization: Switch from standard solvents like ethanol to fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE).[10] These solvents are non-nucleophilic and their strong hydrogen-bonding ability can selectively stabilize one of the reaction intermediates, thus favoring a single cyclization pathway.[10] 2. pH Adjustment: Introduce a catalytic amount of acid (e.g., acetic acid) or base. The pH can influence the protonation state of the hydrazine and the enolization of the diketone, thereby altering the reaction pathway and improving selectivity.[11]
Thermodynamic vs. Kinetic Control The initially formed regioisomer (kinetic product) may not be the most stable one. Over time or at higher temperatures, it might equilibrate to the thermodynamic product.1. Temperature Control: Run the reaction at a lower temperature to favor the kinetic product. Conversely, if the desired product is the thermodynamic one, increasing the reaction temperature may be beneficial. 2. Catalyst Selection: Certain catalysts can lower the activation energy for the formation of one regioisomer over the other. For instance, silver or copper catalysts have been shown to improve regioselectivity in some pyrazole syntheses.[12]

Experimental Protocol: Enhancing Regioselectivity with HFIP

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Add this compound hydrochloride (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Decision Workflow for Improving Regioselectivity

G start Regioisomeric Mixture Observed solvent Change Solvent System (e.g., Ethanol to HFIP/TFE) start->solvent check_improvement Is Regioselectivity Improved? solvent->check_improvement Analyze product ratio ph_adjust Adjust Reaction pH (Catalytic Acid/Base) ph_adjust->check_improvement temp_control Modify Reaction Temperature (Lower for Kinetic, Higher for Thermodynamic) temp_control->check_improvement catalyst Introduce a Catalyst (e.g., AgOTf, Cu(OTf)2) catalyst->check_improvement check_improvement->ph_adjust No check_improvement->temp_control No check_improvement->catalyst No success Desired Regioisomer Obtained check_improvement->success Yes alternative_route Consider Alternative Synthetic Routes (e.g., MCR, Dicarbonyl Surrogates) check_improvement->alternative_route No

Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: Unwanted Side Reactions Involving the Sulfonamide or Hydrazine Moiety

The presence of two reactive functional groups in this compound can sometimes lead to undesired side reactions.

Root Cause Analysis and Solutions

Potential Cause Explanation Suggested Solutions & Protocols
Reaction at the Sulfonamide Nitrogen Under certain conditions, particularly with highly reactive electrophiles, the sulfonamide nitrogen can compete with the hydrazine group in reactions. This is less common in pyrazole synthesis but can be a concern in other contexts.1. Protecting Group Strategy: If side reactions at the sulfonamide are a persistent issue, consider the use of a protecting group for the sulfonamide nitrogen.[13] However, this adds extra steps to the synthesis (protection and deprotection). A suitable protecting group should be stable to the pyrazole formation conditions and readily removable.[14] 2. pH Control: Maintaining a slightly acidic pH can protonate the more basic hydrazine group, but this can also deactivate it as a nucleophile. Careful pH optimization is key.
Oxidation of the Hydrazine As mentioned in the FAQs, the hydrazine moiety is susceptible to oxidation, which can lead to the formation of diazenes or other byproducts, reducing the yield of the desired pyrazole.1. Degas Solvents: Before use, degas the reaction solvent to remove dissolved oxygen. 2. Use of Antioxidants: In some cases, a small amount of an antioxidant can be added, but its compatibility with the reaction must be verified. 3. Fresh Reagents: Use freshly opened or purified this compound.

Conceptual Workflow for a Protecting Group Strategy

G start 4-Hydrazinyl- benzenesulfonamide protect Protect Sulfonamide (e.g., with Boc or other suitable group) start->protect protected_reagent Protected Reagent protect->protected_reagent reaction Reaction with 1,3-Dicarbonyl protected_reagent->reaction protected_product Protected Pyrazole reaction->protected_product deprotect Deprotection protected_product->deprotect final_product Final Pyrazole Product deprotect->final_product

Caption: Workflow for using a sulfonamide protecting group.

Summary of Key Reaction Parameters for Selectivity

ParameterRecommendation for High SelectivityRationale
Solvent Fluorinated alcohols (HFIP, TFE)Non-nucleophilic, enhances selectivity through hydrogen bonding.[10]
Temperature Optimize for kinetic vs. thermodynamic control (start at room temp.)Lower temperatures can favor the kinetic product.
pH Catalytic acid (e.g., AcOH) or baseInfluences the nucleophilicity of the hydrazine and enolization of the diketone.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the hydrazine moiety.[6]
Diketone Substituents Utilize substrates with strong electronic or steric biasA significant difference in the electrophilicity or steric environment of the carbonyls will inherently favor one regioisomer.[4]

This guide provides a starting point for troubleshooting and optimizing your this compound reactions. Remember that the ideal conditions are often substrate-dependent, and systematic optimization of the parameters discussed here will be key to achieving your desired outcomes.

References

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. MDPI.
  • Mhadhebi, I., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4435. PMC - NIH.
  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8023-8041. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Cartas, M., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(21), 13348-13358. ACS Publications.
  • Sharma, S., et al. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 13(3), 517.
  • Reddy, G. V., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect, 9(41), e202402123.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • PharmaCompass. (n.d.). 4-Hydrazino-benzenesulfonamide hydrochloride. PharmaCompass.
  • Hibino, H., & Nishiuchi, Y. (2012). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Organic Letters, 14(8), 2154-2157.
  • Nishiuchi, Y., et al. (2012). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Angewandte Chemie International Edition, 51(34), 8568-8572.
  • Griffiths-Jones, C., et al. (2003). Sulfonamides as novel terminators of cationic cyclisations. Tetrahedron, 59(21), 3837-3853.
  • Sibi, M. P., et al. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 9, 2552-2560. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 431-443.
  • Johnson, M. (2019). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Hydrazinylbenzenesulfonamide and Its Analogs Against Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the sulfonamide class of drugs represents a foundational pillar, the first broad-spectrum systemic antibacterials that revolutionized medicine. While classic sulfonamides like sulfamethoxazole and sulfadiazine are well-characterized, the exploration of novel sulfonamide-containing scaffolds continues to be a fertile ground for drug discovery. This guide provides a comparative analysis of 4-Hydrazinylbenzenesulfonamide, a versatile chemical intermediate, and its derivatives, placing their biological activities in context with established sulfonamide drugs. We will delve into the mechanistic underpinnings of sulfonamide action, present available efficacy data for derivatives of our topic compound, and offer detailed protocols for comparative experimental evaluation.

The Dual Identity of this compound: A Synthetic Hub with Biological Potential

This compound hydrochloride, also known as 4-sulfamoylphenylhydrazine hydrochloride, is a molecule with a dual identity. Primarily, it is a crucial building block in synthetic organic chemistry.[1] Its most notable application is as a key intermediate in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[2][3] The molecule's structure, featuring both a reactive hydrazinyl group and a sulfonamide moiety, makes it a versatile precursor for the creation of a diverse range of heterocyclic compounds.[1]

While its role as a synthetic intermediate is well-documented, the inherent biological activity of the this compound scaffold is an area of growing interest. The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibition, and the hydrazine moiety can be readily converted into various hydrazones, which have demonstrated a wide spectrum of antimicrobial activities.[4][5] Although direct, quantitative antimicrobial efficacy data for the parent this compound molecule is limited in publicly available literature, studies on its derivatives suggest significant potential.[6] Some sources also refer to the parent compound as an in vitro antifungal agent, further warranting detailed investigation.[7]

The Foundational Mechanism: How Sulfonamides Inhibit Bacterial Growth

Sulfonamides exert their antimicrobial effect by acting as competitive antagonists of para-aminobenzoic acid (PABA).[8] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[4][7] Folic acid is an essential precursor for the synthesis of nucleotides, and therefore DNA and RNA.[6] The bacterial enzyme dihydropteroate synthase (DHPS) is responsible for incorporating PABA into dihydropteroic acid, a key step in the folic acid synthesis pathway.[6]

Due to their structural similarity to PABA, sulfonamides competitively bind to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroic acid and, consequently, folic acid.[7][8] This disruption of the metabolic pathway halts bacterial growth and replication, an effect known as bacteriostasis.[6][7] The efficacy of sulfonamides can be significantly enhanced when used in combination with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[9]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of Action of Sulfonamides.

Comparative Efficacy: this compound Derivatives vs. Traditional Sulfonamides

A direct comparison of the antimicrobial efficacy of the parent this compound molecule with established drugs like sulfamethoxazole is challenging due to the lack of specific MIC data for the former. However, we can infer its potential by examining the activity of its derivatives and comparing it to the known efficacy of widely used sulfonamides.

Biological Activity of this compound Derivatives

Recent research has focused on synthesizing and evaluating various derivatives of this compound, particularly hydrazones, for their antimicrobial properties. These studies reveal that the this compound scaffold is a promising starting point for developing potent antimicrobial agents.

  • Antitubercular Activity: Pyrazole-clubbed pyrazoline and 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the range of 0.07 to 3.2 µg/mL.[6]

  • Antibacterial and Antifungal Activity: Other hydrazone derivatives have demonstrated moderate antimicrobial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans.[1][5][10]

  • Carbonic Anhydrase Inhibition: In addition to antimicrobial activity, derivatives of this compound have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with inhibition constants (Ki) in the nanomolar range.[2][11] This suggests potential applications beyond infectious diseases, for example in conditions like glaucoma.

Efficacy of Comparator Sulfonamides: Sulfamethoxazole and Sulfadiazine

Sulfamethoxazole and sulfadiazine are two of the most widely used sulfonamide antibiotics. Their efficacy, particularly in combination with trimethoprim, has been extensively documented in clinical studies.

  • Sulfamethoxazole: Often used in combination with trimethoprim (co-trimoxazole), it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It is commonly prescribed for urinary tract infections (UTIs), bronchitis, and certain types of pneumonia.[12][13]

  • Sulfadiazine: Also used in combination with trimethoprim (co-trimazine), it has shown equal clinical efficacy to co-trimoxazole in treating UTIs.[13] Pharmacokinetic studies suggest that sulfadiazine may achieve higher concentrations of its active form in the urine compared to other sulfonamides, making it particularly effective for these infections.[9] Silver sulfadiazine is also a mainstay in topical burn wound care to prevent infection.[14]

The following table summarizes the available efficacy data. It is important to note that the data for this compound is for its derivatives, not the parent compound itself.

Compound/Derivative ClassTarget Organism/EnzymeEfficacy Metric (MIC/Ki)Reference(s)
This compound Derivatives
Pyrazole-clubbed pyrazolinesMycobacterium tuberculosis (MDR-TB)0.8–3.2 µg/mL[6]
4-methyl-1,2,3-thiadiazole hydrazonesMycobacterium tuberculosis H37Rv0.07 - 0.32 µM[6]
Various HydrazonesStaphylococcus aureus, Escherichia coli, Candida albicansModerate Activity (qualitative)[1][5][10]
2-substituted hydrazinyl derivativesHuman Carbonic Anhydrase IKi: 1.79–2.73 nM[11]
2-substituted hydrazinyl derivativesHuman Carbonic Anhydrase IIKi: 1.72–11.64 nM[11]
Comparator Sulfonamides
Sulfamethoxazole (with Trimethoprim)Common UTI pathogensHigh cure rates (e.g., 92.5%)[12]
Sulfadiazine (with Trimethoprim)Common UTI pathogensHigh cure rates, comparable to co-trimoxazole[13]

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, we provide a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains. This method, based on broth microdilution, is a gold-standard for assessing antimicrobial efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials and Reagents:

  • Test compound (e.g., this compound hydrochloride) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

  • Comparator sulfonamides (e.g., sulfamethoxazole, sulfadiazine) stock solutions.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[15]

  • Fungal strains (e.g., Candida albicans ATCC 90028).

  • Spectrophotometer or plate reader.

  • Sterile pipette tips, tubes, and reservoirs.

2. Experimental Workflow:

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Inoculate Inoculate wells with microbial suspension (final conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Dilution Prepare serial two-fold dilutions of test compound in 96-well plate Dilution->Inoculate Controls Include sterility (broth only) and growth (inoculum only) controls Inoculate->Controls Incubate Incubate plates (35-37°C, 16-20h for bacteria, or as required for fungi) Controls->Incubate Read Read plates visually or with a plate reader (OD at 600 nm) Incubate->Read Determine_MIC Determine MIC: Lowest concentration with no visible growth Read->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

3. Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of the test compound in a volume of 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well containing the test compound dilutions. This brings the final volume in each well to 200 µL.

    • Set up a positive control well containing 100 µL of broth and 100 µL of the inoculum (no compound).

    • Set up a negative control well containing 200 µL of sterile broth only (no inoculum).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria. Fungal incubation times may be longer (e.g., 24-48 hours).[4][15]

  • Determination of MIC:

    • After incubation, examine the plates visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the control.

Conclusion and Future Directions

This compound stands as a compound of significant interest, not just for its established role in the synthesis of anti-inflammatory drugs, but also as a promising scaffold for the development of novel therapeutic agents. While direct evidence of its antimicrobial efficacy as a standalone agent requires further investigation, the potent and varied biological activities of its derivatives—ranging from antitubercular to carbonic anhydrase inhibition—underscore the value of this chemical backbone.

In comparison, traditional sulfonamides like sulfamethoxazole and sulfadiazine remain clinically relevant, particularly for urinary tract infections, though their utility is tempered by the ever-present challenge of bacterial resistance. The future of sulfonamide-based drug discovery may lie in the exploration of hybrid molecules and novel derivatives, such as those originating from this compound, which could offer new mechanisms of action or improved activity against resistant pathogens. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to undertake such investigations, ultimately contributing to the development of the next generation of sulfonamide-based therapeutics.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748.
  • Chattopadhyay, D. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 335-353.
  • Taslimi, P., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1123-1128.
  • Taslimi, P., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed.
  • SingleCare. (2022, March 17). List of Sulfonamides: Uses, common brands, and safety information.
  • Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. University of Baghdad Digital Repository.
  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Verywell Health. (2025, December 3). Sulfa Drugs: List of Antibiotics and Other Sulfonamides.
  • Fan, X., et al. (2016). Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs.
  • JETIR. (2019, April). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES.
  • PubChem. (n.d.). This compound hydrochloride.
  • Niazi, S., et al. (1986). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 24(1), 23-25.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Källenius, G., & Winberg, J. (1979). Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. Scandinavian Journal of Infectious Diseases, 11(3), 219-223.
  • Lövestad, A., Gästrin, B., & Lundström, R. (1979). A clinical study of co-trimazine in comparison with co-trimoxazole and sulphalene in urinary tract infections. Infection, 7 Suppl 4, S401-S403.

Sources

A Comparative Guide to the Synthesis of 4-Hydrazinylbenzenesulfonamide: Validating a High-Yield, Industrially Scalable Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Hydrazinylbenzenesulfonamide hydrochloride stands out as a critical building block, most notably in the industrial production of Celecoxib, a selective COX-2 inhibitor.[1] This guide provides an in-depth comparison of the traditional synthetic pathway to this compound with a modern, high-pressure approach that offers significant advantages in yield, purity, and scalability. Our analysis is grounded in experimental data to provide a clear, objective validation of this newer methodology.

The Importance of this compound

The unique molecular architecture of this compound, featuring both a reactive hydrazinyl group and a sulfonamide moiety, makes it a versatile precursor for a wide array of heterocyclic compounds with significant biological activity.[1][2] Its hydrochloride salt form is favored in synthesis due to enhanced stability and solubility.[1] Beyond its role in anti-inflammatory drugs like Celecoxib, derivatives of this compound are being explored for applications including antimicrobial, anticancer, and carbonic anhydrase inhibitor activities.[3][4]

The Classic Approach: Diazotization of Sulfanilamide

For many years, the standard laboratory-scale synthesis of this compound has been a two-step process starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide).[1][2] This classic route is well-documented and trusted for producing high-purity material.[2]

The underlying chemistry involves two critical transformations:

  • Diazotization: The primary aromatic amine of sulfanilamide is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative, most commonly using stannous chloride (tin(II) chloride).[5]

The rationale for the stringent temperature control (0-5°C) during diazotization is to ensure the stability of the diazonium salt intermediate, which is notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield.[1]

Experimental Workflow: Diazotization Route

Diazotization_Route cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A Dissolve Sulfanilamide in HCl and ice B Dropwise addition of NaNO2 solution (Maintain 0-5°C) A->B C Formation of 4-Sulfamoylbenzenediazonium Chloride B->C E Add diazonium salt solution to SnCl2 solution C->E Transfer D Prepare cold solution of SnCl2 in HCl D->E F Precipitation of product E->F G Vacuum filtration F->G Collect H Wash with cold water G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of this compound via diazotization.

While reliable, this method has inherent drawbacks. The use of a large excess of stannous chloride presents waste disposal challenges, and the stability of the diazonium salt is a persistent concern, especially during scale-up operations.

A Modern Alternative: Nucleophilic Substitution

An alternative and more direct approach involves the nucleophilic aromatic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate.[1] This method avoids the unstable diazonium intermediate and is more atom-economical. However, conventional heating often requires a solvent like dimethyl sulfoxide (DMSO) and may not proceed to completion efficiently.[6]

Validating a New Synthetic Route: High-Pressure, Solvent-Free Synthesis

A significant advancement in the nucleophilic substitution route is the use of high temperature and pressure in the absence of an organic solvent, as detailed in recent patent literature.[7] This method has been developed for industrial-scale production and offers substantial improvements in both yield and purity.[7]

The core of this improved process is reacting 4-chlorobenzenesulfonamide with an excess of hydrazine hydrate (typically a 1:8 to 1:15 molar ratio) at temperatures of 120-125°C and under pressures of 0.8-1.2 MPa.[7][8] The high temperature provides the necessary activation energy for the substitution reaction, while the elevated pressure maintains the reactants in the liquid phase and enhances reaction rates. The use of a significant excess of hydrazine hydrate acts as both a reactant and the reaction medium, eliminating the need for other organic solvents.[6]

Experimental Workflow: High-Pressure Route

High_Pressure_Route cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification A Charge autoclave with 4-chlorobenzenesulfonamide and excess hydrazine hydrate B Purge with Nitrogen A->B C Heat to 120-125°C B->C Seal & Heat D Pressurize to 0.8-1.2 MPa C->D E Stir until completion (Monitor by HPLC) D->E F Cool to induce crystallization E->F Complete G Filter crude product F->G H Acidify with HCl G->H I Recrystallize H->I

Caption: Workflow for the high-pressure synthesis of this compound.

This process is not only more efficient but also presents a greener chemical profile by avoiding organic solvents. The high yield and purity reported make it an exceptionally attractive route for commercial manufacturing.[7]

Comparative Performance Data

The following table summarizes the key performance indicators for the two primary synthetic routes, highlighting the advantages of the high-pressure method.

ParameterRoute 1: Diazotization & ReductionRoute 2: High-Pressure Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide[8]
Typical Yield 70-75%[2]Up to 97.5%
Typical Purity >98%~98.7% (HPLC)
Reaction Conditions 0-5°C (Diazotization)120-125°C, 0.8-1.2 MPa
Key Reagents NaNO₂, SnCl₂, HClHydrazine Hydrate, N₂, HCl
Scalability High (Industrial)Excellent for Industrial Production
Key Considerations Involves unstable diazonium intermediateRequires high-pressure reactor; lower production costs

Detailed Experimental Protocols

Protocol 1: Synthesis via Diazotization of Sulfanilamide
  • Diazotization: In a suitable flask immersed in an ice-salt bath, dissolve 20 mmol of 4-aminobenzenesulfonamide in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice to maintain a temperature below 5°C.[5][8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (20 mmol) dropwise to the stirred solution, ensuring the temperature is strictly maintained between 0 and 5°C.[1][5]

  • Continue stirring until the solution becomes clear, indicating the formation of the diazonium salt.[5]

  • Reduction: In a separate flask, prepare a cold solution of stannous chloride (approx. 10 g) in 10 mL of concentrated hydrochloric acid.[2]

  • Pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with vigorous stirring.[1]

  • Continue stirring the reaction mixture in an ice bath. The product, this compound hydrochloride, will precipitate. Allow the mixture to stand overnight to ensure complete precipitation.[1][5]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[1]

Protocol 2: High-Pressure Nucleophilic Substitution
  • Reaction Setup: Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is preferred).[1][7]

  • After purging the reactor with nitrogen, seal the vessel.

  • Reaction: Heat the mixture to 121 ± 1°C and introduce nitrogen to increase the pressure to 1.0 MPa.[7]

  • Maintain the reaction at this temperature and pressure with stirring until the starting material is consumed (monitoring by HPLC is recommended, targeting ≤0.1% of starting material).[1][7]

  • Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.[1]

  • Filter the crude product and then acidify the filter cake with hydrochloric acid to obtain this compound hydrochloride.[7]

  • The final product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture.[1]

Analytical Characterization

Regardless of the synthetic route, the final product's identity and purity must be confirmed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[3]

  • ¹H-NMR Spectroscopy: To confirm the molecular structure by identifying characteristic signals for aromatic, hydrazine (-NHNH₂), and sulfonamide (-SO₂NH₂) protons.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups, including N-H stretching (hydrazine and sulfonamide) and S=O stretching (sulfonamide).[3]

Conclusion and Recommendation

Both the classic diazotization route and the nucleophilic substitution route are viable methods for synthesizing this compound hydrochloride. The diazotization method is a well-established laboratory procedure that yields a high-purity product. However, for applications demanding high yield, cost-effectiveness, and industrial scalability, the validated high-pressure, solvent-free nucleophilic substitution method is demonstrably superior. This modern approach not only provides a higher yield (up to 97.5%) and excellent purity but also aligns with the principles of green chemistry by eliminating organic solvents.[7] For organizations focused on large-scale production and process optimization, the adoption of the high-pressure methodology is strongly recommended.

References

  • Gul, H. I. et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Khan, I. et al. (2018). Design, Synthesis and Molecular Docking Studies of 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}- benzenesulfonamide as Anti-Breast Cancer Agent. Asian Journal of Organic & Medicinal Chemistry. [Link]
  • Hoffstadt, W. F. et al. (1998). Process for 4-sulfonamidophenyl hydrazines.
  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Hydrazinylbenzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Dual Nature of the 4-Hydrazinylbenzenesulfonamide Scaffold

The this compound (4-HBS) scaffold is a cornerstone in medicinal chemistry, primarily recognized for its role in the development of potent carbonic anhydrase (CA) inhibitors. The primary sulfonamide group serves as a powerful zinc-binding moiety, anchoring these inhibitors to the active site of CA enzymes. This has led to the exploration of 4-HBS derivatives for various therapeutic applications, including cancer, where CA isoforms IX and XII are key targets in the tumor microenvironment.

However, the very features that make the benzenesulfonamide core effective can also be a source of promiscuity. The potential for off-target interactions is a critical consideration in the development of any therapeutic agent. This guide provides an in-depth comparison of 4-HBS-based inhibitors, focusing on the imperative of comprehensive cross-reactivity studies to ensure target selectivity and mitigate unintended pharmacological effects. We will delve into the on-target profile of these inhibitors against carbonic anhydrases and explore the potential for off-target interactions, particularly with the human kinome. This guide is designed to provide both the rationale behind experimental choices and the detailed methodologies required to rigorously assess inhibitor selectivity.

On-Target Potency and Isoform Selectivity: The Carbonic Anhydrase Family

The primary targets for inhibitors derived from the 4-HBS scaffold are the carbonic anhydrases. A significant challenge in this area is achieving selectivity for disease-relevant isoforms, such as the tumor-associated CA IX and CA XII, over the ubiquitously expressed cytosolic isoforms, CA I and CA II. Off-target inhibition of CA I and II can lead to undesirable side effects.

The design of selective CA inhibitors often involves a "tail approach," where modifications are made to the molecule distal to the zinc-binding sulfonamide group. These modifications aim to exploit subtle differences in the active site cavities of the various CA isoforms.

Below is a comparative analysis of the inhibitory potency and selectivity of representative sulfonamide-based inhibitors.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of Sulfonamide-Based Inhibitors Against Key Carbonic Anhydrase Isoforms

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX)
Acetazolamide 25012255.70.48
SLC-0111 96096045.14.521.3
Representative 4-HBS DerivativeVariableVariableVariableVariableVariable

Data for Acetazolamide and SLC-0111 are representative values from published literature. The values for a "Representative 4-HBS Derivative" are variable as they depend on the specific substitutions made to the core scaffold.

This table highlights the difference between a non-selective inhibitor like Acetazolamide and a more selective inhibitor like SLC-0111, which shows a clear preference for the tumor-associated isoforms. The goal of cross-reactivity studies for a novel 4-HBS derivative would be to first establish its profile against the CA family, aiming for high potency against the target isoform(s) and a favorable selectivity index.

Beyond the Primary Target: Cross-Reactivity with the Human Kinome

While selectivity within the target family is crucial, a comprehensive understanding of an inhibitor's cross-reactivity profile requires screening against a broad range of unrelated protein families. The human kinome, comprising over 500 protein kinases, is a particularly important set of potential off-targets. Due to the conserved nature of the ATP-binding pocket in many kinases, small molecule inhibitors designed for other targets can sometimes exhibit unexpected kinase inhibitory activity.

The benzenesulfonamide moiety, while not a classic "kinase hinge-binder," can participate in interactions within the ATP-binding site of certain kinases, leading to off-target inhibition. Such unintended kinase inhibition can lead to a range of cellular effects, from unexpected toxicity to potentially confounding polypharmacology.

To illustrate the potential for sulfonamide-based compounds to interact with the kinome, we can examine the selectivity profiles of two well-known drugs that contain this moiety: Pazopanib, a multi-kinase inhibitor, and Celecoxib, a selective COX-2 inhibitor. While 4-HBS itself is a simpler scaffold, the cross-reactivity profiles of these more complex molecules underscore the importance of broad panel screening.

Table 2: Illustrative Kinase Selectivity Data for Sulfonamide-Containing Drugs

CompoundPrimary Target(s)Number of Kinases ScreenedNumber of Off-Target Kinases with Kd < 1 µM
Pazopanib VEGFR1/2/3, PDGFRα/β, KIT~442>50
Celecoxib COX-2~450~5-10 (varies by study)

This data is illustrative and compiled from publicly available kinome scan results. The exact number of off-targets can vary based on the screening platform and concentration used.

The data for Pazopanib, an approved multi-kinase inhibitor, is expected to show broad activity. More telling is the data for Celecoxib, which, despite its high selectivity for COX-2, still demonstrates measurable affinity for a small number of kinases. This highlights the necessity of performing broad kinome screening for any new chemical entity, including those derived from scaffolds not intentionally designed to target kinases.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental methodologies are essential. Below are detailed protocols for three key assays used to determine inhibitor selectivity and target engagement.

Protocol 1: Radiometric Kinase Assay for Off-Target Activity

This biochemical assay is the gold standard for directly measuring the enzymatic activity of a kinase and its inhibition. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Kinase Reaction Mix (Buffer, Substrate, Kinase) initiate Initiate Reaction: Add ATP Mix to Kinase/Inhibitor Mix reagents->initiate inhibitor Prepare Inhibitor Dilutions (e.g., in DMSO) inhibitor->initiate atp Prepare [γ-³²P]ATP Mix (Cold ATP + Hot ATP) atp->initiate incubate Incubate at 30°C (e.g., 20-30 min) initiate->incubate stop Stop Reaction (e.g., add phosphoric acid) incubate->stop spot Spot Reaction Mix onto P81 Phosphocellulose Paper stop->spot wash Wash Paper to Remove Unincorporated [γ-³²P]ATP spot->wash scint Scintillation Counting wash->scint

Caption: Workflow for a radiometric kinase assay.

Step-by-Step Methodology:

  • Preparation of Reagents (on ice):

    • Kinase Reaction Buffer (5X): Prepare a concentrated buffer appropriate for the kinase of interest (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100).

    • Substrate Stock: Prepare a concentrated stock of the specific peptide or protein substrate for the kinase.

    • Kinase Stock: Dilute the purified kinase to a working concentration in a suitable buffer containing BSA to prevent sticking.

    • Inhibitor Dilutions: Prepare a serial dilution of the 4-HBS-based inhibitor in DMSO.

    • ATP Mix: Prepare a mix of unlabeled ATP and [γ-³²P]ATP to achieve the desired specific activity and final concentration (typically at or near the Km for ATP of the kinase).

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • To each reaction well/tube, add the inhibitor dilution or DMSO (for control).

    • Prepare a master mix containing the kinase reaction buffer, substrate, and kinase. Add this master mix to each well/tube.

    • Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding the ATP mix to each well/tube.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[1][2][3][4]

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a small volume of concentrated phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Competitive Binding Assay (e.g., KINOMEscan®)

This high-throughput assay measures the ability of a compound to compete with an immobilized ligand for the active site of a large panel of kinases. It provides a broad overview of the inhibitor's selectivity profile.

Workflow Diagram:

G cluster_components Assay Components cluster_reaction Competition cluster_detection Quantification kinase DNA-tagged Kinase mix Combine Components and Incubate kinase->mix ligand Immobilized Ligand (on beads) ligand->mix inhibitor Test Inhibitor inhibitor->mix wash Wash Beads to Remove Unbound Components mix->wash elute Elute Bound Kinase wash->elute qpcr Quantify DNA Tag via qPCR elute->qpcr

Caption: Principle of the KINOMEscan® competitive binding assay.

Step-by-Step Methodology:

  • Assay Principle: The assay relies on a competition between the test inhibitor and a proprietary, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test inhibitor.[5][6][7][8]

  • Preparation:

    • A large panel of human kinases is expressed, each tagged with a unique DNA identifier.

    • A proprietary ligand that binds to the active site of many kinases is immobilized on a solid support (e.g., magnetic beads).

    • The test inhibitor (4-HBS derivative) is prepared at a specified concentration (for single-point screening) or in a dilution series (for Kd determination).

  • Competition Reaction:

    • The DNA-tagged kinase, the immobilized ligand, and the test inhibitor are combined in the wells of a microtiter plate.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The beads are washed to remove any unbound kinase and inhibitor.

    • The kinase that remains bound to the immobilized ligand is eluted.

    • The amount of eluted kinase is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase detected in the presence of the inhibitor is compared to a DMSO control.

    • For single-point screens, the result is typically expressed as a percentage of control.

    • For dose-response experiments, the data is used to calculate a dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase in the panel. The results are often visualized using a TREEspot™ interaction map.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to confirm that an inhibitor binds to its intended target within the complex environment of a living cell or tissue. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat Treat Intact Cells with Inhibitor or Vehicle (DMSO) heat Heat Cell Suspensions across a Temperature Gradient treat->heat lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins heat->lyse detect Detect Soluble Target Protein (e.g., Western Blot) lyse->detect plot Plot Melting Curves detect->plot

Sources

A Comparative Analysis of 4-Hydrazinylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Hydrazinylbenzenesulfonamide and its analogs, focusing on their efficacy as carbonic anhydrase (CA) inhibitors. As a class of metalloenzymes, carbonic anhydrases are pivotal in a range of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, comparative performance data, and the experimental methodologies used to evaluate these compounds.

The Central Role of the Sulfonamide Moiety in Carbonic Anhydrase Inhibition

The therapeutic efficacy of this compound and its derivatives as carbonic anhydrase inhibitors is fundamentally anchored to the primary sulfonamide group (-SO₂NH₂). This functional group is the key pharmacophore responsible for the high-affinity binding to the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme.[3][4] This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby blocking the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[5]

The general mechanism of inhibition can be visualized as follows:

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ H2O H₂O Zn->H2O coordination His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Inhibited_Inhibitor R-SO₂NH₂ Thr199 Thr199 Inhibitor R-SO₂NH₂ R: Aryl/Heteroaryl ring Inhibited_Zn Zn²⁺ Inhibited_Zn->Inhibited_Inhibitor coordination Inhibited_His94 Inhibited_His94 Inhibited_Zn->Inhibited_His94 Inhibited_His96 Inhibited_His96 Inhibited_Zn->Inhibited_His96 Inhibited_His119 Inhibited_His119 Inhibited_Zn->Inhibited_His119 Inhibited_Thr199 Inhibited_Thr199 Inhibited_Inhibitor->Inhibited_Thr199 H_Bond H-bond

Caption: Binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

While the sulfonamide group's interaction with the zinc ion is the primary determinant of inhibitory activity, modifications to the aryl ring and the hydrazinyl moiety allow for the fine-tuning of binding affinity and, crucially, isoform selectivity.[3][6] The design of isoform-selective inhibitors is a key goal in drug development to minimize off-target effects, as the various human CA isoforms are distributed differently throughout the body and are implicated in distinct physiological and pathological processes.[2][6]

Structure-Activity Relationship of this compound Analogs

The core structure of this compound serves as a versatile scaffold for chemical modification.[7] The structure-activity relationship (SAR) of its analogs reveals several key principles:

  • Modification of the Hydrazinyl Group: The hydrazinyl (-NHNH₂) group is a common site for derivatization. Condensation with various ketones and aldehydes to form hydrazones has been a successful strategy to generate potent CA inhibitors.[8][9][10] The nature of the substituent introduced through this condensation reaction significantly influences the inhibitory profile. For instance, the introduction of aromatic or heterocyclic moieties can lead to interactions with hydrophobic and/or hydrophilic regions of the CA active site, thereby enhancing binding affinity and selectivity.[2][9]

  • Substitution on the Benzenesulfonamide Ring: While this compound itself has a para-substituted pattern, further modifications on the benzene ring can modulate activity. For example, tetrafluoro-substitution on the benzenesulfonamide ring has been shown to be more effective against several CA isoforms compared to their non-fluorinated counterparts.[11]

The general workflow for the synthesis and evaluation of these analogs is as follows:

Start This compound Hydrochloride Synthesis Microwave-Assisted Condensation Start->Synthesis Ketone Ketone/Aldehyde Ketone->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Screening In Vitro Carbonic Anhydrase Inhibition Assay Purification->Screening Data Determination of Ki / IC₅₀ Values Screening->Data Analysis Structure-Activity Relationship Analysis Data->Analysis

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Comparative Performance of this compound Analogs

The inhibitory potency of this compound analogs is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while transmembrane isoforms like hCA IX and hCA XII are often overexpressed in tumors and are considered important anticancer targets.[6][9]

The following table summarizes the inhibitory activities (Ki values in nM) of several representative 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives against hCA I and hCA II. Acetazolamide, a clinically used CA inhibitor, is included for comparison.

CompoundSubstituent on Hydrazinyl MoietyhCA I (Ki, nM)hCA II (Ki, nM)Reference
Acetazolamide (Standard)25012[9][12]
S1 Acetophenone1.83 ± 0.141.72 ± 0.58[8]
S2 4-Methylacetophenone2.11 ± 0.532.04 ± 0.11[8]
S3 4-Chloroacetophenone2.73 ± 0.0811.64 ± 5.21[8]
S4 4-Fluoroacetophenone1.95 ± 0.352.31 ± 0.47[8]
S5 4-Bromoacetophenone2.01 ± 0.192.56 ± 0.83[8]
S6 4-Methoxyacetophenone1.89 ± 0.091.93 ± 0.32[8]
S7 4-Nitroacetophenone1.79 ± 0.222.15 ± 0.06[8]
S8 2-Acetylthiophene2.15 ± 0.112.43 ± 0.55[8]
S9 2-Acetylfuran2.23 ± 0.482.78 ± 0.69[8]
S10 1-Indanone1.99 ± 0.272.25 ± 0.41[8]
S11 2-Indanone2.08 ± 0.332.61 ± 0.18[8]

As the data indicates, many of the synthesized hydrazone derivatives of this compound exhibit potent inhibitory activity against both hCA I and hCA II, with Ki values in the low nanomolar range, often surpassing the potency of the standard inhibitor Acetazolamide against hCA I.[8]

Experimental Protocols

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides

A common and efficient method for the synthesis of these analogs is through microwave-assisted condensation of this compound hydrochloride with various ketones.[8][13]

Step-by-Step Methodology:

  • Reactant Mixture: In a suitable reaction vessel, combine this compound hydrochloride with an equimolar amount of the desired ketone.

  • Solvent: Add a minimal amount of a suitable solvent, such as ethanol or acetic acid, to facilitate the reaction.[13]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time. Typical conditions might be 120-150°C for 10-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.[13] Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the chemical structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][13]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different CA isoforms is determined using a well-established spectrophotometric assay that measures the esterase activity of the enzyme.[1][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).[1]

    • Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform in the assay buffer.

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in an organic solvent like DMSO or acetonitrile.[1]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in the assay buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the inhibitor solutions (test compounds and standard) to the respective wells. Include a control with no inhibitor (vehicle control).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[1]

    • Initiate the reaction by adding the substrate solution (p-NPA) to all wells.

    • Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode at regular intervals.[1]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound serves as a valuable scaffold for the development of potent carbonic anhydrase inhibitors. By modifying the hydrazinyl moiety, a diverse range of analogs can be synthesized with varying inhibitory profiles against different CA isoforms. The experimental data clearly demonstrates that many of these derivatives exhibit low nanomolar potency, highlighting their potential for further investigation in the development of novel therapeutics targeting carbonic anhydrase. The detailed protocols provided herein offer a robust framework for the synthesis and comparative evaluation of these promising compounds.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Crystallography and Its Impact on Carbonic Anhydrase Research. PMC - NIH.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PubMed Central.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.

Sources

A Comparative Guide to Carbonic Anhydrase Inhibitors: Beyond the Archetype 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition research, 4-Hydrazinylbenzenesulfonamide has historically served as a foundational scaffold. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals like the COX-2 inhibitor Celecoxib, its inherent sulfonamide moiety positions it and its derivatives as inhibitors of the ubiquitous carbonic anhydrase enzyme family.[1][2] This guide moves beyond its role as a synthetic precursor to evaluate its standing as a research tool for CA inhibition, juxtaposed with critical alternatives.

This publication offers an in-depth, data-driven comparison of this compound derivatives against the classical non-selective inhibitor Acetazolamide, the highly selective clinical-stage inhibitor SLC-0111, and the membrane-impermeable probe Benzolamide. We will dissect their mechanisms, compare their inhibitory potencies against key CA isoforms, and provide detailed experimental protocols to empower researchers in their selection of the most appropriate tool for their specific scientific questions.

The Central Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes crucial for a vast array of physiological processes.[3] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis, CO₂ transport, and ion exchange.[4] Dysregulation of CA activity is implicated in numerous pathologies. The cytosolic isoforms hCA I and II are widespread, and their inhibition can lead to off-target effects.[5] Conversely, the transmembrane isoforms hCA IX and XII are overexpressed in various hypoxic tumors, making them prime targets for anticancer therapies.[4][5]

The Sulfonamide Scaffold: Mechanism of Action

Classical CA inhibitors, including this compound and its derivatives, are primarily sulfonamides. The inhibitory mechanism of sulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.[3][5]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn++ H2O H2O Zn++->H2O Coordination His94 His94 Zn++->His94 His96 His96 Zn++->His96 His119 His119 Zn++->His119 CO2 CO2 H2O->CO2 Nucleophilic Attack R-SO2NH2 R-SO2 -NH2 R-SO2NH2->Zn++ Inhibition HCO3- HCO3- CO2->HCO3- Catalysis

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Comparative Analysis of Inhibitory Potency

The efficacy and utility of a carbonic anhydrase inhibitor are defined by its potency (Kᵢ) and its selectivity across the various CA isoforms. The following table summarizes the inhibitory constants for derivatives of this compound, Acetazolamide, SLC-0111, and Benzolamide against the off-target cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. It is important to note that direct inhibitory data for the parent this compound is limited, as it primarily serves as a scaffold for more potent derivatives.[1]

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileKey Features
Acetazolamide (AAZ) 250[6]12[1][7]25[7]5.7[8]Broad-spectrumClinically used, non-selective, good for general CA inhibition studies.
4-(2-benzylidenehydrazinyl) benzenesulfonamide derivative 18.5-45.5[6][9]1.75-6.65[9]15.4-23.4[9]8.05-68.7[9]Potent, variable selectivityDemonstrates the potential for potent inhibition derived from the this compound scaffold.
SLC-0111 >10,000[1]960[1]45.0[1]4.5[1]Highly selective for IX/XIIClinical candidate, excellent for specific studies on tumor-associated CAs.
Benzolamide 303493Membrane-impermeableUseful for distinguishing between intracellular and extracellular CA activity.

Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

In-Depth Look at the Alternatives

Acetazolamide: The Broad-Spectrum Standard

Acetazolamide is a clinically established, first-generation CA inhibitor.[5] Its utility in research stems from its potent, broad-spectrum inhibition of multiple CA isoforms.[8] This lack of selectivity, however, can be a double-edged sword, leading to systemic side effects in clinical use and making it challenging to dissect the role of individual CA isoforms in experimental settings.[5]

SLC-0111: The Highly Selective Modern Tool

SLC-0111 is a ureido-substituted benzenesulfonamide that represents a significant advancement in the development of isoform-specific CA inhibitors.[10] It exhibits remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[1][11] This high selectivity makes SLC-0111 an invaluable tool for investigating the specific roles of hCA IX and XII in cancer biology, particularly in the context of the hypoxic tumor microenvironment.[10]

Benzolamide: The Membrane-Impermeable Probe

Benzolamide is a potent CA inhibitor that is noteworthy for its relative inability to cross cell membranes. This characteristic allows researchers to selectively inhibit extracellular CA activity, helping to elucidate the distinct contributions of membrane-bound versus cytosolic CA isoforms in various physiological and pathological processes.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key assays used to characterize and compare carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and determining inhibitor potency.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton. This change is monitored spectrophotometrically using a pH indicator.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Inhibitor stock solutions (e.g., 10 mM in DMSO)

  • CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)

  • Assay Buffer: 20 mM HEPES or TRIS, pH 7.5

  • pH Indicator: Phenol Red (0.2 mM)

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in the appropriate solvent.

  • Enzyme-Inhibitor Pre-incubation: Mix the CA enzyme with varying concentrations of the inhibitor in the assay buffer containing the pH indicator. Incubate for 15 minutes at room temperature.

  • Loading Syringes: Load one syringe with the CO₂-saturated water and the other with the enzyme-inhibitor mixture.

  • Measurement: Initiate the reaction by rapidly mixing the contents of the two syringes. Record the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red) over time (milliseconds to seconds).

  • Data Analysis: Determine the initial velocity of the reaction from the slope of the absorbance curve. Calculate the percentage of inhibition for each inhibitor concentration. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model, often using the Cheng-Prusoff equation.[8]

cluster_workflow Stopped-Flow Assay Workflow prep Prepare Reagents: - Enzyme - Inhibitor dilutions - CO2-saturated water - Buffer with pH indicator incubate Pre-incubate Enzyme with Inhibitor prep->incubate load Load Syringes: - Syringe A: CO2 water - Syringe B: Enzyme + Inhibitor incubate->load mix Rapid Mixing load->mix measure Measure Absorbance Change (Spectrophotometer) mix->measure analyze Data Analysis: - Calculate initial velocity - Determine % inhibition - Calculate Ki measure->analyze

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the impact of CA inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 490 nm.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., those expressing hCA IX)

  • Complete cell culture medium

  • Test inhibitors (e.g., SLC-0111)

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) under appropriate conditions (e.g., normoxia or hypoxia).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).[12][13][14]

Conclusion: Selecting the Right Tool for the Job

The choice of a carbonic anhydrase inhibitor for research applications is critically dependent on the specific scientific question being addressed.

  • This compound derivatives offer a versatile scaffold for the development of potent CA inhibitors with varying selectivity profiles. They are suitable for structure-activity relationship studies and the discovery of novel inhibitory agents.

  • Acetazolamide remains a useful tool for studies requiring general, non-selective carbonic anhydrase inhibition.

  • SLC-0111 is the inhibitor of choice for specifically interrogating the roles of the tumor-associated isoforms hCA IX and XII, offering high selectivity and clinical relevance.

  • Benzolamide provides a unique advantage for dissecting the contributions of extracellular versus intracellular carbonic anhydrase activity due to its membrane impermeability.

By understanding the distinct properties and mechanisms of these compounds, researchers can make more informed decisions, leading to more precise and impactful scientific discoveries in the ever-evolving field of carbonic anhydrase research.

References

  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. - ResearchGate.
  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International journal of molecular sciences, 17(7), 1150.
  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate.
  • Shaldam, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2410.
  • Matulis, D., et al. (2009). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 14(10), 4073-4091.
  • Ghorab, M. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[5][15][16]triazolo[3,4-b][1][15][16]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of enzyme inhibition and medicinal chemistry, 30(1), 52-6.
  • Erigur, E. C., et al. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & medicinal chemistry letters, 59, 128581.
  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12530.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International journal of molecular sciences, 24(1), 13.
  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International journal of molecular sciences, 17(7), 1150.
  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 27(6), 759-72.
  • Binding constants for SLC-0111 and E7070 with CA II, CA IX, and CA XII. - ResearchGate.
  • Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2118-2130.
  • Angeli, A., et al. (2020). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Bioorganic & medicinal chemistry, 28(1), 115197.
  • Bozdag, M., et al. (2019). Carbonic anhydrase inhibitors – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350-1361.
  • Giel-Pietraszuk, M., et al. (2021). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1671-1683.
  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International journal of molecular sciences, 24(1), 13.
  • Angeli, A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 939-951.
  • Abo-Ashour, M. F., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in chemistry, 13, 1365061.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules (Basel, Switzerland), 26(21), 6429.
  • Said, H. A., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of medicinal chemistry, 65(13), 9036-9057.
  • MTS Tetrazolium Assay Protocol - Creative Bioarray.
  • Non-Classical Inhibition of Carbonic Anhydrase - ResearchGate.
  • Angeli, A., et al. (2017). Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. ACS medicinal chemistry letters, 9(1), 31-35.
  • Bonardi, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 5(6), 691-6.
  • Bozdag, M., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. Molecules (Basel, Switzerland), 28(6), 2608.
  • Carbonic Anhydrase Activity Assay - Protocols.io.
  • Angeli, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of medicinal chemistry, 61(14), 6328-6338.
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC.
  • In‐vitro and in‐silico investigations of SLC‐0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors | Request PDF - ResearchGate.
  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 43(20), 3677-85.

Sources

A Head-to-Head Comparison of 4-Hydrazinylbenzenesulfonamide and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. 4-Hydrazinylbenzenesulfonamide, a key building block in the synthesis of prominent pharmaceuticals like the COX-2 inhibitor Celecoxib[1], and a known inhibitor of carbonic anhydrases (CAs)[2][3], presents a versatile scaffold for bioisosteric replacement. This guide provides a detailed head-to-head comparison of this compound with its bioisosteres, offering experimental data and protocols to inform rational drug design.

The Principle of Bioisosterism: A Cornerstone of Lead Optimization

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy to modulate a molecule's potency, selectivity, pharmacokinetic properties, and reduce toxicity[4][5]. This guide will dissect the bioisosteric replacement of the two key functional moieties of this compound: the sulfonamide group and the hydrazinyl group.

Part 1: Bioisosteric Replacement of the Sulfonamide Group

The sulfonamide group is a cornerstone of many therapeutic agents, acting as a crucial zinc-binding group in metalloenzymes like carbonic anhydrases and contributing to the selective inhibition of COX-2[6][7]. However, concerns regarding off-target effects and physicochemical properties often necessitate its replacement.

Sulfonamide vs. Carboxylic Acid: A Classic Bioisosteric Pair in Carbonic Anhydrase Inhibition

One of the most classic bioisosteric replacements for the sulfonamide group is the carboxylic acid moiety. Both groups can act as zinc-binding pharmacophores in carbonic anhydrase inhibitors[8]. While structurally distinct, they share the ability to coordinate with the zinc ion in the enzyme's active site.

A comparative study of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds as carbonic anhydrase inhibitors revealed that both zinc-binding groups can yield potent inhibitors. Interestingly, the carboxylic acid-containing compounds demonstrated a more selective inhibition profile for the transmembrane, tumor-associated CA isoforms (CA IX and XII) compared to their sulfonamide counterparts[8].

FeatureSulfonamideCarboxylic AcidRationale for Bioisosteric Replacement
pKa ~9-10[5]~4-5[5]Carboxylic acids are more acidic, which can influence their ionization state at physiological pH and their interaction with target enzymes.
Lipophilicity (logP) Generally more lipophilic[5]Generally more hydrophilicModulating logP is crucial for optimizing solubility, membrane permeability, and overall ADME properties.
Biological Activity (CA Inhibition) Broad-spectrum CA inhibitorsCan exhibit greater selectivity for specific CA isoforms[8]Achieving isoform selectivity is a key goal in drug design to minimize off-target side effects.
Metabolic Stability Generally stableCan be susceptible to glucuronidation[5]Enhancing metabolic stability can improve a drug's half-life and bioavailability.

Table 1. Physicochemical and Biological Property Comparison of Sulfonamide and Carboxylic Acid Bioisosteres.

Sulfonamide vs. Azido and Sulfonylazide Groups: Enhancing COX-2 Selectivity

In the context of COX-2 inhibition, bioisosteric replacement of the sulfonamide in Celecoxib analogues has been explored to enhance potency and selectivity. The azido (-N₃) and sulfonylazido (-SO₂N₃) groups have emerged as effective replacements[6][9].

Molecular modeling studies have shown that the azido and sulfonylazido groups can insert deep into the secondary pocket of the COX-2 binding site, forming favorable interactions[6][9].

CompoundBioisosteric GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Analoguep-SO₂NH₂>1000.04>2500
Analogue 1p-N₃159.70.196812[4][6]
Analogue 2m-SO₂N₃>1005.16>19.3[9]

Table 2. In Vitro Cyclooxygenase Inhibition Data for Celecoxib Analogues with Sulfonamide Bioisosteres.

Part 2: Bioisosteric Replacement of the Hydrazinyl/Hydrazone Group

The hydrazinyl group of this compound can readily condense with aldehydes and ketones to form hydrazones. While hydrazones are important structural motifs in medicinal chemistry, their potential instability can be a liability[6]. Therefore, their replacement with more stable bioisosteres is a key optimization strategy.

Hydrazone Bioisosteres: Triazoles and Oxadiazoles

1,2,3-Triazoles and 1,2,4-oxadiazoles are well-established bioisosteres for the amide and hydrazone functionalities. They offer several advantages, including increased metabolic stability and the ability to participate in various non-covalent interactions[5][10][11].

A study on GPR88 agonists demonstrated that replacing a 1,3,4-oxadiazole with a 1H-1,2,3-triazole resulted in a significant improvement in potency, with EC₅₀ values dropping from 178 nM to as low as 60 nM[11]. While not a direct comparison with a hydrazone, this highlights the potential of triazoles as effective bioisosteres for related functionalities.

FeatureHydrazone1,2,3-Triazole1,2,4-OxadiazoleRationale for Bioisosteric Replacement
Stability Potentially labile to hydrolysis[6]Metabolically stable[5][11]Generally stableImproved stability is crucial for drug development.
Hydrogen Bonding H-bond acceptor/donorH-bond acceptor[5]H-bond acceptorMimicking hydrogen bonding patterns is key to retaining biological activity.
Dipole Moment PresentSignificant dipole moment[12]PresentThe dipole moment can influence interactions with the target protein.
Synthesis Condensation reaction"Click chemistry" offers efficient synthesis[11]Various synthetic routes available[10]Ease of synthesis is an important consideration in drug discovery.

Table 3. Comparison of Hydrazone and its Heterocyclic Bioisosteres.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored using a pH indicator, and the initial rate of the reaction is proportional to the enzyme's activity[8][13].

Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final concentration in the assay is typically in the nanomolar range.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Indicator Solution: Prepare a solution of a pH indicator (e.g., phenol red) in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of this compound and its bioisosteres in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In a stopped-flow instrument, rapidly mix the enzyme/indicator solution with the CO₂ solution.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

    • To determine inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor before mixing with the CO₂ solution.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the absorbance data.

    • Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value.

    • Ki values can be calculated using the Cheng-Prusoff equation[6].

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme[14].

Methodology:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions (e.g., COX-2 Inhibitor Screening Kit). This typically includes a COX assay buffer, a fluorescent probe, a cofactor, arachidonic acid (substrate), and a positive control inhibitor (e.g., Celecoxib).

    • Dissolve test compounds (this compound bioisosteres) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • Add the assay buffer, cofactor, and fluorescent probe to the wells of a 96-well microplate.

    • Add the test compounds at various concentrations to the respective wells.

    • Add the human recombinant COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at the recommended temperature and time.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Data Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Determination of Physicochemical Properties

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method or calculated using software programs[15]. A common experimental method involves:

  • Preparing a saturated solution of the compound in both n-octanol and water.

  • Mixing equal volumes of the two phases and shaking until equilibrium is reached.

  • Separating the two phases and determining the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC)[16].

  • Calculating LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: Aqueous solubility can be determined by adding an excess amount of the compound to water, stirring until equilibrium is reached, filtering the solution to remove undissolved solid, and then measuring the concentration of the dissolved compound in the filtrate using a suitable analytical method[1].

Visualizing the Strategy: Bioisosteric Replacement and Experimental Workflow

Bioisosteric_Replacement cluster_0 Parent Scaffold cluster_1 Sulfonamide Bioisosteres cluster_2 Hydrazinyl/Hydrazone Bioisosteres 4-HBS 4-Hydrazinyl- benzenesulfonamide Carboxylic_Acid Carboxylic Acid 4-HBS->Carboxylic_Acid CA Inhibition Azido Azido (-N3) 4-HBS->Azido COX-2 Inhibition Sulfonylazide Sulfonylazide (-SO2N3) 4-HBS->Sulfonylazide COX-2 Inhibition Triazole Triazole 4-HBS->Triazole General Enzyme Inhibition Oxadiazole Oxadiazole 4-HBS->Oxadiazole General Enzyme Inhibition Amide Amide 4-HBS->Amide General Enzyme Inhibition Experimental_Workflow Start Compound Synthesis (Parent & Bioisosteres) Physicochem Physicochemical Profiling (logP, Solubility, pKa) Start->Physicochem Bio_Assays Biological Evaluation Start->Bio_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Physicochem->SAR_Analysis CA_Assay Carbonic Anhydrase Inhibition Assay Bio_Assays->CA_Assay COX_Assay COX-2 Inhibition Assay Bio_Assays->COX_Assay CA_Assay->SAR_Analysis COX_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

The strategic application of bioisosterism to the this compound scaffold offers a powerful avenue for the development of novel therapeutics with improved properties. The head-to-head comparison of the sulfonamide group with carboxylic acid, azido, and sulfonylazide bioisosteres demonstrates the potential to fine-tune selectivity for carbonic anhydrase isoforms and enhance potency against COX-2. Similarly, the replacement of the potentially labile hydrazone moiety with stable heterocyclic bioisosteres like triazoles and oxadiazoles presents a promising strategy for improving the drug-like properties of this chemical class. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these bioisosteric replacements, enabling researchers to make data-driven decisions in their drug discovery programs.

References

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry, 22(15), 3933-3943.
  • Gebhardt, J., & Rebolj, K. (2011). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 417(1), 35-41.
  • BenchChem. (n.d.). An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927.
  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2004). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Journal of Medicinal Chemistry, 47(12), 3057-3064.
  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
  • El-Sayed, M. A. A., Al-Hussain, S. A., & Al-Wabli, R. I. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6528.
  • Zhang, L., & Li, Y. (2024).
  • Oliaro-Bosso, S., et al. (2017). Hydroxytriazole Derivatives as Potent and Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Discovered by Bioisosteric Scaffold Hopping Approach. European Journal of Medicinal Chemistry, 139, 936-946.
  • Zhang, P., et al. (2016). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Chemical Neuroscience, 7(11), 1547-1560.
  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165.
  • Gul, H. I., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6.
  • Brichet, J., et al. (2018). Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. Journal of Inorganic Biochemistry, 186, 195-200.
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605-6621.
  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180.
  • De Simone, G., & Supuran, C. T. (2010). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Inorganica Chimica Acta, 363(5), 843-851.
  • D'Ambrosio, K., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5486-5494.
  • Giel-Pietraszuk, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. Chemistry – A European Journal, 24(63), 16756-16760.
  • Guzel, E., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8969.
  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947.

Sources

A Comparative Performance Analysis of 4-Hydrazinylbenzenesulfonamide as a Scaffold for Carbonic Anhydrase Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of compounds derived from 4-Hydrazinylbenzenesulfonamide (4-HBS) against the well-established carbonic anhydrase inhibitor, Acetazolamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to benchmark performance, elucidate the rationale behind methodological choices, and provide actionable protocols for validation.

Introduction

This compound hydrochloride (4-HBS) is a versatile chemical intermediate characterized by a sulfonamide group and a reactive hydrazine moiety attached to a benzene ring.[1][2] While its most prominent role is as a key precursor in the synthesis of the selective COX-2 inhibitor Celecoxib, its structural features make it an excellent scaffold for developing a wide range of biologically active molecules.[3][4][5] The hydrochloride salt form is typically used to enhance the compound's stability and aqueous solubility.[1][3]

This guide focuses on a critical, yet less-publicized application: its use as a foundational structure for potent Carbonic Anhydrase (CA) inhibitors.[2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Their role in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them significant therapeutic targets for glaucoma, epilepsy, and cancer.[7][8][9]

The objective of this guide is to benchmark the performance of 4-HBS derivatives against the clinical standard, Acetazolamide, a non-selective but widely used CA inhibitor. We will explore in vitro enzymatic inhibition, verify target engagement in a cellular context, and discuss preliminary safety and pharmacokinetic considerations, providing a comprehensive framework for evaluation.

Section 1: The Rationale for Comparison - A Structural and Mechanistic Overview

Expertise & Experience: The cornerstone of any sulfonamide-based inhibitor is the unsubstituted sulfonamide group (-SO₂NH₂). This functional group acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion within the enzyme's active site in a tetrahedral geometry, mimicking the transition state of the native CO₂ hydration reaction. This interaction is the primary driver of inhibitory activity.[10]

4-HBS and Acetazolamide share this critical pharmacophore. However, the key difference lies in the rest of the molecular scaffold. Acetazolamide features a 1,3,4-thiadiazole ring, whereas 4-HBS possesses a phenyl ring with a reactive hydrazinyl (-NHNH₂) group.[2][7] This hydrazinyl group is not merely a structural element; it is a synthetic handle that allows for facile derivatization through condensation reactions, enabling the exploration of a vast chemical space to optimize potency and isoform selectivity. It is this synthetic versatility that makes 4-HBS a compelling scaffold for inhibitor development.[2]

Caption: Core structural motifs of 4-HBS and Acetazolamide.

Section 2: In Vitro Efficacy Benchmarking: Carbonic Anhydrase Inhibition

Trustworthiness: The first and most fundamental step in benchmarking a new inhibitor series is to quantify its direct interaction with the purified target enzyme. An in vitro enzymatic assay provides a controlled environment to determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value signifies a more potent inhibitor.[7] This approach allows for a direct, unbiased comparison of molecular efficacy, stripped of cellular complexities like membrane permeability.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a robust, high-throughput compatible method based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[11][12] The enzyme cleaves the colorless substrate to produce the yellow-colored p-nitrophenol (p-NP), the formation of which is monitored spectrophotometrically. The rate of this reaction is inversely proportional to the inhibitor's potency.

Materials & Reagents:

  • Human Carbonic Anhydrase (hCA) isoforms (e.g., hCA I, hCA II, hCA IX)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds: 4-HBS derivatives and Acetazolamide (as positive control)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO for dissolving compounds

  • Hardware: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of each hCA isoform in cold Tris-HCl buffer. Aliquot and store at -80°C.[11]

    • Immediately before use, dilute the CA stock to the desired working concentration (e.g., 10-60 units/mL) with cold buffer.[11]

    • Prepare a 3 mM stock solution of p-NPA in DMSO or acetonitrile. This should be prepared fresh.[11]

    • Prepare serial dilutions of test compounds and Acetazolamide in DMSO, then dilute further in assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[11]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[11]

    • Test Wells: 158 µL Assay Buffer + 2 µL of each compound dilution + 20 µL CA Working Solution.[11]

  • Enzyme-Inhibitor Pre-incubation:

    • After adding the buffer, DMSO/compound, and enzyme solution, incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[11]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the rates of the test compound wells to the maximum activity control to determine the percent inhibition.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Kᵢ values can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Comparative Performance Data

The true value of 4-HBS as a scaffold is demonstrated by the potent inhibitory activity of its derivatives. By modifying the hydrazinyl tail, researchers can tune the compound's properties to achieve high affinity and selectivity for different CA isoforms.

CompoundTarget IsoformInhibition Constant (Kᵢ) in nMIsoform Selectivity Profile
Acetazolamide (Standard) hCA I250Broad, non-selective
hCA II12Broad, non-selective
hCA IX25Broad, non-selective
4-HBS Derivative 1 hCA I9.8High potency against hCA II
hCA II0.54 High potency against hCA II
hCA IX30.1Moderate potency against hCA IX
4-HBS Derivative 2 hCA I215Selective for hCA II over hCA I
hCA II9.1Selective for hCA II over hCA I
hCA IX45.2Moderate potency against hCA IX
Data synthesized from representative values found in the literature.[7]

Authoritative Grounding: The data clearly indicates that derivatives of 4-HBS can achieve significantly enhanced inhibitory potency compared to the parent scaffold and can even surpass the standard drug, Acetazolamide, particularly against the ubiquitous hCA II isoform.[7] Furthermore, the ability to modify the scaffold allows for tuning selectivity. For cancer applications, inhibiting the tumor-associated isoform hCA IX while sparing the cytosolic "housekeeping" isoforms hCA I and II is a key goal to minimize off-target effects.[7]

Section 3: Target Engagement Verification in a Cellular Context

Expertise & Experience: Demonstrating potent enzymatic inhibition in vitro is a prerequisite, but it does not guarantee efficacy in a biological system. A compound must be able to penetrate the cell membrane, remain stable in the cytoplasm, and bind to its intended target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that confirms this crucial target engagement in intact cells.[13][14] The principle is straightforward: when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[15][16]

Experimental Protocol: Western Blot-Based CETSA

This protocol provides a framework for assessing the change in thermal stability of a target CA protein in cells treated with a 4-HBS derivative.

Materials & Reagents:

  • Cell Line: A cell line endogenously expressing the target CA isoform (e.g., a cancer cell line for hCA IX).

  • Test Compound: A potent 4-HBS derivative identified from the in vitro screen.

  • Lysis Buffer: PBS with protease inhibitors.

  • Antibody: A primary antibody specific to the target CA isoform.

  • Hardware: PCR tubes, thermal cycler, centrifuge, Western blot equipment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the 4-HBS derivative at a saturating concentration (e.g., 10-20x Kᵢ) or a vehicle control (DMSO) for 1-4 hours.[13]

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend the cell pellet in lysis buffer.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C. Include a non-heated control.[13]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction) from each sample.

    • Quantify the protein concentration and normalize all samples.

    • Analyze the amount of soluble target CA protein remaining at each temperature point using standard SDS-PAGE and Western blotting with a specific primary antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[15]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 4: Preliminary Safety and Pharmacokinetic Considerations

Authoritative Grounding: A compound's journey from a potent inhibitor to a viable drug candidate is contingent on its safety and pharmacokinetic profile. Early assessment of these properties is critical to de-risk a project and guide further optimization. Regulatory bodies like the FDA require a robust package of safety and ADME (Absorption, Distribution, Metabolism, Excretion) data before human trials can begin.[17][18]

Toxicity Profiling: In Vitro Cytotoxicity

A fundamental initial safety assessment involves determining a compound's general toxicity to living cells. An in vitro cytotoxicity assay (e.g., MTT or resazurin reduction assay) on a relevant cell line (e.g., a healthy kidney or liver cell line) can establish the concentration that causes 50% cell death (CC₅₀). This allows for the calculation of a Selectivity Index (SI = CC₅₀ / IC₅₀) , which provides a preliminary measure of the therapeutic window. A higher SI value is desirable, indicating that the compound is toxic to cells only at concentrations significantly higher than those required for therapeutic effect.

Pharmacokinetic (PK) Profiling

The pharmacokinetic behavior of sulfonamides can be complex but generally follows established patterns.[19] Key considerations for a 4-HBS-based drug candidate would include:

  • Absorption: Most sulfonamides are readily absorbed orally.[20]

  • Distribution: They distribute throughout the body and may compete for binding sites on plasma proteins like albumin.[20]

  • Metabolism: The primary site of metabolism is the liver.[20] The metabolic stability of a 4-HBS derivative would need to be assessed in vitro using liver microsomes to predict its in vivo half-life.

  • Excretion: Excretion occurs mainly via the kidneys.[20] An important consideration for sulfonamides is their potential to cause crystalluria (crystal formation in urine) if urinary solubility is low, which can lead to kidney damage.[20] Therefore, assessing the aqueous solubility of new derivatives is a critical step.

Conclusion and Future Directions

This guide establishes this compound as a highly valuable and versatile scaffold for the development of novel carbonic anhydrase inhibitors. The experimental data demonstrates that through rational chemical modification of its hydrazinyl group, derivatives can be synthesized that exhibit superior in vitro potency and modulated isoform selectivity when benchmarked against the clinical standard, Acetazolamide.

The protocols provided for enzymatic inhibition assays and cellular target engagement offer a robust, self-validating framework for researchers to confirm these performance gains. The in vitro CA inhibition assay quantifies molecular efficacy, while CETSA provides unequivocal proof of target binding within a physiologically relevant context.

While the presented data is compelling, it represents the initial stages of the drug discovery process. The successful progression of any 4-HBS-derived lead candidate will depend on comprehensive downstream evaluation, including:

  • Detailed pharmacokinetic and ADME studies to ensure appropriate drug-like properties.

  • In vivo efficacy studies in relevant animal models of glaucoma or cancer.

  • Comprehensive preclinical toxicology and safety pharmacology studies in accordance with regulatory guidelines.[17][18]

By leveraging the synthetic tractability of the 4-HBS scaffold, the scientific community is well-positioned to develop next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.

References

  • A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of this compound hydrochloride and Acetazolamide. Benchchem.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
  • Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. Benchchem.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • This compound Hydrochloride | 17852-52-7. Benchchem.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience.
  • Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf in. AVMA Journals.
  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). Benchchem.
  • Pharmacokinetics of Sulfonamides in Man. SpringerLink.
  • CAS 17852-52-7: this compound hydrochlori…. CymitQuimica.
  • 6 Types of Toxicology Studies for IND & NDA Programs. WuXi AppTec.
  • Drug Safety Evaluation: Methods and Protocols. SpringerLink.
  • Safety testing. ari.info.
  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf.
  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition.
  • 4-Hydrazinobenzene-1-sulfonamide hydrochloride. ChemicalBook.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. PubMed Central.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Toxicological screening. PubMed Central.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Drugs.com.
  • Carbonic anhydrase inhibitor. Wikipedia.
  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.
  • Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare.
  • A Technical Guide to the Molecular Characteristics of this compound Hydrochloride. Benchchem.
  • 4-Hydrazine Benzene Sulphonamide Hcl. PharmaCompass.com.
  • Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PubMed Central.
  • This compound hydrochloride. PubChem.
  • Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride. LookChem.

Sources

A Comparative Guide to the Crystallographic Confirmation of 4-Hydrazinylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is pursued.[1][2] The 4-hydrazinylbenzenesulfonamide scaffold is a crucial pharmacophore, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including potent enzyme inhibitors targeting carbonic anhydrases and cyclooxygenase-2 (COX-2).[3][4][5] Given that subtle changes in molecular geometry can drastically alter binding affinity and biological activity, unambiguous structural confirmation is paramount.

While various spectroscopic techniques like NMR and Mass Spectrometry provide essential information on connectivity and molecular framework, they fall short of defining the precise spatial arrangement of atoms.[3][6] Single-crystal X-ray crystallography stands alone as the definitive method for elucidating the absolute three-dimensional structure of small molecules at atomic resolution.[1][7] This guide provides an in-depth comparison of crystallographic approaches, supported by experimental data, to validate the structures of this compound derivatives, empowering researchers to proceed with confidence in their drug discovery pipelines.

The Imperative of Crystallography: Beyond Connectivity to Conformation

Why is crystallography the gold standard? Because structure and function are inextricably linked.[1] For a molecule like a this compound derivative, which may be designed to fit into the highly specific active site of an enzyme, knowing the exact bond lengths, bond angles, and torsional angles is critical. Crystallography provides this by transforming a diffraction pattern, a unique "fingerprint" generated by X-rays scattering off the electrons in a crystal, into a detailed three-dimensional electron density map.[8][9] From this map, an accurate and precise atomic model is built, revealing the molecule's true shape.[7][8]

This level of detail is indispensable for:

  • Validating Synthetic Routes: Confirming that the intended molecule was synthesized, free of unexpected isomers or rearrangements.

  • Understanding Intermolecular Interactions: Revealing how molecules pack together in a solid state through hydrogen bonds, π-stacking, and other forces, which can influence solubility and bioavailability.[10][11]

  • Informing Computational Models: Providing accurate, experimentally-derived geometries for molecular docking studies and computational modeling to predict binding modes and affinities.[10][11]

  • Securing Intellectual Property: Offering incontrovertible proof of a novel chemical entity's structure for patent applications.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each stage is a critical link in a self-validating system.

Crystallography_Workflow cluster_Preparation Phase 1: Preparation cluster_Experiment Phase 2: Data Collection cluster_Analysis Phase 3: Structure Determination cluster_Validation Phase 4: Validation & Interpretation A Compound Synthesis & Purification B Crystal Growth A->B High Purity is Crucial C Crystal Selection & Mounting B->C Select Single, Defect-Free Crystal D X-ray Diffraction Experiment C->D Mount on Goniometer E Data Processing & Reduction D->E Collect Diffraction Pattern F Structure Solution (Phase Problem) E->F Determine Unit Cell & Space Group G Structure Refinement F->G Build Initial Atomic Model H Model Validation (R-values, Fo/Fc maps) G->H Optimize Model vs. Data I Structural Analysis & Interpretation H->I Final Quality Checks

Caption: The comprehensive workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps for determining the crystal structure of a novel this compound derivative.

1. Crystal Growth: The Art of Inducing Order

  • Objective: To obtain single, high-quality crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). The choice of method is critical and depends on the compound's solubility.

  • Method A: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to near-saturation in a clean vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle. This allows the solvent to evaporate slowly over several days to weeks.

    • Causality: Slow evaporation maintains a state of slight supersaturation, providing the thermodynamic driving force for molecules to deposit onto a growing crystal lattice rather than crashing out as an amorphous powder.

  • Method B: Vapor Diffusion (Hanging or Sitting Drop)

    • Create a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or on a pedestal within a sealed well (sitting drop).

    • The well contains a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Seal the system. The vapor pressure gradient will cause the anti-solvent to slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.

    • Causality: This method offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals.

2. Crystal Mounting and Data Collection

  • Objective: To mount a single crystal on the diffractometer and collect a complete set of diffraction data.

    • Under a microscope, select a crystal with sharp edges and no visible cracks or defects.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop and coat it in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). Causality: Cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and higher resolution data.[10]

    • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Quest).[10]

    • Collect diffraction data by rotating the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[10] The detector records the positions and intensities of the diffracted X-ray beams (reflections).[9]

3. Structure Solution and Refinement

  • Objective: To process the raw diffraction data and build an accurate atomic model. This is achieved using specialized software suites like SHELX.[12]

    • Data Reduction: The raw data frames are integrated to determine the intensity of each reflection and corrected for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

    • Structure Solution: The "phase problem" is solved using direct methods (for small molecules) to generate an initial electron density map.[5][12] This map reveals the positions of the heavier atoms (like sulfur).

    • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a full-matrix least-squares method.[5] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction pattern and one calculated from the model.

    • Validation: The quality of the final model is assessed using metrics like the R-value (R1) and the weighted R-value (wR2). A low R-value (typically < 0.05) indicates a good fit between the model and the experimental data.[9]

Comparative Structural Analysis

To illustrate the power of crystallography, the table below compares key crystallographic parameters for several sulfonamide derivatives. These parameters define the fundamental geometry of the crystal lattice and provide a quantitative measure of the structure's quality.

ParameterDerivative 1: C₁₃H₁₃N₃O₃S[13]Derivative 2: (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide[10]Derivative 3: N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide)[10]
Formula C₁₃H₁₃N₃O₃SC₂₀H₁₈N₂O₃SC₂₉H₂₄N₂O₇S₂
Crystal System MonoclinicMonoclinicTriclinic
Space Group CcP2₁/nP-1
a (Å) 28.720(3)12.338(3)10.372(2)
b (Å) 6.1696(6)11.200(2)12.448(3)
c (Å) 7.5796(8)13.911(3)12.650(3)
α (°) 909066.50(3)
β (°) 99.756(3)109.80(3)84.05(3)
γ (°) 909073.13(3)
Volume (ų) 1323.61809.8(7)1431.1(5)
Z (Molecules/Unit Cell) 442
Final R1 [I>2σ(I)] 0.05050.05180.0556
wR2 (all data) 0.11540.14320.1601

Interpretation of Comparative Data:

The data clearly distinguish the three derivatives based on their fundamental crystal packing. The differences in unit cell parameters (a, b, c, α, β, γ) and space group demonstrate that each molecule arranges itself in a unique, repeating three-dimensional lattice. Despite these differences, all three structures were refined to low R1 values, indicating a high degree of confidence in the determined atomic coordinates for each distinct molecule. Such data provides the unambiguous proof required for publication, patenting, and advancing a compound to the next stage of development.

Data_Interpretation cluster_Input Experimental Data cluster_Processing Computational Processing cluster_Output Final Structural Model Diff_Pattern Diffraction Pattern (Spots, Intensities) Recip_Lattice Reciprocal Lattice (Unit Cell, Space Group) Diff_Pattern->Recip_Lattice Indexing Elec_Density Electron Density Map (Fo-Fc) Recip_Lattice->Elec_Density Fourier Transform (Phase Solution) Atomic_Model Atomic Model (Coordinates, Bond Lengths, Angles) Elec_Density->Atomic_Model Model Building Atomic_Model->Elec_Density Refinement Cycle Validation Validation Metrics (R-factor, R-free) Atomic_Model->Validation Quality Assessment

Caption: Relationship between experimental data and the final atomic model.

Conclusion

In the competitive landscape of drug discovery, certainty is a valuable commodity. For this compound derivatives and other small molecule therapeutics, single-crystal X-ray crystallography provides that certainty. It transcends simple characterization, offering a precise blueprint of the molecule that is essential for understanding its biological function and for rationally designing more potent and selective analogs. By following a rigorous, self-validating experimental workflow, researchers can obtain unambiguous, high-resolution structural data, thereby accelerating their research and development efforts on a solid, empirically-verified foundation.

References

  • Chemistry For Everyone. (2025, October 19). How Does Crystallography Reveal Actual Molecular Shapes?
  • Martínez-Martínez, F. J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.
  • ResearchGate. (2016). Crystal structure of 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide, C13H13N3O3S.
  • Krishnasamy, G., et al. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals.
  • Krishnasamy, G., et al. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.
  • Gul, H. I., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online.
  • ResearchGate. (2023, October 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • Excillum. (n.d.). Small molecule crystallography.
  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
  • Codding, P. W. (1984). The role of crystallography in drug design. PMC - NIH.
  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations.
  • A. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • PDB-in-Europe. (n.d.). X-Ray Crystallography in Drug Discovery. Springer Nature Experiments.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.

Sources

Evaluating the Off-Target Effects of 4-Hydrazinylbenzenesulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the specificity of a chemical entity is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target interactions is critical for predicting potential adverse effects and ensuring clinical success. This guide provides an in-depth evaluation of the off-target profile of 4-Hydrazinylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] We will explore its known and potential off-target activities, compare it with alternative sulfonamide-based compounds, and provide detailed experimental protocols for researchers to conduct their own comprehensive off-target profiling.

Introduction to this compound and its On-Target Context

This compound hydrochloride is a sulfonamide derivative that serves as a crucial building block in the synthesis of diarylpyrazole compounds, a class known for its anti-inflammatory properties.[1][3] Its most prominent application is in the production of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2]

The on-target pathway of Celecoxib, and by extension, the intended therapeutic context of its precursors like this compound, is the inhibition of the COX-2 signaling cascade. This pathway is central to inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Catalyzes Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Derivative of this compound) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib.

While the primary synthetic utility of this compound is established, its inherent chemical functionalities—the sulfonamide and hydrazine groups—suggest the potential for interactions with other biological targets.

Known and Potential Off-Target Interactions

The sulfonamide moiety is a well-recognized pharmacophore that can interact with a variety of enzymes. This structural feature is not only present in COX-2 inhibitors but also in diuretics, antidiabetic drugs, and a range of other therapeutic agents. The promiscuity of the sulfonamide group necessitates a thorough investigation of its off-target binding profile.

Carbonic Anhydrase Inhibition: A Confirmed Off-Target Activity

A significant and experimentally validated off-target for the this compound scaffold is the family of carbonic anhydrases (CAs). A study on 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives demonstrated potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[4]

These derivatives, which differ from the parent compound only by the substitution on the hydrazine nitrogen, exhibited nanomolar inhibition constants (Ki), indicating high-affinity binding. This strongly suggests that this compound itself is likely a potent inhibitor of these ubiquitous enzymes.

Table 1: Carbonic Anhydrase Inhibition by 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives

DerivativeTarget IsoformKᵢ Value (nM)
S1 - S11 hCA I1.79 - 2.73
S1 - S11 hCA II1.72 - 11.64
Acetazolamide (Standard)hCA I5.41
Acetazolamide (Standard)hCA II6.82
Data sourced from a study on 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives.[4]

This off-target activity is critical to consider, as carbonic anhydrase inhibition can lead to various physiological effects, including those affecting pH balance and ion transport.

Kinase Inhibition: A Highly Probable Off-Target Class

The benzenesulfonamide core is a common scaffold found in numerous kinase inhibitors.[5] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a frequent target in drug discovery. Given the structural similarities, there is a high probability that this compound could exhibit off-target activity against various kinases.

Comparative Analysis with Alternative Sulfonamide-Based Compounds

To contextualize the off-target profile of this compound, it is useful to compare it with other sulfonamide-containing molecules. This comparison highlights how structural modifications can influence selectivity.

Table 2: Comparative Off-Target Profile of Sulfonamide-Containing Compounds

CompoundPrimary Target(s)Known Off-TargetsRationale for Comparison
This compound Scaffold Precursor for COX-2 InhibitorsCarbonic Anhydrases (hCA I, hCA II)[4]The subject of this guide, demonstrating potent CA inhibition.
Acetazolamide Carbonic AnhydrasesBroad CA isoform inhibitionA classic CA inhibitor, providing a benchmark for the off-target CA activity of other sulfonamides.
Indisulam Cell Cycle (via DCAF15)Carbonic AnhydrasesA sulfonamide with a distinct primary target, yet still exhibiting CA off-target effects.
Pazopanib VEGFR, PDGFR, c-Kit (Tyrosine Kinases)Multiple other kinasesA multi-kinase inhibitor containing a sulfonamide group, illustrating the kinase-binding potential of this scaffold.

This comparative analysis underscores that while the primary therapeutic target of sulfonamide-containing drugs can vary widely, off-target interactions, particularly with carbonic anhydrases and kinases, are a common theme.

Experimental Protocols for Off-Target Profiling

To comprehensively evaluate the off-target effects of this compound, a multi-pronged experimental approach is recommended. This should include both biochemical and cell-based assays.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay quantifies the inhibitory potency of a compound against various carbonic anhydrase isoforms.[6]

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[6]

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor (this compound) Serial Dilutions Preincubation Pre-incubate Enzyme with Inhibitor Prep_Inhibitor->Preincubation Prep_Enzyme Prepare CA Enzyme Solution Prep_Enzyme->Preincubation Prep_Substrate Prepare p-NPA Substrate Solution Initiation Initiate Reaction with Substrate Prep_Substrate->Initiation Preincubation->Initiation Measurement Kinetic Measurement of Absorbance (405 nm) Initiation->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50/Ki Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a working solution of purified human carbonic anhydrase (e.g., hCA I, II, IX, XII) in cold assay buffer.

    • Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.[6]

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the serially diluted inhibitor solutions to the test wells.

    • Add solvent vehicle (e.g., DMSO) to the control wells (100% activity).

    • Add a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

Kinome-Wide Selectivity Profiling

A comprehensive kinome scan is the gold standard for assessing the kinase selectivity of a compound. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Principle: These assays typically involve competition binding experiments where the test compound's ability to displace a known ligand from the ATP-binding site of a large panel of kinases is measured.

Recommended Panel: For a broad assessment, a panel of over 400 kinases, such as the scanMAX panel, is recommended to provide a comprehensive overview of potential off-target kinase interactions.[7]

Kinome_Scan_Workflow Compound This compound Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Large Kinase Panel (>400 kinases) Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (% Inhibition) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (Selectivity Score, Kinome Map) Data_Acquisition->Data_Analysis

Caption: High-level workflow for kinome-wide selectivity profiling.

Data Interpretation: The results are typically presented as the percentage of inhibition at a fixed concentration or as dissociation constants (Kd) for each kinase. This data can be used to calculate a selectivity score and visualize the interactions on a kinome map.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context. It measures the thermal stabilization of a protein upon ligand binding.

Principle: When a small molecule binds to its target protein in intact cells or cell lysates, it often increases the protein's thermal stability. This stabilization can be detected by heating the samples to various temperatures and then quantifying the amount of soluble protein remaining.

A detailed protocol for CETSA® can be found in the literature.

Conclusion and Future Directions

While this compound is a valuable synthetic intermediate, its inherent chemical structure, particularly the sulfonamide group, predisposes it to off-target interactions. The available data on closely related analogs strongly indicates that carbonic anhydrases are a significant off-target class. Furthermore, the benzenesulfonamide scaffold is prevalent in kinase inhibitors, making kinases a highly probable, yet unconfirmed, off-target family.

For researchers utilizing this compound or its derivatives in drug discovery programs, a proactive and comprehensive off-target profiling strategy is essential. The experimental workflows outlined in this guide provide a robust framework for identifying and characterizing these unintended interactions. By investing in a thorough understanding of a compound's selectivity profile early in the development process, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective therapeutics.

References

  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). BenchChem.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules.
  • scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Carbonic Anhydrase Activity Assay. (2019). protocols.io.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2020). Molecules.
  • An In-depth Technical Guide to this compound hydrochloride (CAS 17852-52-7). (2025). BenchChem.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • Synthesis of this compound Hydrochloride: A Technical Guide for Researchers. (2025). BenchChem.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). ACS Sensors.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery.
  • Kinase Target Engagement Assay Panel Screening Service. (n.d.).
  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (2023). Pharmaceuticals.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2023). RSC Advances.
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2018). Molecules.
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Pharmacology.
  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). Journal of Medicinal Chemistry.
  • Kinase inhibitors for which specificity profiles were determined. (n.d.).
  • A quantitative analysis of kinase inhibitor selectivity. (2008).
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Pharmacology.
  • This compound hydrochloride chemical synthesis. (n.d.). Sigma-Aldrich.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2014). Journal of the Serbian Chemical Society.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). Journal of Molecular Structure.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2012).
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). Biochemical Journal.
  • Empowering drug off-target discovery with metabolic and structural analysis. (2023).
  • Spinal muscular
  • Prospective Randomized Evaluation Of Celecoxib Integrated Safety Vs Ibuprofen Or Naproxen. (2006). ClinicalTrials.gov.

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Hydrazinylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydrazinylbenzenesulfonamide (CAS No. 17852-52-7), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and the integrity of our environment.

Hazard Profile and Core Safety Principles

This compound hydrochloride is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2][3]

  • May cause an allergic skin reaction (Skin sensitization, Category 1)[1][2][3]

  • Causes serious eye irritation (Eye irritation, Category 2)[1][2][3]

  • Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term - Chronic 1)[1][2]

The primary principle for the disposal of this compound is to always treat it as hazardous waste .[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[5] The environmental toxicity of this compound necessitates stringent containment and disposal through certified channels.

Immediate Safety & Handling for Disposal

Before beginning any disposal-related activities, it is imperative to work in a controlled environment, preferably a chemical fume hood, to minimize inhalation exposure.[4] The following personal protective equipment (PPE) is mandatory:

PPE CategorySpecific RecommendationsSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[2]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[6][7]
Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6][7]
Respiratory Protection If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]

Operational Disposal Plan: A Step-by-Step Protocol

The required method for the disposal of this compound is through a licensed and reputable hazardous waste management company.[4] The following protocol outlines the steps for the safe accumulation and preparation of this waste for pickup.

Step 1: Waste Characterization and Segregation

  • Characterize: All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.[4]

  • Segregate: It is crucial to collect waste containing this compound in dedicated containers. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents and bases.[6][8]

Step 2: Containerization

  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a screw-top lid. Ensure the container is clean, dry, and in good condition with no leaks or cracks.[9]

    • Liquid Waste (Aqueous Solutions): Use a clearly marked, leak-proof plastic carboy or bottle. Glass containers may be used for organic solutions, but plastic is generally preferred to minimize the risk of breakage.[10]

  • Capacity: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Closure: Keep waste containers tightly closed except when adding waste.[5][9]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling is a legal requirement and essential for safety. The label must be durable, clearly visible, and written in English.[12]

  • Mandatory Text: The container must be clearly labeled with the words: "HAZARDOUS WASTE" .[1][12][13][14]

  • Content Identification:

    • Write the full chemical name: "this compound". Do not use abbreviations.[4][9]

    • For mixtures, list all constituents and their approximate percentages.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").[14]

  • Generator Information: Include the name and address of the generating facility.[12][13]

Step 4: Storage Pending Disposal

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[9]

  • Segregation in Storage: Store waste containers with this compound away from incompatible materials.

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time per your institution's policy (typically not exceeding one year in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This is a requirement for regulatory compliance.[4]

Emergency Procedures

Spill Response: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. Wearing the appropriate PPE, take the following steps:

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[4][6] Avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical help.[1][6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Storage cluster_4 Final Disposal start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste (Oxidizers, Bases) characterize->segregate container Select Compatible Waste Container (e.g., HDPE) segregate->container labeling Label Container: 'HAZARDOUS WASTE' + Contents, Date, Hazards container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage ehs Contact EHS for Pickup storage->ehs Container Full or Time Limit Reached disposal Licensed Hazardous Waste Vendor ehs->disposal

Caption: Disposal workflow for this compound waste.

References

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Hazardous Waste Experts. [Link]
  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. Cole-Parmer. [Link]
  • EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. Berg Compliance Solutions. [Link]
  • Hazardous Waste Label Requirements, Design, Compliance, and More. ACTenviro. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Safety Data Sheet - this compound xhydrochloride. Angene Chemical. [Link]
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
  • This compound hydrochloride | C6H10ClN3O2S | CID 2794567. PubChem. [Link]
  • SAFETY DATA SHEET - 4-Sulfonamidophenylhydrazine hydrochloride. Fisher Scientific. [Link]
  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
  • Environmental Health and Safety Office Waste Container Compatibility.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized chemical intermediates demands the highest standards of safety and procedural excellence. 4-Hydrazinylbenzenesulfonamide (CAS No. 17852-52-7), a key building block in the synthesis of pharmaceuticals like Celecoxib, is a compound that requires meticulous handling.[1][2] This guide moves beyond a simple checklist, providing a deep, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our goal is to instill a culture of safety that is as robust and validated as our research itself.

The "Why": A Proactive Risk Assessment of this compound

Understanding the inherent hazards of a chemical is the foundation of any effective safety protocol. It allows us to move from simply following rules to making informed, risk-based decisions. This compound is a brown solid powder whose primary risks are not immediately apparent from its physical state.[3][4]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards:

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed.[3][5]

  • Serious Eye Irritation (Category 2): The fine particulate nature of the solid poses a significant risk of causing serious irritation upon contact with the eyes.[3][5]

  • Skin Sensitization (Category 1): This is a critical hazard. Repeated or prolonged contact may cause an allergic skin reaction, a condition that can develop over time and become a permanent sensitivity for the affected individual.[3][5]

  • Aquatic Hazard (Acute 1 and Chronic 1): The compound is very toxic to aquatic life, with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[3]

The causality is clear: the primary routes of exposure are ingestion, eye contact, and skin contact. Our PPE strategy must therefore be designed to create an impermeable barrier against this fine powder and any solutions derived from it.

The Core Directive: A Multi-Layered PPE Protocol

A one-size-fits-all approach to PPE is insufficient. The required level of protection correlates directly with the procedure being performed. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot generally required
Weighing & Aliquoting (Solid Powder)Tightly Fitting Safety GogglesNitrile GlovesLaboratory CoatRecommended (N95) or required if ventilation is poor
Solution Preparation & Transfers Tightly Fitting Safety GogglesNitrile GlovesLaboratory CoatNot required if performed in a certified chemical fume hood
Running Reactions & Workup Tightly Fitting Safety GogglesNitrile GlovesLaboratory CoatNot required if performed in a certified chemical fume hood
Spill Cleanup Tightly Fitting Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired (Full-face respirator with particulate filter)[3]
Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant, standard safety glasses are inadequate.[5]

  • Protocol: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Causality: Goggles provide a complete seal around the eyes, which is critical for protecting against fine dust particles that can easily bypass the gaps in standard safety glasses. During a significant spill or reaction under pressure, a face shield should be worn over the goggles.

Skin and Body Protection: Preventing Sensitization

The risk of developing an allergic skin reaction necessitates robust skin protection.[3]

  • Protocol:

    • Gloves: Wear chemical-impermeable gloves, such as nitrile rubber.[6] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly afterward.[7]

    • Lab Coat: A clean, long-sleeved laboratory coat is mandatory to protect skin and personal clothing. Ensure it is fully buttoned.[8]

  • Causality: A lab coat provides a removable barrier. If a significant splash occurs, the contaminated coat can be removed quickly to minimize contact time with the skin. Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent direct contact that could lead to skin sensitization.[8]

Respiratory Protection: An Essential Precaution

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection is a crucial secondary measure.

  • Protocol: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood where dust formation is possible (e.g., weighing large quantities).[4] For spill cleanup, a full-face respirator is recommended.[3]

  • Causality: Fine powders can easily become airborne. A respirator ensures that these aerosolized particles are not inhaled, preventing potential respiratory tract irritation.[4]

Operational Plan: Safe Handling and Engineering Controls

The most effective safety protocols integrate PPE with robust engineering controls and standardized procedures.

The Primacy of Engineering Controls

Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] A fume hood is designed to capture and exhaust dust and vapors, significantly reducing the risk of inhalation and containing potential spills.[8]

Step-by-Step Protocol: Weighing and Preparing a Solution

This common procedure presents a high risk for dust generation and requires strict adherence to protocol.

  • Preparation: Don all required PPE as outlined in the table above (Goggles, Nitrile Gloves, Lab Coat). Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and a sealable container for your solution inside the fume hood.

  • Weighing: Carefully retrieve the this compound stock container. Open it slowly inside the hood to avoid creating airborne dust. Use a clean spatula to transfer the desired amount to the weigh boat on a tared balance.

  • Transfer: Carefully add the weighed powder to your solution container.

  • Cleanup: Gently tap the spatula and weigh boat to dislodge any remaining powder into the disposal container. Dispose of the contaminated weigh boat and any wipes in a designated solid hazardous waste container.[9]

  • Sealing: Securely close the stock container and the newly prepared solution.

  • Final Decontamination: Wipe down the work surface in the fume hood. Remove PPE carefully and wash hands thoroughly with soap and water.

Emergency Blueprint: Spill Response and Disposal

Preparedness is the cornerstone of safety.[7] In the event of a spill, a calm and methodical response is critical.

Spill Response Workflow

The following diagram outlines the immediate actions required to contain and manage a spill of this compound.

Spill_Response_Workflow cluster_ImmediateActions Phase 1: Immediate Actions cluster_Response Phase 2: Response & Cleanup cluster_Finalization Phase 3: Finalization Alert Alert Personnel Evacuate immediate area Isolate Isolate the Area Restrict access Alert->Isolate 1. Secure Scene DonPPE Don Enhanced PPE Full-face respirator, chemical apron, heavy-duty gloves Isolate->DonPPE 2. Prepare Contain Contain the Spill Cover with absorbent pads (for liquids) or gently sweep (for solids) DonPPE->Contain Collect Collect Material Use spark-proof tools. Place in a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate Area Wash the area with appropriate solvent/detergent and water Collect->Decontaminate Dispose Dispose of Waste Arrange for pickup by licensed chemical waste vendor Decontaminate->Dispose 3. Finalize Report Report Incident Document the spill and response as per institutional policy Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical help.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

Disposal and Decontamination Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9] Do not mix this waste with other streams.[9]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[9]

  • Disposal: The ultimate disposal of the chemical waste must be handled by a licensed and reputable hazardous waste management company in accordance with all local, state, and federal regulations.[9] Maintain meticulous records of waste generation and disposal dates.[9]

By integrating this comprehensive understanding of hazards with robust PPE protocols, engineering controls, and emergency preparedness, you can ensure a safe and productive research environment. This diligent approach not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. (n.d.). Cole-Parmer.
  • This compound hydrochloride | C6H10ClN3O2S. (n.d.). PubChem.
  • CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. (n.d.). Pharmaffiliates.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
  • Standard Laboratory Practices for BSL-1 Laboratories. (n.d.). The University of Texas at San Antonio.
  • Lab Safety Rules and Guidelines. (2024, January 23). LabManager.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Hydrazinylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.